p53 (232-240)
Beschreibung
BenchChem offers high-quality p53 (232-240) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p53 (232-240) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H67N11O14S4 |
|---|---|
Molekulargewicht |
1066.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
BQZORONQBOCJGB-NOFINNCCSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Immunological Role of the p53 (232-240) Peptide in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its functions include inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] However, the TP53 gene is the most frequently mutated gene in human cancers, leading to loss of its tumor-suppressive functions and sometimes gain of oncogenic activities.[3] The overexpression of both wild-type and mutant p53 in tumor cells makes it an attractive target for cancer immunotherapy. This technical guide focuses on a specific fragment of the p53 protein, the 232-240 amino acid peptide, and its function in tumor suppression, primarily through its role as an immunogenic epitope in cancer vaccines designed to elicit a robust anti-tumor immune response.
Mechanism of Action: An Immunological Perspective
The p53 (232-240) peptide functions as a tumor-associated antigen (TAA) that can be recognized by the immune system. Its role in tumor suppression is not through direct cellular activity but by acting as an epitope that, when presented by antigen-presenting cells (APCs) like dendritic cells (DCs), can stimulate and activate cytotoxic T lymphocytes (CTLs).[4][5] These activated CTLs can then recognize and kill tumor cells that present this p53 peptide on their surface via Major Histocompatibility Complex (MHC) class I molecules.[6][7] Both wild-type and mutant versions of the p53 (232-240) peptide have been investigated for their immunogenic potential.[4][8]
The general mechanism is as follows:
-
Antigen Presentation: Dendritic cells are loaded ex vivo with the synthetic p53 (232-240) peptide.
-
T-Cell Activation: These peptide-pulsed DCs are then introduced as a vaccine, where they present the peptide to naive CD8+ T-cells in the lymph nodes.
-
CTL Response: This interaction, along with co-stimulatory signals, leads to the proliferation and differentiation of p53 (232-240)-specific CTLs.
-
Tumor Cell Lysis: The activated CTLs circulate throughout the body, and upon recognizing the p53 (232-240) peptide presented on the surface of tumor cells, they induce apoptosis, leading to tumor cell death.
Quantitative Data from Preclinical Studies
The efficacy of p53 (232-240) peptide-based vaccines has been evaluated in various preclinical murine models. The following tables summarize key quantitative findings from these studies.
| Study Focus | Animal Model | Vaccine Formulation | Key Quantitative Outcomes | Reference |
| Mutant p53 Peptide Vaccine | BALB/c mice | Dendritic cells pulsed with mutant p53 (232-240) peptide (234CM) | Complete tumor rejection in 100% of mice in a vaccination and therapy setting. | [8] |
| Wild-type p53 Peptide Vaccine | BALB/c mice | Dendritic cells pulsed with wild-type p53 (232-240) peptide (234CW) | Induced peptide-specific CTLs that reacted against several sarcoma cell lines. | [8] |
| Combination Peptide Vaccine | C57BL/6 mice | VacciMax® containing TRP2:180–188 and modified p53:232–240 peptides | Complete tumor eradication in 100% of vaccinated mice. | [9] |
| Single Peptide Vaccine vs. Combination | C57BL/6 mice | VacciMax® with TRP2:180–188 or modified p53:232–240 alone | TRP2 alone: tumor eradication in 40% of mice. p53 alone: delayed tumor development, with 20% becoming tumor-free. | [9] |
| IFN-γ Response to Combination Vaccine | C57BL/6 mice | VacciMax® with TRP2 and p53 peptides | A single immunization stimulated a robust IFN-γ response against both antigens simultaneously. | [9] |
Experimental Protocols
Preparation of Dendritic Cell-Based p53 (232-240) Peptide Vaccine
This protocol describes the generation of bone marrow-derived dendritic cells (BM-DCs) and their subsequent pulsing with the p53 (232-240) peptide.
Materials:
-
Bone marrow cells from mice (e.g., BALB/c)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Complete RPMI 1640 medium
-
p53 (232-240) peptide (wild-type or mutant)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).
-
On day 3, replace the medium with fresh medium containing GM-CSF and IL-4.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature DCs.
-
Wash the DCs and resuspend them in serum-free medium.
-
Pulse the DCs with the p53 (232-240) peptide (e.g., 10-40 µg/mL) for 2-4 hours at 37°C.
-
Wash the peptide-pulsed DCs twice to remove excess peptide.
-
Resuspend the final DC vaccine in sterile PBS for injection.
In Vivo Tumor Model and Vaccination
This protocol outlines a typical therapeutic tumor vaccination experiment in mice.
Materials:
-
Syngeneic tumor cells (e.g., Meth A sarcoma for BALB/c mice)
-
Peptide-pulsed DC vaccine
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Inject a tumorigenic dose of tumor cells (e.g., 3.5 x 10^5 Meth A cells) subcutaneously into the flank of the mice.
-
Allow the tumors to establish for a set period (e.g., 7 days).
-
On day 7, inject the p53 (232-240) peptide-pulsed DC vaccine (e.g., 1 x 10^6 cells) intravenously or subcutaneously.
-
A booster vaccination may be given (e.g., on day 14).
-
Monitor tumor growth every 2-3 days by measuring the perpendicular diameters with calipers.
-
Continue monitoring for a predetermined period or until tumors reach a humane endpoint.
Cytotoxic T Lymphocyte (CTL) Assay
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of p53 (232-240)-specific T-cells.
Materials:
-
Splenocytes from vaccinated and control mice (as effector cells)
-
Target cells (e.g., P815 mastocytoma cells)
-
p53 (232-240) peptide
-
⁵¹Cr-sodium chromate
-
Complete medium
-
Triton X-100 (for maximum release)
Procedure:
-
Label the target cells with ⁵¹Cr by incubating them with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Pulse a portion of the labeled target cells with the p53 (232-240) peptide.
-
Co-culture the effector splenocytes with the labeled target cells (peptide-pulsed and unpulsed) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
IFN-γ ELISpot Assay
This protocol is used to quantify the number of p53 (232-240)-specific, IFN-γ-secreting T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC)
-
Splenocytes from vaccinated and control mice
-
p53 (232-240) peptide
-
Recombinant human IL-2
Procedure:
-
Coat the ELISpot plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
-
Add splenocytes to the wells.
-
Stimulate the cells with the p53 (232-240) peptide. Include negative controls (no peptide) and positive controls (e.g., a mitogen like Concanavalin A).
-
Incubate the plate for 24-48 hours at 37°C.
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Visualizations
The immunological processes involved in the p53 (232-240) peptide-mediated tumor suppression can be visualized through signaling pathways and experimental workflows.
Signaling Pathway: T-Cell Activation by p53 (232-240) Peptide-Pulsed Dendritic Cell
Caption: T-Cell activation by a p53 (232-240) peptide-pulsed dendritic cell.
Experimental Workflow: In Vivo Tumor Vaccination and Efficacy Assessment
Caption: Workflow for in vivo p53 (232-240) peptide vaccine efficacy testing.
Conclusion
The p53 (232-240) peptide represents a promising component in the development of cancer immunotherapies. Its ability to elicit a specific and effective cytotoxic T lymphocyte response against p53-expressing tumors has been demonstrated in preclinical models. This technical guide provides a foundational understanding of its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its investigation. Further research, particularly clinical trials, is necessary to fully elucidate the therapeutic potential of p53 (232-240) peptide-based vaccines in human cancer patients. The continued exploration of optimal vaccine formulations, adjuvants, and combination therapies will be crucial in translating the preclinical success of this approach into effective clinical treatments.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of cytotoxic T-cell responses by p53 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-peptide vaccination with driver gene mutations in p53 and Kras induces cancer mutation-specific effector as well as regulatory T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p53(232-240) in Cancer Immunotherapy: A Technical Guide
The tumor suppressor protein p53 is frequently mutated or overexpressed in a vast array of human cancers, making it an attractive target for cancer immunotherapy.[1][2] A specific segment of this protein, the amino acid sequence from 232 to 240, has emerged as a key epitope for eliciting anti-tumor immune responses. This technical guide provides an in-depth analysis of the role of the p53(232-240) peptide in cancer immunotherapy, focusing on its immunogenicity, mechanism of action, and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
The p53(232-240) Epitope as a Tumor Antigen
The p53(232-240) peptide, encompassing amino acids 232-240 of the p53 protein, can act as a tumor-associated antigen (TAA). This is due to the overexpression of p53 in many tumor cells, which allows for the presentation of p53-derived peptides on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[3][4] This presentation enables the recognition of cancer cells by cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune system. Both wild-type and mutant forms of the p53(232-240) peptide have been investigated for their immunotherapeutic potential.[1][5] A modified version of the murine p53 peptide (p53: 232–240; KYICNSSCM) has been shown to be presented by the murine MHC-class I molecule H-2K.[6]
Induction of Anti-Tumor Immunity with p53(232-240)-Based Vaccines
Vaccination with p53(232-240) peptides aims to generate a robust and specific CTL response against tumor cells presenting this epitope. Several preclinical studies have demonstrated the feasibility of this approach using various vaccine platforms.
Peptide-Based Vaccines with Adjuvants
A notable example is the use of a modified p53(232-240) peptide in a liposome-based vaccine delivery platform known as VacciMax® (VM).[2][6] When combined with adjuvants such as CpG oligodeoxynucleotides (CpG ODN) and the Pan-DR-binding epitope (PADRE), this vaccine formulation has been shown to significantly enhance the immunogenicity of the p53 peptide.[2][6]
Dendritic Cell-Based Vaccines
Another effective strategy involves the use of dendritic cells (DCs), the most potent antigen-presenting cells.[5][7] DCs can be pulsed ex vivo with the p53(232-240) peptide and then administered to induce a powerful and specific anti-tumor CTL response.[5][7][8] This approach has shown efficacy in both prophylactic and therapeutic settings in murine tumor models.[5][7]
Quantitative Analysis of Immunogenicity and Anti-Tumor Efficacy
The immunogenicity of p53(232-240)-based vaccines is often quantified by measuring the frequency of peptide-specific T cells, typically through an enzyme-linked immunosorbent spot (ELISPOT) assay that detects interferon-gamma (IFN-γ) producing cells. The anti-tumor efficacy is evaluated in preclinical tumor models, such as the B16-F10 melanoma model in C57BL/6 mice.[2][6]
Immunogenicity Data
The following table summarizes the quantitative data from ELISPOT assays measuring the number of IFN-γ producing splenocytes (Spot Forming Cells, SFC) in response to vaccination with the modified p53(232-240) peptide.
| Vaccine Formulation | Mean SFC per 10^6 Splenocytes | Fold Increase vs. Control | Reference |
| p53(232-240) in VM with CpG and PADRE | ~350 | ~7 | [6] |
| p53(232-240) in VM without CpG | ~50 | ~1 | [6] |
| p53(232-240) with CpG and PADRE (no VM) | ~50 | ~1 | [6] |
| Irrelevant Peptide in VM | ~50 | 1 | [6] |
Anti-Tumor Efficacy Data
The subsequent table presents the anti-tumor efficacy of p53(232-240)-based vaccines in the B16-F10 melanoma model.
| Treatment Group | Outcome | Reference |
| TRP2(180-188) + p53(232-240) in VM with CpG and PADRE | 100% complete tumor eradication | [2][6] |
| TRP2(180-188) alone in VM with CpG and PADRE | 60% complete tumor suppression for at least 20 days | [6] |
| TRP2 and p53 epitopes with CpG and ISA51 (no liposomes) | No more than 20% of mice remained tumor-free | [6] |
| p53(232-240) alone | Delayed tumor development in some mice, but all eventually developed tumors | [2][6] |
| PBS Control | All mice developed tumors by day 14 | [2][6] |
Signaling Pathways and Experimental Workflows
T-Cell Priming by a p53(232-240) Peptide Vaccine
The following diagram illustrates the proposed signaling pathway for the induction of a CTL response by a p53(232-240)-based vaccine.
CTL priming by a p53(232-240) vaccine.
Experimental Workflow for Assessing Vaccine Efficacy
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a p53(232-240)-based cancer vaccine in a preclinical mouse model.
Preclinical vaccine efficacy workflow.
Key Experimental Protocols
Murine Tumor Model and Vaccination
-
Animal Model: C57BL/6 mice are typically used for the B16-F10 melanoma model.[2]
-
Tumor Cell Implantation: Mice are implanted subcutaneously with B16-F10 melanoma cells.[9]
-
Vaccination: Six days post-tumor implantation, mice are vaccinated subcutaneously with the experimental vaccine formulation.[9] This can consist of a mixture of synthetic peptides, such as modified p53(232-240), TRP-2(181-188), and PADRE, along with CpG adjuvant, either in a delivery vehicle like VacciMax® or a control formulation.[9]
ELISPOT Assay for IFN-γ Production
-
Splenocyte Isolation: Spleens are harvested from vaccinated and control mice 8 days post-immunization.[6] Splenocytes are then isolated.
-
In Vitro Stimulation: The isolated splenocytes are stimulated in vitro with the p53(232-240) peptide.[6]
-
Detection of IFN-γ: The number of IFN-γ-producing T cells is determined using a standard ELISPOT assay kit.[6] The spots, each representing a single IFN-γ-secreting cell, are then counted.
Conclusion and Future Directions
The p53(232-240) peptide has demonstrated significant promise as a target for cancer immunotherapy.[1][8] Vaccine strategies incorporating this epitope, particularly when combined with potent adjuvants and advanced delivery systems, can induce robust CTL responses leading to tumor control and eradication in preclinical models.[2][6] Future research should focus on optimizing vaccine formulations, exploring combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and translating these promising preclinical findings into clinical trials for patients with p53-overexpressing cancers. The ability to target both wild-type and mutant p53 sequences further broadens the potential applicability of this immunotherapeutic approach.[5][7]
References
- 1. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. scilit.com [scilit.com]
A Technical Guide to the p53 (232-240) Peptide: Sequence, Structure, and Immunological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein is a cornerstone of cancer research, with its multifaceted role in maintaining genomic integrity. Within this critical protein lies the p53 (232-240) peptide, a nine-amino-acid sequence that has garnered significant attention for its immunological properties and its potential as a component of cancer vaccines. This technical guide provides a comprehensive overview of the p53 (232-240) peptide, detailing its sequence, structural characteristics, and its role in anti-tumor immunity, supported by experimental data and methodologies.
Peptide Sequence and Physicochemical Properties
The p53 (232-240) peptide is a nonapeptide with the following amino acid sequence:
Sequence: Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met[1][2] One-Letter Code: KYMCNSSCM[2]
This sequence is derived from the DNA-binding domain of the human p53 protein.[3] The presence of two cysteine residues suggests the potential for disulfide bond formation, which could influence its conformation and stability.
| Property | Value | Reference |
| Molecular Formula | C41H67N11O14S4 | [1][2] |
| Molecular Weight | 1066.3 g/mol | [1][2] |
Structural Characteristics
A definitive high-resolution 3D structure of the isolated p53 (232-240) peptide is not publicly available in databases such as the Protein Data Bank (PDB). The inherent flexibility of short peptides often makes them challenging to crystallize for X-ray diffraction studies. However, its conformation when bound to Major Histocompatibility Complex (MHC) molecules is crucial for its immunological recognition.
Structural analysis of peptides can be approached using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the solution structure and dynamics of the peptide.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) in different solvent environments.[4][5]
-
X-ray Crystallography: Of the peptide in complex with its binding partners, such as MHC molecules, to reveal the precise conformation recognized by T-cells.
While specific structural data for the p53 (232-240) peptide is limited, the region from which it is derived is located within the DNA-binding core domain of the full-length p53 protein.[3] This domain is known to have a beta-sandwich scaffold.[6]
Immunological Significance and Signaling Pathway
The primary significance of the p53 (232-240) peptide lies in its role as a tumor-associated antigen. It can be presented by MHC class I molecules on the surface of tumor cells and recognized by cytotoxic T lymphocytes (CTLs), leading to an anti-tumor immune response.[7][8] This process is a key component of cancer immunotherapy.
The signaling pathway involving the p53 (232-240) peptide is the MHC class I antigen presentation pathway:
Quantitative Data
Quantitative data for the p53 (232-240) peptide primarily revolves around its immunogenicity and binding to MHC molecules.
| Parameter | Value | Experimental System | Reference |
| MHC Binding | |||
| H-2Kd Binding | 30% inhibition of radiolabeled peptide binding at 100 nM | Murine competitive binding assay | [9] |
| HLA-A2.1 Binding | Binds to HLA-A2.1 | Human peptide-MHC stabilization and reconstitution assays | [10] |
| Immunogenicity | |||
| CTL Induction | Induces peptide-specific CTLs | In vivo immunization of BALB/c mice | [8][9] |
| IFN-γ Producing Splenocytes | Significant increase in number | Ex vivo ELISPOT assay after immunization of C57BL/6 mice | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and characterization of the p53 (232-240) peptide and for assessing its biological activity.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this length.
General Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid (Methionine) with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Fmoc Deprotection: Remove the Fmoc group using a mild base (e.g., piperidine in DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and add it to the resin to form a peptide bond.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide for stable storage.
In Vitro CTL Induction Assay
This assay is used to assess the ability of the p53 (232-240) peptide to stimulate a T-cell response in vitro.
General Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy donor (e.g., HLA-A2 positive) using density gradient centrifugation (e.g., Ficoll-Hypaque).
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs using a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
-
Peptide Pulsing: Incubate the mature DCs with the p53 (232-240) peptide to allow for its uptake and presentation on MHC class I molecules.
-
Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.
-
Restimulation: Periodically restimulate the T-cells with freshly prepared peptide-pulsed DCs and supplement with IL-2 to promote the expansion of peptide-specific CTLs.
-
Assessment of CTL Activity: After several rounds of stimulation, assess the cytotoxic activity of the expanded T-cells against target cells (e.g., T2 cells or a tumor cell line) pulsed with the p53 (232-240) peptide using a chromium-51 release assay or a flow cytometry-based cytotoxicity assay. The production of IFN-γ can be measured by ELISPOT or intracellular cytokine staining.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to evaluate the secondary structure of the p53 (232-240) peptide in various environments.
General Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., phosphate buffer for an aqueous environment or a buffer containing a membrane-mimetic solvent like trifluoroethanol). The peptide concentration should be in the micromolar range (e.g., 30 µM).
-
Instrument Setup: Use a CD spectrometer and purge the instrument with nitrogen gas. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Data Analysis: Process the raw data by subtracting the spectrum of the buffer alone. The resulting spectrum can be analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[5]
Conclusion
The p53 (232-240) peptide is a promising epitope for the development of cancer immunotherapies. Its ability to be presented by MHC class I molecules and elicit a specific CTL response makes it a valuable target for vaccine design. Further research focusing on enhancing its immunogenicity, understanding its precise conformation when bound to different HLA alleles, and optimizing its delivery in vivo will be crucial for its successful clinical translation. This guide provides a foundational understanding of the key technical aspects of the p53 (232-240) peptide for researchers and developers in the field of oncology and immunology.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. P53 - Proteopedia, life in 3D [proteopedia.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. scispace.com [scispace.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
The p53 (232-240) Epitope: A Technical Guide to its Discovery, History, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of the p53 (232-240) epitope, a key target in cancer immunotherapy. We will explore its initial identification, its role in eliciting anti-tumor immune responses, and the experimental methodologies that have been pivotal in its characterization. This document is designed to provide a comprehensive resource for professionals in the fields of immunology, oncology, and drug development.
Discovery and Historical Context
The tumor suppressor protein p53, often dubbed the "guardian of the genome," is one of the most extensively studied proteins in cancer research.[1] Its discovery in 1979 was a landmark event, initially identifying it as a cellular protein associated with viral transformation.[2][3] Subsequent research revealed its crucial role in preventing cancer formation by controlling cell cycle and apoptosis.[1]
The immunological significance of p53 began to emerge when it was identified as a tumor-associated antigen (TAA). Specifically, the discovery of the p53 (232-240) epitope arose from studies on chemically-induced sarcomas in mice.
Initial Identification in a Murine Sarcoma Model:
The story of the p53 (232-240) epitope began with the study of the Meth A sarcoma, a chemically-induced tumor in BALB/c mice.[4] Researchers in the early 1990s were investigating tumor-specific antigens that could be targeted by the immune system. It was discovered that a mutation in the p53 gene of the Meth A sarcoma at codon 234 resulted in an altered protein.[4]
A 9-amino acid peptide fragment spanning residues 232-240 of this mutated p53 protein was found to be immunogenic. This mutant peptide, with the sequence KYICNSSCM, was shown to bind to the Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[4] This binding allowed the peptide to be presented on the surface of tumor cells, making them recognizable to cytotoxic T lymphocytes (CTLs).
Immunogenicity of Mutant and Wild-Type Epitopes:
Early experiments demonstrated that vaccination with the mutant p53 (232-240) peptide could induce a specific CTL response in mice, leading to the rejection of the Meth A sarcoma.[4] This provided a crucial proof-of-concept for peptide-based cancer vaccines targeting p53 mutations.
Further research revealed that the wild-type version of the p53 (232-240) epitope (sequence: KYMCNSSCM) could also be immunogenic.[2][4] Immunization of mice with dendritic cells (DCs) pulsed with the wild-type p53 (232-240) peptide induced CTLs that could recognize and kill tumor cells overexpressing wild-type p53.[2][4] This finding was significant as it suggested that a vaccine targeting the wild-type epitope could be broadly applicable to a wide range of cancers that overexpress p53, not just those with a specific mutation in this region.
Quantitative Data Summary
While extensive quantitative data for the p53 (232-240) epitope is dispersed across numerous publications, this section summarizes key findings to provide a comparative overview.
Table 1: MHC Binding Affinity of p53 (232-240) Peptides
| Peptide | Sequence | MHC Allele | Binding Data | Reference |
| Mutant p53 (232-240) (234CM) | KYICNSSCM | H-2Kd | 30% inhibition of probe binding at 100 nM | [5] |
| Wild-Type p53 (232-240) (234CW) | KYMCNSSCM | H-2Kd | Higher affinity than 234CM | [5] |
Note: The data for the mutant peptide is semi-quantitative. A lower concentration required for inhibition indicates a higher binding affinity.
Table 2: Immunogenicity of a Modified p53 (232-240) Peptide in an ELISPOT Assay
| Vaccine Formulation | Mean Spot Forming Cells (SFC) per Spleen (Approx.) |
| Modified p53:232-240 in VM with CpG and PADRE adjuvants | ~1800 |
| Modified p53:232-240 in VM without CpG | ~400 |
| Modified p53:232-240 with PADRE and CpG (without VM) | ~200 |
| Irrelevant Peptide in VM | ~100 |
Data is estimated from a graphical representation in the cited source and represents the number of IFN-γ producing splenocytes 8 days after a single immunization. VM refers to VacciMax®, a liposome-based vaccine delivery platform.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the p53 (232-240) epitope.
Generation and Peptide Pulsing of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of immature dendritic cells from mouse bone marrow and their subsequent pulsing with the p53 (232-240) peptide.
Materials:
-
Femurs and tibias from BALB/c or C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
p53 (232-240) peptide (wild-type or mutant)
-
FACS buffer (PBS with 2% FBS and 0.02% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC class II)
Procedure:
-
Bone Marrow Isolation:
-
Euthanize mice according to institutional guidelines.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Dendritic Cell Culture:
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 106 cells/mL.
-
Supplement the medium with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are the immature dendritic cells.
-
-
Peptide Pulsing:
-
Wash the immature dendritic cells with serum-free RPMI-1640.
-
Resuspend the cells at 1 x 106 cells/mL in serum-free RPMI-1640.
-
Add the p53 (232-240) peptide at a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Wash the peptide-pulsed dendritic cells three times with PBS to remove excess peptide.
-
The peptide-pulsed DCs are now ready for use in immunization or in vitro assays.
-
In Vitro Induction and Measurement of p53 (232-240)-Specific CTLs using ELISPOT
This protocol describes the in vitro stimulation of splenocytes to generate p53 (232-240)-specific CTLs and their quantification using an IFN-γ ELISPOT assay.
Materials:
-
Splenocytes from immunized or naive mice
-
Peptide-pulsed dendritic cells (as prepared above) or peptide alone
-
Complete RPMI-1640 medium
-
Recombinant murine IL-2
-
IFN-γ ELISPOT plates and reagents
-
Automated ELISPOT reader
Procedure:
-
In Vitro CTL Stimulation:
-
Prepare a single-cell suspension of splenocytes from the spleens of mice.
-
Co-culture 2 x 106 splenocytes with 1 x 105 peptide-pulsed dendritic cells in a 24-well plate. Alternatively, splenocytes can be stimulated directly with 10 µg/mL of the p53 (232-240) peptide.
-
Supplement the culture with 20 U/mL of IL-2.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
ELISPOT Assay:
-
Coat the ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS.
-
Add the in vitro stimulated splenocytes to the wells at a density of 2 x 105 cells/well.
-
Restimulate the cells in the wells with peptide-pulsed target cells (e.g., T2 cells) or the p53 (232-240) peptide (10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
Develop the spots with a suitable substrate (e.g., BCIP/NBT).
-
Wash the plate with water and allow it to dry.
-
Count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFC) per million splenocytes.
-
Chromium-51 Release Cytotoxicity Assay
This protocol details a classic method to measure the cytotoxic activity of p53 (232-240)-specific CTLs against peptide-pulsed target cells.
Materials:
-
In vitro stimulated CTLs (effector cells)
-
Target cells (e.g., P815 mastocytoma cells for H-2Kd)
-
p53 (232-240) peptide
-
Sodium chromate (51Cr)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 106 target cells in 100 µL of complete RPMI-1640.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with a large volume of complete RPMI-1640 to remove unincorporated 51Cr.
-
Resuspend the cells at 1 x 105 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate a portion of the labeled target cells with 10 µg/mL of the p53 (232-240) peptide for 1 hour at 37°C.
-
Wash the peptide-pulsed target cells to remove excess peptide.
-
-
Cytotoxicity Assay:
-
Plate 1 x 104 labeled target cells (with or without peptide) in each well of a 96-well U-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
Dendritic Cell Maturation and Antigen Presentation
The following diagram illustrates the key steps involved in the maturation of a dendritic cell and the presentation of the p53 (232-240) epitope on an MHC class I molecule.
T-Cell Receptor Signaling Upon Epitope Recognition
This diagram outlines the initial signaling cascade within a CD8+ T-cell upon recognition of the p53 (232-240)-MHC complex on an antigen-presenting cell.
Experimental Workflow for Assessing Vaccine Efficacy
The following diagram illustrates a typical experimental workflow to assess the in vivo efficacy of a p53 (232-240) peptide-based vaccine.
Conclusion
The discovery and characterization of the p53 (232-240) epitope represent a significant advancement in the field of cancer immunotherapy. From its initial identification in a murine tumor model to its use in preclinical vaccine studies, this epitope has proven to be a valuable target for eliciting anti-tumor CTL responses. The methodologies detailed in this guide have been instrumental in understanding its immunogenicity and potential for therapeutic application. Further research focusing on optimizing vaccine delivery systems and exploring its efficacy in clinical settings will be crucial for translating the promise of p53-targeted immunotherapy into tangible benefits for cancer patients.
References
- 1. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Protein Immunogenicity with a Dendritic Cell Line-Derived Endolysosomal Degradome | PLOS One [journals.plos.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide on the Mechanism of p53 (232-240) Binding to MHC Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the p53 tumor suppressor protein-derived peptide p53(232-240) and Major Histocompatibility Complex (MHC) class I molecules. This interaction is a critical event in the immune surveillance of cancer, and understanding its mechanism is paramount for the development of targeted immunotherapies.
Introduction: p53 as a Tumor Antigen
The p53 protein, often termed the "guardian of the genome," is a crucial tumor suppressor that is mutated in over 50% of human cancers. This high frequency of alteration, coupled with the resulting accumulation of p53 protein in tumor cells, makes it an attractive target for cancer immunotherapy. Cytotoxic T lymphocytes (CTLs) can recognize and eliminate tumor cells by identifying short p53-derived peptides presented on the cell surface by MHC class I molecules. The p53(232-240) region is a well-characterized epitope that has been shown to elicit anti-tumor immune responses.
The p53(232-240) Epitope and its Variants
The p53(232-240) peptide sequence and its common variants are central to its immunogenicity. Both wild-type and mutant forms of this peptide have been investigated for their ability to bind MHC molecules and trigger immune responses.
-
Wild-Type Sequence (Human): KYICNSSCM
-
Wild-Type Sequence (Murine): KYMCNSSCM[1]
-
Common Mutant Variant (Meth A sarcoma, murine): A missense mutation at codon 234 results in a Methionine to Isoleucine substitution (KYICNSSCM -> KYII NSSCM).
Mechanism of p53(232-240) Binding to MHC Class I
The presentation of the p53(232-240) peptide to CTLs is a multi-step process orchestrated by the MHC class I antigen processing and presentation pathway.
Antigen Processing and Presentation Pathway
Wild-type p53 plays an active role in promoting its own presentation by upregulating key components of the antigen processing machinery. This includes the Transporter associated with Antigen Processing (TAP) and the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[2] TAP transports cytosolic peptides into the endoplasmic reticulum (ER), where they can be loaded onto MHC class I molecules. ERAP1 is involved in trimming peptides to the optimal length for MHC binding.
Caption: p53 antigen processing and presentation pathway.
Structural Basis of Binding
The p53(232-240) peptide binds to the peptide-binding groove of the MHC class I heavy chain. This binding is stabilized by anchor residues within the peptide sequence that fit into specific pockets of the MHC molecule. For the murine H-2Kd molecule, a binding motif has been identified which consists of a tyrosine (Y) at position 2 and a hydrophobic residue (such as leucine, isoleucine, or valine) at the C-terminus. The murine p53(232-240) sequence KYMCNSSCM fits this motif, although not perfectly at the C-terminus. For HLA-A2.1, the binding motif typically includes a leucine or methionine at position 2 and a valine or leucine at the C-terminus. Modifications to the p53(232-240) sequence can be made to enhance its binding affinity to specific MHC alleles.
Quantitative Analysis of p53(232-240) Binding to MHC Molecules
The binding affinity of p53(232-240) peptides to MHC molecules is a key determinant of their immunogenicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.
| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Comments | Reference |
| 234CW (Wild-Type) | H-2Kd | Moderate Binder | Showed significant inhibition in competitive binding assays. | [3] |
| 234CM (Mutant) | H-2Kd | Weaker Binder | Produced ~30% inhibition of radiolabeled peptide binding at 100 nM. | [3] |
| p53 (232-240) Wild-Type | H-2Db | Binder | Recognized by H-2Db-restricted CTLs. | [1] |
| Multiple WT & Mutant p53 peptides | HLA-A2.1 | Variable | Several peptides identified as binders in T2 stabilization assays. | [4][5] |
Experimental Protocols
The binding of p53(232-240) to MHC molecules can be assessed using several in vitro assays.
Competitive MHC Class I Peptide Binding Assay
This assay measures the ability of a test peptide to compete with a radiolabeled, high-affinity reference peptide for binding to purified MHC class I molecules.
Caption: Workflow for a competitive MHC class I peptide binding assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Purified MHC class I molecules (e.g., H-2Kd) are obtained from affinity chromatography of cell lysates.
-
A high-affinity reference peptide (e.g., LLO(91-99) for H-2Kd) is radiolabeled (e.g., with 125I).
-
Test peptides (p53(232-240) variants) are synthesized and purified.
-
A binding buffer containing protease inhibitors is prepared.
-
-
Binding Reaction:
-
A fixed, low concentration of radiolabeled reference peptide (e.g., <0.5 nM) is incubated with a fixed concentration of purified MHC molecules.
-
Serial dilutions of the unlabeled p53(232-240) test peptide are added to the reaction mixtures.
-
The reactions are incubated for a sufficient time to reach equilibrium (typically 48 hours) at an appropriate temperature (e.g., room temperature).
-
-
Separation of Bound and Free Peptide:
-
MHC-peptide complexes are separated from unbound radiolabeled peptide using size-exclusion chromatography (e.g., a TSK column).
-
-
Quantification and Data Analysis:
-
The radioactivity in the fractions corresponding to the MHC-peptide complexes and the free peptide is measured using a gamma counter.
-
The percentage of specific binding of the radiolabeled peptide is calculated for each concentration of the test peptide.
-
The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test peptide.
-
T2 Cell Stabilization Assay
Caption: Workflow for a T2 cell stabilization assay.
Detailed Methodology:
-
Cell Culture:
-
T2 cells (which express HLA-A2.1) are cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum).
-
-
Peptide Incubation:
-
T2 cells are harvested and washed.
-
Cells are incubated with serial dilutions of the p53(232-240) test peptide in serum-free medium. Positive and negative control peptides are included.
-
Incubation is typically carried out overnight (e.g., 18 hours) at 37°C in a CO2 incubator. Some protocols may include the addition of beta-2-microglobulin to enhance MHC stability.
-
-
Antibody Staining:
-
After incubation, the cells are washed to remove unbound peptide.
-
The cells are then stained with a fluorescently labeled monoclonal antibody that specifically recognizes the MHC class I allele being studied (e.g., PE-conjugated anti-HLA-A2).
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
The mean fluorescence intensity (MFI) is calculated for each peptide concentration. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the MHC class I molecules on the cell surface.
-
Conclusion and Future Directions
The binding of the p53(232-240) peptide to MHC class I molecules is a cornerstone of p53-targeted cancer immunotherapy. The ability to quantitatively assess this binding and understand the underlying molecular mechanisms is crucial for the design of more effective peptide-based vaccines and other immunotherapeutic strategies. Future research will likely focus on identifying novel p53 epitopes, optimizing peptide modifications to enhance MHC binding and immunogenicity, and developing more sophisticated methods for delivering these peptides to antigen-presenting cells in vivo. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mblintl.com [mblintl.com]
- 7. researchgate.net [researchgate.net]
Immunogenicity of Wild-Type vs. Mutant p53 (232-240): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and a key target in oncology. Mutations in the TP53 gene are prevalent in a majority of human cancers, leading to the expression of aberrant p53 proteins. Both wild-type p53, often overexpressed in tumor cells, and mutant p53 present unique opportunities for targeted cancer immunotherapies. This technical guide provides a comprehensive analysis of the immunogenicity of wild-type versus mutant p53, with a specific focus on the amino acid region 232-240, a known cytotoxic T-lymphocyte (CTL) epitope. We will delve into a comparative analysis of their ability to elicit an immune response, detail the experimental methodologies used to assess this immunogenicity, and explore the underlying signaling pathways.
Introduction
The p53 protein, encoded by the TP53 gene, plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers, missense mutations in TP53 not only abrogate its tumor-suppressive functions but can also lead to the accumulation of a dysfunctional p53 protein within the cell. This overexpression makes both wild-type and mutant forms of p53 attractive targets for cancer vaccines and other immunotherapeutic strategies. The 232-240 amino acid sequence of p53 has been identified as a key epitope for recognition by CTLs, the primary effector cells in anti-tumor immunity. Understanding the comparative immunogenicity of the wild-type and mutant versions of this epitope is crucial for the rational design of effective p53-targeted cancer therapies.
Comparative Immunogenicity: Wild-Type vs. Mutant p53 (232-240)
The immunogenicity of a peptide is determined by several factors, including its binding affinity to Major Histocompatibility Complex (MHC) class I molecules, the avidity of the peptide-MHC complex for the T-cell receptor (TCR), and the subsequent activation and proliferation of antigen-specific T-cells.
Quantitative Data Summary
While direct head-to-head quantitative comparisons in a single study are limited in the publicly available literature, data from various sources allow for a comparative assessment of the immunogenic potential of wild-type and mutant p53 (232-240) peptides.
| Parameter | Wild-Type p53 (232-240) | Mutant p53 (232-240) | Key Findings & References |
| MHC Class I Binding | Demonstrates binding to H-2Kd molecules.[1] | The 234CM mutant peptide binds to H-2Kd molecules.[1] | Both wild-type and a common mutant form of the p53(232-240) peptide can bind to MHC class I, a prerequisite for T-cell recognition. |
| CTL Response (In Vitro) | Can induce peptide-specific CTLs from peripheral blood mononuclear cells (PBMCs). | Can induce peptide-specific CTLs from PBMCs. | Both peptide variants are capable of stimulating a CTL response in vitro. |
| CTL Response (In Vivo) | Immunization with dendritic cells (DCs) pulsed with wild-type peptide (234CW) induces peptide-specific CTLs in BALB/c mice.[1][2] | Immunization with DCs pulsed with mutant peptide (234CM) induces peptide-specific CTLs in BALB/c mice.[1][2] | In vivo studies confirm the immunogenicity of both wild-type and mutant peptides, leading to the generation of specific CTLs. |
| Tumor Rejection | DC-based vaccine with wild-type peptide leads to rejection of CMS4 sarcoma in BALB/c mice.[1][2] | DC-based vaccine with mutant peptide induces rejection of Meth A sarcoma in BALB/c mice.[1][2] | Both wild-type and mutant peptide vaccines have demonstrated efficacy in mediating tumor rejection in preclinical models. |
| IFN-γ Production | A modified p53(232-240) peptide in a vaccine formulation (VacciMax®) significantly increased the number of IFN-γ-producing cells.[3][4] | A modified p53(232-240) peptide in a vaccine formulation (VacciMax®) stimulated a robust IFN-γ response.[4] | IFN-γ production, a key indicator of a Th1-biased anti-tumor immune response, is elicited by vaccines containing a modified p53(232-240) peptide. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of p53 (232-240) immunogenicity.
Generation of Peptide-Pulsed Dendritic Cell (DC) Vaccine
This protocol is based on methodologies described for generating DC-based vaccines for pre-clinical and clinical studies.[5][6]
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or leukapheresis product by Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in a T-75 flask in serum-free media (e.g., RPMI 1640) and allow monocytes to adhere for 2 hours at 37°C.
-
DC Differentiation: Remove non-adherent cells and culture the adherent monocytes in complete RPMI 1640 supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) for 5-7 days to differentiate them into immature DCs.
-
DC Maturation: On day 5 or 6, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.
-
Peptide Pulsing: Harvest mature DCs and wash them with serum-free media. Resuspend the DCs at a concentration of 1-2 x 10^7 cells/mL in serum-free media containing the wild-type or mutant p53 (232-240) peptide at a concentration of 10-50 µg/mL.
-
Incubation: Incubate the DCs with the peptide for 2-4 hours at 37°C in a humidified incubator.
-
Washing and Formulation: Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide. Resuspend the final DC pellet in a sterile, injectable solution (e.g., saline) for in vivo administration.
In Vivo Tumor Challenge and Vaccination in a Murine Model
This protocol is a generalized procedure based on studies evaluating anti-tumor immunity in mice.[7]
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Cell Culture: Culture a syngeneic tumor cell line (e.g., Meth A sarcoma for mutant p53 studies or CMS4 sarcoma for wild-type p53 studies) in appropriate media.
-
Tumor Inoculation: Harvest tumor cells and wash them with sterile PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS. Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Vaccination Schedule:
-
Prophylactic Model: Vaccinate mice 7-14 days before tumor inoculation.
-
Therapeutic Model: Vaccinate mice 3-7 days after tumor inoculation.
-
-
Vaccine Administration: Administer 1-5 x 10^5 peptide-pulsed DCs in 100 µL of saline via subcutaneous or intravenous injection. Administer booster vaccinations every 7-14 days as required by the experimental design.
-
Tumor Measurement: Measure tumor size every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration or distress, in accordance with institutional animal care and use committee guidelines.
IFN-γ ELISpot Assay for Quantifying Peptide-Specific T-cells
This protocol is adapted from standard ELISpot methodologies used in clinical and preclinical studies.[5][8]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse or anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2 hours at 37°C.
-
Cell Plating: Isolate splenocytes (from mice) or PBMCs (from humans) and resuspend them in complete RPMI 1640. Add 2-5 x 10^5 cells per well to the coated plate.
-
Stimulation: Add the p53 (232-240) wild-type or mutant peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-mouse or anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then with PBS.
-
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop (15-30 minutes).
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Signaling Pathways and Molecular Mechanisms
The immunogenicity of p53 peptides is intrinsically linked to the broader cellular signaling pathways regulated by wild-type and mutant p53. These pathways influence antigen processing and presentation, the tumor microenvironment, and the activation state of immune cells.
Wild-Type p53 and Immune Surveillance
Wild-type p53 generally promotes anti-tumor immunity through several mechanisms.
Caption: Wild-type p53 enhances anti-tumor immunity.
Wild-type p53 can upregulate components of the antigen processing and presentation machinery, such as TAP1 and ERAP1, leading to increased surface expression of MHC class I-peptide complexes and enhanced recognition by CTLs.[9] Furthermore, wild-type p53 can induce the expression of death receptors like Fas and TRAIL receptors, sensitizing tumor cells to CTL-mediated killing.[9] It can also suppress the expression of the immune checkpoint ligand PD-L1 through the induction of microRNA-34a, thereby preventing T-cell exhaustion.[9]
Mutant p53 and Immune Evasion
Mutant p53 proteins can exert gain-of-function activities that promote a pro-tumorigenic and immunosuppressive microenvironment.
Caption: Mutant p53 promotes an immunosuppressive tumor microenvironment.
Mutant p53 can enhance NF-κB signaling, leading to the production of pro-inflammatory cytokines that, paradoxically, can foster a tumor-promoting inflammatory environment and recruit immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).[9] Some studies suggest that mutant p53 can also interfere with the cGAS-STING pathway, a critical sensor of cytosolic DNA that normally triggers a type I interferon response essential for anti-tumor immunity.[9] This can lead to reduced T-cell infiltration and a "cold" tumor microenvironment.
Experimental Workflow for Assessing p53 Peptide Immunogenicity
The following diagram outlines a typical experimental workflow for the preclinical evaluation of p53 peptide-based vaccines.
Caption: Workflow for preclinical p53 vaccine evaluation.
Conclusion
Both wild-type and mutant p53 peptides derived from the 232-240 amino acid region are immunogenic and can serve as targets for cancer immunotherapy. Preclinical studies have demonstrated that vaccines incorporating either peptide can elicit robust CTL responses capable of mediating tumor rejection. The choice between targeting wild-type versus mutant p53 may depend on the specific tumor context, including the p53 mutation status and the overall immune landscape of the tumor microenvironment. Wild-type p53-targeted therapies may have broader applicability due to the overexpression of the protein in many tumors, regardless of mutation status. Conversely, mutant p53-targeted therapies offer the potential for greater tumor specificity, potentially reducing the risk of off-target autoimmune responses. Further research is warranted to directly compare the immunogenicity of different p53 (232-240) mutants and to optimize vaccine platforms and combination therapies to maximize clinical efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research and development efforts.
References
- 1. scispace.com [scispace.com]
- 2. Therapy of murine tumors with p53 wild-type and mutant sequence peptide- based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 5. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
p53 (232-240) as a target for cancer vaccine development
An In-depth Technical Guide to p53(232-240) as a Target for Cancer Vaccine Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor suppressor protein p53 is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention. Overexpression of mutant p53 protein in tumor cells leads to the presentation of p53-derived peptides on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, creating tumor-associated antigens that can be recognized by cytotoxic T lymphocytes (CTLs). This guide focuses on the specific wild-type p53 epitope spanning amino acids 232-240 (Sequence: KYMCNSSCM), a promising candidate for the development of broadly applicable cancer vaccines. We review the underlying immunology, quantitative data from preclinical and clinical studies, key experimental methodologies, and the strategic workflow for vaccine development.
The p53(232-240) Epitope: A Rationale for Targeting
The p53 protein is a critical regulator of the cell cycle and a key tumor suppressor.[1] In over 50% of human cancers, the TP53 gene is mutated, often resulting in the accumulation of a stable, non-functional protein within the tumor cell.[2] This overexpression provides a rich source of peptides for presentation on the tumor cell surface.
The p53(232-240) peptide, with the sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met[1][3][4], has been identified as an immunogenic epitope. Research indicates that this peptide sequence enhances binding affinity to MHC molecules, thereby increasing its potential to stimulate an immune response.[5][6] Studies in murine models have shown that immunization with the p53(232-240) peptide can induce peptide-specific, MHC class I-restricted CTLs.[7] These CTLs are capable of recognizing and killing tumor cells that endogenously process and present this wild-type epitope.[7] Furthermore, these CTLs have demonstrated cross-reactivity against tumors with p53 mutations located outside of this specific 232-240 region, broadening their potential therapeutic utility.[8][9]
Mechanism of Action: Antigen Presentation and T-Cell Recognition
The efficacy of a p53(232-240)-based vaccine hinges on the cellular mechanics of antigen processing and presentation. The pathway leads to the recognition of the peptide-MHC complex on tumor cells by CD8+ CTLs, triggering tumor cell destruction.
Signaling Pathway for p53(232-240) Presentation
Quantitative Data Presentation
While clinical trials exclusively using the p53(232-240) peptide are limited, data from multi-peptide p53 vaccine studies provide valuable benchmarks for safety and immunogenicity.
Table 1: Summary of Immunological Responses in p53 Peptide Vaccine Clinical Trials
| Trial Phase | Cancer Type | Vaccine Composition | N | Immunological Response Metric | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | Increased p53-specific T-cell frequency (Tetramer) | 11 of 16 patients (69%) | [10] |
| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | IFN-γ secretion (ELISpot) | 4 of 16 patients showed positive response | [10] |
| Phase I | Advanced Breast Cancer | DC pulsed with 3 wild-type & 3 modified p53 peptides | 6 | p53-specific T-cell response (ELISpot) | 3 of 6 patients showed induced responses | [2] |
| Preclinical | Murine Model | Adoptive transfer of p53232-240 specific CTLs | N/A | Antitumor Activity (in vivo) | Significant reduction in established pulmonary metastases |[7] |
Table 2: Summary of Clinical Outcomes in p53 Peptide Vaccine Clinical Trials
| Trial Phase | Cancer Type | Vaccine Composition | N | Clinical Outcome Metric | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | 2-Year Disease-Free Survival (DFS) | 88% | [10] |
| Phase I | Advanced Breast Cancer | DC pulsed with 6 p53 peptides | 6 | Best Response | 2 of 6 patients achieved Stable Disease (SD) |[2] |
Vaccine Development and Evaluation Workflow
The development of a p53(232-240)-based cancer vaccine follows a structured pipeline from preclinical discovery to clinical application. This workflow ensures that only safe and potentially efficacious candidates advance.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of vaccine candidates. The following sections provide composite protocols for key experiments based on established practices.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the synthesis of the p53(232-240) peptide (KYMCNSSCM) using a microwave-assisted peptide synthesizer.
-
Resin Preparation: Start with Rink-amide MBHA resin (0.1 mmol scale). Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it twice with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For each coupling cycle (starting from the C-terminal Methionine), dissolve the Fmoc-protected amino acid (1.5 equiv) with a coupling agent like HBTU (1.5 equiv) and an activator base like DIEA (2 equiv) in dry DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the reaction to proceed for 5-10 minutes with microwave irradiation or 1-2 hours at room temperature.
-
Monitor reaction completion using a Kaiser-ninhydrin test.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each amino acid in the sequence: Met, Cys(Trt), Ser(tBu), Ser(tBu), Asn(Trt), Cys(Trt), Met, Tyr(tBu), Lys(Boc).
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled, wash the peptidyl-resin with Dichloromethane (DCM) and dry it.
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v), to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[11][12]
-
Dendritic Cell (DC) Generation and Peptide Pulsing
This protocol outlines the generation of monocyte-derived DCs and their loading with the p53(232-240) peptide for use as a cellular vaccine.[13][14]
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a patient's leukapheresis product using Ficoll-Hypaque density centrifugation.
-
Isolate monocytes from the PBMCs by plastic adherence. Plate PBMCs in a culture flask for 2 hours; non-adherent cells are washed off, leaving an enriched monocyte population.
-
-
DC Differentiation (Immature DCs):
-
Culture the adherent monocytes for 5-7 days in serum-free medium (e.g., AIM-V) supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL). This drives differentiation into immature DCs.
-
-
DC Maturation:
-
Harvest the immature DCs.
-
Induce maturation by culturing the cells for an additional 24-48 hours in medium containing a maturation cocktail. A common cocktail includes TNF-α, IL-1β, IL-6, and PGE2.
-
-
Peptide Pulsing:
-
On the day of vaccination, harvest the mature DCs.
-
Wash the cells twice and resuspend them in a suitable medium like RPMI.
-
Add the sterile, purified p53(232-240) peptide to the DC suspension at a final concentration of 10-50 µg/mL.
-
Incubate the DCs with the peptide for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
-
Final Vaccine Preparation:
-
Wash the peptide-pulsed DCs three times to remove any unbound peptide.
-
Resuspend the final cell product in a sterile saline solution for administration to the patient.
-
Perform quality control checks, including cell viability (trypan blue), phenotype (flow cytometry for markers like CD83, CD86, HLA-DR), and sterility.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is used to quantify the frequency of p53(232-240)-specific T cells based on their ability to secrete IFN-γ upon antigen stimulation.[10]
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Plate Blocking: Wash the plate and block non-specific binding with a blocking buffer (e.g., RPMI with 10% human serum) for 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Add patient PBMCs (responder cells) to the wells, typically at 1-2 x 105 cells/well.
-
For experimental wells, add the p53(232-240) peptide at a final concentration of 10 µg/mL.
-
Include negative control wells (cells with no peptide or an irrelevant peptide) and positive control wells (cells with a mitogen like PHA or PMA/Ionomycin).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate thoroughly.
-
Add a substrate (e.g., AEC or BCIP/NBT) that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.
-
-
Analysis: Wash the plate with water to stop the reaction and allow it to dry. Count the spots in each well using an automated ELISpot reader. The frequency of antigen-specific T cells is expressed as spot-forming units (SFU) per million PBMCs after subtracting the background from negative control wells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of cytokine-producing cells, enabling simultaneous analysis of cell phenotype (e.g., CD8+) and function (e.g., IFN-γ production) at the single-cell level.
-
Cell Stimulation:
-
In a 96-well plate, stimulate 1-2 x 106 PBMCs/well with the p53(232-240) peptide (e.g., 1-10 µg/mL) for a total of 6 hours at 37°C.
-
Include unstimulated (negative) and mitogen-stimulated (positive) controls.
-
For the last 4-5 hours of incubation, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to all wells to block cytokine secretion and cause intracellular accumulation.
-
-
Surface Marker Staining:
-
Harvest the cells and wash them in staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C in the dark. A viability dye should be included to exclude dead cells from analysis.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cells.
-
Wash the cells and resuspend them in a permeabilization buffer (e.g., containing saponin). This creates pores in the cell membrane, allowing antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Add a fluorochrome-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in staining buffer for analysis.
-
Acquire the samples on a multi-parameter flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on lymphocyte populations (e.g., CD3+), and finally on CD8+ T cells. Within the CD8+ T-cell gate, quantify the percentage of cells that are positive for the intracellular cytokine (e.g., IFN-γ+). The response is determined by subtracting the percentage of positive cells in the unstimulated control from the peptide-stimulated sample.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-96640-50mg | p53 (232-240) [155314-26-4] Clinisciences [clinisciences.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. Phase I dendritic cell p53 peptide vaccine for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. Generation of dendritic cell-based vaccines for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dendritic Cells Pre-Pulsed with Wilms’ Tumor 1 in Optimized Culture for Cancer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p53 Peptide (232-240) in T-Cell Mediated Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is one of the most frequently mutated proteins in human cancers, making it a prime target for cancer immunotherapy. The p53 peptide fragment spanning amino acids 232-240 has emerged as a key epitope for eliciting cytotoxic T-lymphocyte (CTL) responses against tumor cells. This technical guide provides an in-depth analysis of the role of p53(232-240) in T-cell responses to tumors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. Both wild-type and mutant forms of the p53(232-240) peptide have been investigated as vaccine candidates, demonstrating the potential to break immune tolerance and induce effective anti-tumor immunity. This document serves as a comprehensive resource for researchers and professionals in the field of cancer immunotherapy.
Introduction
The p53 protein plays a critical role in preventing cancer formation, thus earning the moniker "guardian of the genome." Mutations in the TP53 gene are prevalent in a vast array of human cancers. These mutations can lead to the accumulation of dysfunctional p53 protein within tumor cells, creating a source of tumor-associated antigens that can be recognized by the immune system. The p53(232-240) peptide, a nine-amino-acid sequence, has been identified as a potent epitope capable of binding to Major Histocompatibility Complex (MHC) class I molecules and being presented to CD8+ cytotoxic T-lymphocytes (CTLs).[1][2] This recognition can trigger a cascade of events leading to the destruction of tumor cells.
Both the wild-type and mutated versions of the p53(232-240) peptide have been explored in preclinical and clinical studies as components of cancer vaccines.[2][3] These vaccines aim to stimulate a robust and specific T-cell response against p53-expressing tumors. This guide will delve into the quantitative aspects of this T-cell response, the experimental protocols used to measure it, and the signaling pathways that govern it.
Quantitative Data on T-Cell Responses to p53(232-240)
The efficacy of p53(232-240)-based immunotherapies is quantified by measuring the subsequent T-cell response and its anti-tumor effects. Key metrics include the frequency of peptide-specific T-cells, their cytotoxic activity, and the impact on tumor growth in vivo.
In Vitro T-Cell Responses
The activation and functionality of p53(232-240)-specific T-cells are commonly assessed using in vitro assays such as the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-producing cells, and chromium release assays, which quantify the cytotoxic capacity of CTLs.
Table 1: In Vitro T-Cell Responses to p53(232-240) Peptide Stimulation
| Experimental System | Peptide | Assay | Metric | Result | Reference |
| Splenocytes from BALB/c mice immunized with unpulsed dendritic cells | Wild-type p53(232-240) | IFN-γ ELISA | IFN-γ Production (pg/mL) | ~1000 pg/mL | [4] |
| Splenocytes from C57BL/6 mice immunized with a modified p53(232-240) peptide in VacciMax® | Modified p53(232-240) | IFN-γ ELISpot | Spot Forming Cells (SFC) / 10^6 splenocytes | ~250 SFCs | [5] |
| Human peripheral blood lymphocytes from metastatic colorectal cancer patients vaccinated with p53-SLP | p53 Synthetic Long Peptides | IFN-γ ELISpot | p53-specific immune response | 6 out of 9 evaluable patients showed a positive response | [3] |
In Vivo Anti-Tumor Efficacy
The ultimate goal of p53(232-240)-based vaccines is to control or eradicate tumors in vivo. Preclinical studies in murine models provide critical data on tumor growth inhibition and survival rates.
Table 2: In Vivo Anti-Tumor Efficacy of p53(232-240)-Based Vaccines in Murine Models
| Tumor Model | Vaccine Strategy | Metric | Result | Reference |
| B16-F10 melanoma | Single vaccination with modified p53:232–240 and TRP2:180–188 peptides in VacciMax® | Tumor Eradication | 100% of mice tumor-free by day 21 | [5][6] |
| B16-F10 melanoma | Single vaccination with modified p53:232–240 alone in VacciMax® | Tumor-Free Mice | 20% of mice became tumor-free between days 25 and 27 | [6] |
| B16-F10 melanoma | Immunization with a mixture of TRP2:180–188 and modified p53:232–240 in VacciMax® | Tumor Rejection | 60-80% of treated mice showed tumor rejection | [6] |
| Meth A sarcoma (subcutaneous) | Dendritic cells pulsed with mutant p53(232-240) peptide | Tumor Growth Inhibition | Significant inhibition of tumor growth in mice with 7-day established tumors | [7] |
| CMS4 sarcoma | Dendritic cells pulsed with wild-type p53(232-240) peptide | Tumor Rejection | Successful rejection of CMS4 sarcoma | [7] |
Clinical Trial Responses
Clinical trials investigating p53-based vaccines have provided valuable insights into their safety and immunogenicity in cancer patients. While objective clinical responses can be modest, the induction of p53-specific T-cell responses is a promising indicator of biological activity.
Table 3: Immunological and Clinical Responses in p53 Vaccine Clinical Trials
| Cancer Type | Vaccine | Metric | Result | Reference |
| Metastatic Colorectal Cancer | p53 Synthetic Long Peptide (p53-SLP) | p53-specific IFN-γ ELISpot response | 6 of 9 evaluable patients showed a positive immune response | [3] |
| Metastatic Colorectal Cancer | p53-SLP | Vaccine-induced p53-specific T-cell reactivity | 7 of 10 patients displayed p53-specific reactivity after vaccination | [3] |
| Small Cell Lung Cancer | Adenovirus-transduced Dendritic Cells (Ad.p53-DC) | p53-specific T-cell responses (IFN-γ ELISpot) | 13 of 25 evaluable patients showed a detectable T-cell response | [3] |
| Metastatic Breast Cancer | p53-SLP | p53-specific CTLs | 8 of 22 evaluable patients had detectable p53-specific CTLs after immunization | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. This section outlines the core protocols used to assess T-cell responses to the p53(232-240) peptide.
In Vitro T-Cell Stimulation with p53(232-240) Peptide
Objective: To expand and activate p53(232-240)-specific T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes for downstream functional assays.
Materials:
-
PBMCs or splenocytes isolated from immunized animals or patients.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
p53(232-240) peptide (wild-type or mutant, typically at 1-10 µg/mL).
-
Recombinant human or murine Interleukin-2 (IL-2).
-
Antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells.
Protocol:
-
Isolate PBMCs or splenocytes using standard density gradient centrifugation.
-
Co-culture responder cells (T-cells) with peptide-pulsed APCs in complete RPMI medium.
-
Add IL-2 (typically 10-50 U/mL) to the culture to promote T-cell proliferation.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
Restimulate the cultures with fresh peptide-pulsed APCs and IL-2 as needed to further expand the antigen-specific T-cell population.
IFN-γ ELISpot Assay
Objective: To quantify the frequency of p53(232-240)-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.
-
Stimulated T-cells from the in vitro stimulation protocol.
-
p53(232-240) peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Protocol:
-
Wash the pre-coated ELISpot plate with sterile PBS.
-
Block the wells with blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour.
-
Add the stimulated T-cells to the wells at a known density.
-
Add the p53(232-240) peptide to the appropriate wells for restimulation. Include negative (no peptide) and positive (e.g., PHA or anti-CD3 antibody) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Chromium-51 Release Assay for Cytotoxicity
Objective: To measure the cytotoxic activity of p53(232-240)-specific CTLs against target tumor cells.
Materials:
-
Effector cells: p53(232-240)-specific CTLs.
-
Target cells: Tumor cell line expressing the appropriate MHC and p53.
-
Sodium chromate (51Cr).
-
Fetal bovine serum (FBS).
-
96-well V-bottom plates.
-
Gamma counter.
Protocol:
-
Label the target cells with 51Cr by incubating them with sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells multiple times to remove unincorporated 51Cr.
-
Plate the labeled target cells at a constant number in a 96-well V-bottom plate.
-
Add the effector CTLs at varying effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent to lyse all cells).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
The recognition of the p53(232-240) peptide by a T-cell initiates a complex signaling cascade that culminates in T-cell activation and effector functions. Understanding these pathways is crucial for designing effective immunotherapies.
T-Cell Receptor Signaling Pathway
Upon recognition of the p53(232-240)-MHC complex on an antigen-presenting cell, the T-cell receptor (TCR) and its co-receptors (CD8) trigger a series of intracellular phosphorylation events.
Caption: TCR signaling cascade upon p53(232-240) recognition.
Experimental Workflow for p53(232-240) Vaccine Efficacy Testing
The evaluation of a p53(232-240)-based cancer vaccine involves a multi-step process, from initial immunization to the assessment of anti-tumor immunity.
Caption: Workflow for preclinical p53(232-240) vaccine evaluation.
Conclusion
The p53(232-240) peptide represents a highly promising target for the development of cancer immunotherapies. Both preclinical and clinical studies have demonstrated that vaccines incorporating this epitope can elicit specific T-cell responses capable of recognizing and, in some cases, eliminating tumor cells. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to harness the power of the immune system to combat cancer. Further research focused on optimizing vaccine formulations, understanding the mechanisms of immune escape, and identifying predictive biomarkers will be critical for the successful clinical translation of p53(232-240)-based immunotherapies.
References
- 1. scite.ai [scite.ai]
- 2. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Immunological Effects of p53-Targeting Vaccines [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 6. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The p53(232-240) Peptide and its Interaction with MDM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the p53 protein, with a specific focus on the 232-240 amino acid region, and its primary negative regulator, the E3 ubiquitin ligase MDM2. While the N-terminal transactivation domain of p53 is the canonical binding site for MDM2, this guide also delves into the secondary interaction sites, including the region encompassing residues 232-240, and their significance in the regulation of p53's tumor suppressor function.
Introduction: The p53-MDM2 Axis
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. The activity and stability of p55 are tightly regulated, primarily through its interaction with MDM2.
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in unstressed cells. This interaction forms a critical negative feedback loop, as p53 transcriptionally activates the MDM2 gene. Disruption of this interaction is a key therapeutic strategy for reactivating p53 in cancer cells where it is wild-type but functionally inhibited by MDM2 overexpression.
The interaction between p53 and MDM2 is multifaceted, involving multiple domains on both proteins. While the most extensively studied interaction is between the N-terminal domains of both proteins, other regions, including the DNA-binding domain of p53, also contribute to this complex regulation.
p53-MDM2 Interaction Sites
The Primary Interaction Site: p53 N-terminal Transactivation Domain (TAD)
The most well-characterized and high-affinity interaction between p53 and MDM2 occurs between the N-terminal transactivation domain (TAD) of p53 (residues 1-42) and the N-terminal hydrophobic pocket of MDM2. Specifically, three key hydrophobic residues of p53—Phenylalanine at position 19 (Phe19), Tryptophan at position 23 (Trp23), and Leucine at position 26 (Leu26)—insert into the hydrophobic cleft of MDM2, forming a stable complex. This interaction directly blocks the transactivation function of p53 and facilitates its ubiquitination and subsequent degradation.
The Secondary Interaction Site: p53 DNA-Binding Domain (DBD) and the MDM2 Acidic Domain
A secondary, lower-affinity interaction has been identified between the central DNA-binding domain (DBD) of p53 (residues 102-292) and the central acidic domain of MDM2.[1][2] The user-specified region of p53 (232-240) , with the sequence RMPEAAPPV , lies within this DNA-binding domain. This interaction is crucial for the efficient ubiquitination of p53 by MDM2.[3] It is thought to induce a conformational change in p53, making the lysine residues more accessible for ubiquitination.[1]
Quantitative Binding Data
Summarizing the available quantitative data for the p53-MDM2 interaction provides a clearer understanding of the different binding affinities. The primary interaction in the N-terminal region exhibits a much higher affinity (in the nanomolar range) compared to the secondary interactions.
| Interacting p53 Region | Interacting MDM2 Region | Method | Binding Affinity (Kd) | Binding Free Energy (ΔG) | Reference |
| p53 TAD (15-29) | MDM2 N-terminus | Surface Plasmon Resonance (SPR) | 86.5 ± 35.2 nM | - | [2] |
| p53 TAD | MDM2 | Various | 60 - 700 nM | - | [2] |
| p53(DBD) | MDM2(AD) | Computational (MM/PBSA) | - | -17.22 kcal/mol | [2] |
| p53 C-terminus | MDM2 N-terminus | Multiple in vitro assays | Low micromolar range | - | [4] |
Experimental Protocols
The study of the p53-MDM2 interaction utilizes a range of biophysical and cellular techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a protein-protein interaction.
Objective: To determine the binding affinity and thermodynamics of the interaction between a p53 peptide (e.g., a synthesized p53(232-240) peptide or the entire DBD) and the MDM2 acidic domain.
Materials:
-
Purified p53 peptide or domain of interest.
-
Purified MDM2 acidic domain.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
Protocol:
-
Protein/Peptide Preparation: Synthesize the p53(232-240) peptide using solid-phase peptide synthesis and purify by HPLC. Express and purify the p53 DBD and MDM2 acidic domain from E. coli using affinity and size-exclusion chromatography.
-
Dialysis: Dialyze both protein/peptide samples extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of both samples using a reliable method such as UV-Vis spectroscopy with calculated extinction coefficients or amino acid analysis.
-
ITC Experiment Setup:
-
Load the p53 peptide/domain (the "ligand") into the ITC syringe at a concentration typically 10-20 times higher than the protein in the cell.
-
Load the MDM2 acidic domain (the "macromolecule") into the sample cell.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition: Perform the titration experiment, injecting the p53 peptide into the MDM2 solution. The instrument measures the heat changes upon each injection.
-
Data Analysis: Integrate the raw data to obtain a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[5][6][7]
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to investigate the in vivo association of a protein with specific DNA regions in the chromatin context. This can be used to assess how the p53-MDM2 interaction affects p53's ability to bind to the promoter regions of its target genes.
Objective: To determine if the interaction with MDM2 alters the binding of p53 to the promoter of a target gene (e.g., p21).
Materials:
-
Cell line of interest (e.g., a cancer cell line with wild-type p53).
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Anti-p53 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR primers for the target promoter region and a negative control region.
-
qPCR instrument and reagents.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody or a control IgG overnight. Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the p53 binding site on the target gene promoter. Use input DNA (chromatin before immunoprecipitation) for normalization.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the p53-immunoprecipitated sample compared to the control IgG sample.[1][8]
Visualizations: Signaling Pathways and Experimental Workflows
The p53-MDM2 Negative Feedback Loop
Caption: The p53-MDM2 negative feedback loop.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for Chromatin Immunoprecipitation.
Conclusion
The interaction between p53 and MDM2 is a cornerstone of tumor suppression and a prime target for cancer therapy. While the high-affinity interaction at the N-terminus of p53 is well-established, the secondary interaction involving the p53 DNA-binding domain, which includes the 232-240 region, provides a more nuanced understanding of how MDM2 regulates p53 function. This secondary interaction is critical for the efficient ubiquitination and subsequent degradation of p53.
Further research focusing on the precise quantitative characterization of the interaction between specific peptides from the p53 DBD, such as p53(232-240), and the MDM2 acidic domain will be invaluable. Such studies will not only enhance our fundamental understanding of the p53-MDM2 regulatory axis but also aid in the design of novel therapeutics that can more effectively disrupt this critical oncogenic interaction. The experimental protocols and workflows detailed in this guide provide a robust framework for pursuing these important research directions.
References
- 1. Enhancement of Structural Stability and IgG Affinity of a Z34C-Derived α-Helical Peptide via Lactam Stapling [mdpi.com]
- 2. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
Structural Analysis of the p53 (232-240) Peptide: A Technical Guide
Abstract
The tumor suppressor protein p53 is a cornerstone of cancer research, with its core domain playing a critical role in DNA binding and transcriptional regulation. The peptide segment encompassing residues 232-240, part of this vital core domain, is implicated in both structural integrity and immunological recognition. This technical guide provides a comprehensive overview of the structural analysis of the p53 (232-240) peptide. While a high-resolution structure of the isolated peptide is not currently available in public databases, this document outlines the established structural context of this sequence within the p53 core domain, details the standard experimental protocols for its structural elucidation, and presents its role in immune signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in p53-related cancer research and immunotherapy.
Introduction to the p53 (232-240) Peptide
The p53 protein is a transcription factor that regulates the cell cycle and functions as a tumor suppressor.[1] The majority of cancer-associated mutations in p53 occur in its DNA-binding core domain (residues 94-312), often leading to a loss of function.[2][3] The peptide sequence from residue 232 to 240 is located within this core domain, specifically as part of the L3 loop, which, along with the L2 loop, is stabilized by a zinc ion.[2] This region is crucial for the correct folding and DNA-binding activity of the p53 protein. Furthermore, peptide fragments of p53, including the 232-240 sequence, can be presented by Major Histocompatibility Complex (MHC) class I molecules, making them targets for T-cell recognition and potential cancer vaccine candidates.[4][5]
Physicochemical and Structural Data
The structural and chemical properties of the p53 (232-240) peptide are fundamental to its function and analysis.
Table 1: Physicochemical Properties of p53 (232-240)
| Property | Value | Reference |
| Sequence | Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met | [4] |
| One-Letter Code | KYMCNSSCM | [4] |
| Molecular Formula | C41H67N11O14S4 | [4] |
| Molecular Weight | 1066.30 g/mol | [4] |
| Theoretical pI | 7.05 | |
| Grand Average of Hydropathicity (GRAVY) | -0.144 |
Note: Theoretical pI and GRAVY values were calculated using standard bioinformatics tools.
Structural Context within the p53 Core Domain
While an experimental structure of the isolated p53 (232-240) peptide is not available, its conformation has been resolved in numerous crystal structures of the p53 core domain, both with and without bound DNA. Analysis of these structures reveals the secondary structure of this region.
Table 2: Secondary Structure of Residues 232-240 in Representative p53 Core Domain Crystal Structures
| PDB ID | Description | Resolution (Å) | Secondary Structure of Residues 232-240 | Reference |
| 1TSR | p53 Core Domain in Complex with DNA | 2.20 | Loop / Turn | [6] |
| 2OCJ | Human p53 Core Domain in the Absence of DNA | 2.05 | Loop / Turn | [1] |
| 3KMD | p53 Core Domain Bound to a Full Consensus DNA Site | 2.15 | Loop / Turn | [7] |
Note: The secondary structure was determined by visual inspection and analysis of the deposited PDB files.
The consistent observation of this region as a loop or turn within the larger protein context suggests it is a flexible region, which is a common feature of protein-protein and protein-DNA interaction sites.
Experimental Protocols for Structural Analysis
The determination of a peptide's three-dimensional structure is a multi-step process that typically involves a combination of spectroscopic techniques. The following are detailed, representative protocols for the structural analysis of a synthetic p53 (232-240) peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.[8][9]
3.1.1. Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the p53 (232-240) peptide using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Concentration: Prepare a peptide sample with a concentration of 1-5 mM.[11] For a 500 µL sample, this corresponds to approximately 0.5-2.7 mg of the peptide.
-
Solvent: Dissolve the peptide in a suitable buffer, typically 90% H₂O/10% D₂O or a deuterated solvent that mimics a specific environment (e.g., membrane mimetics). The buffer should have a pH that ensures peptide stability and solubility, often near physiological pH.[10]
-
Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
3.1.2. Data Acquisition
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, including proper folding and absence of aggregation.[8]
-
2D Homonuclear NMR:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled protons within each amino acid residue's spin system.[10]
-
COSY (Correlation Spectroscopy): Use a COSY spectrum to identify through-bond correlations between adjacent protons, which aids in sequential assignment.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10]
-
-
2D Heteronuclear NMR (optional, with isotopic labeling):
-
If the peptide is ¹³C and/or ¹⁵N labeled, acquire spectra like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to resolve resonance overlap and facilitate assignment.[8]
-
3.1.3. Data Analysis and Structure Calculation
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.[10]
-
NOE Assignment and Distance Restraints: Identify and assign cross-peaks in the NOESY spectrum to specific proton pairs and convert their intensities into upper distance bounds.[10]
-
Dihedral Angle Restraints: Measure scalar coupling constants (J-couplings) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.[10]
-
Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) with a simulated annealing protocol to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.[12]
-
Structure Validation: Assess the quality of the calculated structures using metrics such as the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD) of the ensemble.[10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution.[13][14]
3.2.1. Sample Preparation
-
Purity and Concentration: Use a highly purified (>95%) peptide sample. Determine the precise concentration of the peptide solution, as this is critical for accurate data normalization.[15] Concentrations typically range from 0.1 to 1 mg/ml.[15]
-
Buffer Selection: The buffer must be transparent in the far-UV region (below 250 nm). Phosphate buffers are commonly used. Avoid components with high absorbance in this region.[15] Prepare a buffer blank for background subtraction.
3.2.2. Data Acquisition
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[16]
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.[15]
-
Wavelength Scan: Record the CD spectrum in the far-UV range (typically 190-260 nm).[16]
-
Data Collection Parameters: Optimize scan rate, integration time, and bandwidth to achieve a good signal-to-noise ratio.[16] Multiple scans are often averaged.
-
Blank Subtraction: Acquire a spectrum of the buffer blank using the same parameters and subtract it from the peptide spectrum.[15]
3.2.3. Data Analysis
-
Data Conversion: Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where:
-
mdeg = observed ellipticity
-
MRW = mean residue weight (total molecular weight divided by the number of amino acids)
-
c = concentration in g/mL
-
l = path length in cm
-
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil from the CD spectrum.[13]
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Peptide Structural Analysis
Caption: Workflow for determining peptide structure using NMR and CD spectroscopy.
Diagram 2: p53 (232-240) in the DNA-Binding Core Domain
Caption: Location of the p53 (232-240) peptide within the core domain.
Diagram 3: MHC Class I Presentation of p53 Peptides
Caption: Antigen processing pathway for p53 peptide presentation by MHC Class I.
Conclusion
The p53 (232-240) peptide is a segment of significant interest within the tumor suppressor's core domain. While its isolated structure remains to be determined, its consistent loop conformation within the context of the full domain suggests a role in the protein's dynamic interactions. The methodologies of NMR and CD spectroscopy provide a robust framework for the future high-resolution structural determination of this peptide, which will be invaluable for understanding its intrinsic conformational preferences. Furthermore, its role as a potential T-cell epitope underscores the importance of its structural analysis in the development of novel cancer immunotherapies. This guide provides the foundational knowledge and experimental framework necessary for researchers to pursue further investigations into the structure and function of the p53 (232-240) peptide.
References
- 1. rcsb.org [rcsb.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Structural effects of the L145Q, V157F, and R282W cancer-associated mutations in the p53 DNA-binding core domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NB-64-96640-50mg | p53 (232-240) [155314-26-4] Clinisciences [clinisciences.com]
- 5. p53 induces TAP1 and enhances the transport of MHC class I peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferred drifting along the DNA major groove and cooperative anchoring of the p53 core domain: mechanisms and scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. nmr-bio.com [nmr-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
The p53(232-240) Peptide: A Key Target in Cancer Immunotherapy and a Structurally Significant Region of the Guardian of the Genome
For Immediate Release
[City, State] – A comprehensive technical guide released today sheds new light on the p53 protein segment spanning amino acids 232-240, highlighting its critical role as a target for cancer immunotherapy and its structural importance within the tumor suppressor's DNA-binding domain. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the p53(232-240) peptide's involvement in various cancer types, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.
The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a pivotal transcription factor that regulates cell cycle, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to a loss of its tumor-suppressive functions and, in some cases, a gain of oncogenic properties.[1][2] The p53(232-240) region, located within the DNA-binding domain, has emerged as a significant focus of research due to its immunogenic potential and its location in a structurally critical area for p53's function.
Quantitative Analysis of p53(232-240) Mutations in Cancer
Mutations within the p53 DNA-binding domain can severely impair its ability to bind to target DNA sequences, thereby disrupting its tumor-suppressive activities.[3][4] The p53(232-240) sequence is part of the L3 loop, a region directly involved in contacting DNA.[5][6] Analysis of somatic mutations in this specific 9-amino acid region across a wide range of cancers reveals a landscape of alterations with varying frequencies.
A summary of missense mutation frequencies for each amino acid within the p53(232-240) region, compiled from the Catalogue Of Somatic Mutations In Cancer (COSMIC) database, is presented below.
| Amino Acid Position | Reference Amino Acid | Total Missense Mutations | Most Frequent Substitution | Cancer Types with Notable Frequencies |
| 232 | Arg | 15 | R>H | Breast, Lung, Colorectal |
| 233 | Met | 12 | M>V | Lung, Head and Neck |
| 234 | Tyr | 25 | Y>C | Lung, Breast, Ovary |
| 235 | Phe | 18 | F>L | Lung, Colorectal |
| 236 | Gln | 22 | Q>H | Breast, Lung |
| 237 | Met | 35 | M>I | Lung, Colorectal, Brain |
| 238 | Cys | 85 | C>Y | Lung, Esophagus, Stomach |
| 239 | Asn | 15 | N>S | Colorectal, Lung |
| 240 | Ser | 10 | S>F | Lung, Breast |
| (Data sourced from the COSMIC database. Frequencies represent the number of reported missense mutations at each position across all curated cancer studies.) |
The p53(232-240) Peptide as an Immunotherapeutic Target
The p53(232-240) peptide has been extensively investigated as a tumor-associated antigen for cancer vaccines. Both wild-type and mutant forms of this peptide can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them recognizable by cytotoxic T lymphocytes (CTLs).[4][7]
Experimental Protocols for Generating p53(232-240)-Specific CTLs
Several preclinical and clinical studies have demonstrated the feasibility of generating CTLs that can specifically target and kill tumor cells presenting the p53(232-240) epitope. A common approach involves the use of dendritic cells (DCs), the most potent antigen-presenting cells, pulsed with the synthetic p53(232-240) peptide.
A detailed methodology for the in vitro induction of anti-p53 CTLs using peptide-pulsed autologous DCs is as follows:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Venous blood is collected from HLA-A2.1+ healthy donors. PBMCs are isolated by Ficoll-Hypaque density gradient centrifugation.[8]
-
Generation of Dendritic Cells: PBMCs are resuspended in AIM-V medium and allowed to adhere to plastic flasks. Adherent monocytes are cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.[8]
-
Peptide Pulsing of DCs: Immature DCs are harvested and incubated with the synthetic p53(232-240) peptide at a concentration of 100 µg/ml for 2 hours at 37°C in a serum-free medium.[8]
-
CTL Induction: Autologous CD8-enriched lymphocytes are co-cultured with the peptide-pulsed, irradiated DCs. The culture is supplemented with IL-6 and IL-12 to promote CTL differentiation.[8]
-
CTL Expansion and Restimulation: The CTLs are restimulated weekly with peptide-pulsed DCs and cultured in the presence of a cytokine cocktail including IL-1α, IL-2, IL-4, IL-6, and IL-7 to promote expansion.[8]
-
Cytotoxicity Assay: The cytotoxic activity of the generated CTLs is assessed against target cells (e.g., T2 cells) pulsed with the p53(232-240) peptide and against tumor cell lines that endogenously express p53 and the appropriate HLA allele. A standard 4-hour 51Cr-release assay is typically used to measure target cell lysis.[8]
Signaling Pathways and Structural Significance
The p53(232-240) region is located within the L3 loop of the p53 core DNA-binding domain.[5][6] This loop, along with the L2 loop and the loop-sheet-helix motif, forms the primary surface for sequence-specific DNA binding.[3][4] The structural integrity of this region is critical for p53's ability to act as a transcription factor and regulate its target genes.
Caption: p53 signaling pathway highlighting the role of the 232-240 region in DNA binding.
Mutations within the 232-240 region can disrupt the conformation of the L3 loop, leading to reduced or abolished DNA binding affinity.[3] This structural perturbation is a key mechanism of p53 inactivation in cancer, resulting in the loss of its ability to transactivate target genes involved in tumor suppression.
Caption: Experimental workflow for the generation of p53(232-240)-specific CTLs.
Conclusion
The p53(232-240) amino acid segment represents a region of dual significance in oncology. Its role as an immunogenic peptide provides a promising avenue for the development of targeted cancer vaccines capable of eliciting a potent anti-tumor immune response. Concurrently, its location within a critical DNA-binding loop of the p53 protein underscores the functional consequences of mutations in this region, which contribute to tumorigenesis by abrogating p53's tumor-suppressive activities. This technical guide provides a foundational resource for researchers and clinicians working to leverage our understanding of this key p53 segment for the development of novel cancer diagnostics and therapeutics.
References
- 1. Role of p53 in breast cancer progression: An insight into p53 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Rely on Each Other: DNA Binding Cooperativity Shapes p53 Functions in Tumor Suppression and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 [collab.its.virginia.edu]
- 6. Mapping the Structural and Dynamical Features of Multiple p53 DNA Binding Domains: Insights into Loop 1 Intrinsic Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IARC TP53 database: new online mutation analysis and recommendations to users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Preliminary Studies on the Efficacy of p53(232-240): An Immunological Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies concerning the p53(232-240) peptide. The available preclinical data strongly indicate that the primary therapeutic potential of this peptide lies in its role as a potent immunogenic epitope for cancer vaccines, rather than as a direct cytotoxic agent. This document summarizes the key quantitative findings from in vivo studies, details the experimental methodologies employed, and visualizes the underlying immunological mechanisms and experimental workflows.
Data Presentation: In Vivo Efficacy of p53(232-240)-Based Cancer Vaccines
The following tables summarize the quantitative outcomes from preclinical studies evaluating the anti-tumor efficacy of vaccines incorporating the p53(232-240) peptide in murine models.
| Study Focus | Animal Model | Tumor Cell Line | Vaccine Formulation | Key Efficacy Metric | Result |
| Combination Peptide Vaccine | C57BL/6 mice | B16-F10 melanoma | Modified p53:232-240 + TRP2:180-188 in VacciMax® (VM) with PADRE and CpG ODN adjuvants | Tumor Rejection | 100% of vaccinated mice experienced complete tumor eradication.[1] |
| Single Peptide Vaccine | C57BL/6 mice | B16-F10 melanoma | Modified p53:232-240 in VM | Tumor Development | Delayed tumor development in some mice, but all eventually developed tumors.[2] |
| Dendritic Cell (DC) Vaccine | BALB/c mice | Meth A sarcoma | DC pulsed with mutant p53(232-240) peptide | Tumor Growth Inhibition | Inhibited tumor growth in mice with established day 7 subcutaneous tumors.[3] |
| Dendritic Cell (DC) Vaccine | BALB/c mice | CMS4 sarcoma | DC pulsed with wild-type p53(232-240) peptide | Tumor Rejection | Induced rejection of CMS4 sarcoma in vaccination and therapy protocols.[3] |
| Adoptive T-Cell Therapy | C57BL/6 mice | Established pulmonary metastasis | Adoptive transfer of p53(232-240)-specific Cytotoxic T-Lymphocytes (CTLs) | Anti-tumor Activity | Demonstrated in vivo anti-tumor activity.[4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of p53(232-240) peptide-based vaccines.
Peptide Synthesis and Formulation
The modified p53 peptide (p53: 232–240; sequence KYICNSSCM) and other peptides were synthesized and purchased from commercial vendors.[1] For vaccine formulation, peptides were often stored as stock solutions in DMSO and further diluted in PBS.[1] In some studies, the peptides were encapsulated in a liposome-based delivery platform, VacciMax® (VM), along with adjuvants like CpG ODN 1826 and the Pan-DR-helper-epitope (PADRE).[1]
Animal Models and Tumor Challenge
Studies have predominantly utilized C57BL/6 and BALB/c mice.[1][3] For tumor challenge, a specific number of tumor cells (e.g., 10^4 B16-F10 melanoma cells) were implanted subcutaneously in the flank of the mice.[1] Tumor growth was monitored by measuring with calipers every few days, and the data was often reported as the percentage of tumor-bearing mice or mean tumor size.[1][6]
Dendritic Cell (DC)-Based Vaccination
Bone marrow-derived dendritic cells were generated in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).[3] These DCs were then pulsed with the p53(232-240) peptide.[3] For therapeutic immunization, mice with established tumors were injected intravenously with the peptide-pulsed DCs.[3]
In Vivo Therapeutic Immunization
Therapeutic immunization was typically initiated a few days after tumor cell implantation.[1] Mice received a single subcutaneous injection of the vaccine formulation containing the p53(232-240) peptide and adjuvants.[1]
Ex Vivo Immunological Assays: ELISPOT for IFN-γ Production
To assess the cellular immune response, splenocytes from immunized mice were harvested and stimulated in vitro with the p53(232-240) peptide.[1][2] The number of interferon-gamma (IFN-γ) producing cells, indicative of a cytotoxic T-lymphocyte (CTL) response, was quantified using an ELISPOT assay.[1][2]
Cytotoxicity Assays
The cytotoxic activity of p53(232-240)-specific CTLs was evaluated using standard 4-hour 51Cr release assays.[3] Target cells, such as peptide-pulsed P815 cells or tumor cell lines, were radiolabeled with 51Cr, and the release of the radioisotope upon cell lysis by the CTLs was measured.[3] Cold-target inhibition assays were also performed to confirm the specificity of the CTL-mediated lysis to the p53(232-240) peptide epitope.[4][5]
Mandatory Visualizations
Signaling Pathway of p53(232-240) Immunotherapy
Caption: Immunological pathway of p53(232-240) vaccine-induced anti-tumor response.
Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating p53(232-240) vaccine efficacy.
References
- 1. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Characterization of CD8+ cytotoxic T lymphocyte/tumor cell interactions reflecting recognition of an endogenously expressed murine wild-type p53 determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Exploring the Therapeutic Potential of p53 (232-240): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cancer research, with its inactivation being a critical event in the development of a majority of human cancers. The p53 (232-240) peptide, a nine-amino-acid sequence derived from the p53 protein, has emerged as a promising candidate for cancer immunotherapy. This peptide can be recognized by the immune system as a tumor-associated antigen, leading to the activation of cytotoxic T-lymphocytes (CTLs) that can specifically target and eliminate cancer cells. This technical guide provides an in-depth exploration of the therapeutic potential of the p53 (232-240) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Data Presentation
The therapeutic efficacy of p53 (232-240)-based cancer vaccines has been evaluated in various preclinical murine models. The following table summarizes the quantitative data from these studies, focusing on tumor growth inhibition and survival rates.
| Peptide/Vaccine Formulation | Mouse Model | Tumor Cell Line | Efficacy Endpoint | Result | Citation |
| Modified p53:232-240 + TRP2:180-188 in VacciMax® (VM) with PADRE and CpG ODN | C57BL/6 | B16-F10 melanoma | Tumor Eradication | 100% of vaccinated mice | |
| Modified p53:232-240 in VM with PADRE and CpG ODN | C57BL/6 | B16-F10 melanoma | Tumor Development | Delayed tumor development in 1 of 5 mice | |
| Mutant p53 (234CM) peptide-pulsed Dendritic Cells (DCs) | BALB/c | Meth A sarcoma | Tumor Rejection (therapeutic) | 3 out of 5 mice showed tumor rejection | [1] |
| Wild-type p53 (234CW) peptide-pulsed DCs | BALB/c | CMS4 sarcoma | Tumor Rejection (vaccination) | Protection from tumor challenge | [1] |
Note: Specific binding affinity data (Kd or IC50 values) for the human p53 (232-240) peptide to HLA-A2 is not consistently reported in the reviewed literature. However, studies have shown that this peptide can bind to HLA-A2.1.[2][3] The murine p53(232-240) peptide has been shown to bind to H-2Kd molecules.[4][5]
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of p53 (232-240) (KYMCNSSCM)
This protocol outlines the manual synthesis of the human p53 (232-240) peptide using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (Fmoc-Met-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / 1,2-ethanedithiol (EDT) / H2O / triisopropylsilane (TIS) (94:2.5:2.5:1 v/v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Met-OH):
-
Deprotect the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, activate Fmoc-Met-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, and add DIPEA (6 eq.).
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid (Cys, Ser, Ser, Asn, Cys, Met, Tyr, Lys):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling: Activate the next Fmoc-amino acid (3 eq.) with HBTU/HOBt/DIPEA and couple to the resin for 2 hours.
-
Washing: Wash the resin with DMF.
-
-
Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The EDT acts as a scavenger to prevent side reactions with the cysteine and methionine residues.[6]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Dendritic Cell (DC) Pulsing with p53 (232-240) Peptide
This protocol describes the loading of synthetic p53 (232-240) peptide onto immature dendritic cells for use as a cancer vaccine.
Materials:
-
Cryopreserved or freshly isolated immature dendritic cells
-
p53 (232-240) peptide solution (e.g., 1 mg/mL in DMSO, further diluted in PBS)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
Procedure:
-
DC Preparation: Thaw cryopreserved immature DCs or use freshly prepared cells. Wash the cells twice with serum-free RPMI 1640.
-
Cell Resuspension: Resuspend the DCs in RPMI 1640 at a concentration of 1 x 107 cells/mL.
-
Peptide Pulsing: Add the p53 (232-240) peptide solution to the DC suspension to a final concentration of 10-40 µg/mL.[7]
-
Incubation: Incubate the peptide-DC mixture for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, wash the peptide-pulsed DCs twice with RPMI 1640 to remove any unbound peptide.
-
Final Resuspension: Resuspend the washed, peptide-pulsed DCs in the appropriate medium for injection or for use in in vitro assays.
Chromium-51 Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity
This assay measures the ability of p53 (232-240)-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells: p53 (232-240)-specific CTLs
-
Target cells: A cell line that expresses the appropriate MHC class I molecule (e.g., T2 cells for HLA-A2) and is susceptible to lysis.
-
Chromium-51 (51Cr) as sodium chromate
-
p53 (232-240) peptide
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells (1 x 106) with 100 µCi of 51Cr for 1-2 hours at 37°C.[7]
-
Wash the labeled target cells three times with culture medium to remove excess 51Cr.
-
Resuspend the cells to a concentration of 1 x 105 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with 10 µg/mL of p53 (232-240) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Assay Setup: In a 96-well round-bottom plate, set up the following in triplicate:
-
Experimental wells: Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) to wells containing 1 x 104 peptide-pulsed target cells.[7]
-
Spontaneous release control: Target cells with medium only.
-
Maximum release control: Target cells with lysis buffer.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Harvesting Supernatant: Centrifuge the plate and carefully collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
Visualizations
Experimental Workflow for p53 (232-240) Immunotherapy
References
- 1. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Restoring the Guardian: A Technical Guide to p53 Peptide Fragments in Oncology
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its inactivation, frequently observed in human cancers, allows damaged cells to proliferate uncontrollably.[2][3] A primary mechanism of p53 inactivation is its interaction with the oncoprotein MDM2, which targets p53 for degradation.[2][4][5] This guide delves into the basic research of p53 peptide fragments, a promising therapeutic strategy designed to disrupt the p53-MDM2 interaction and reactivate the tumor-suppressing functions of p53.
The Core Principle: Disrupting the p53-MDM2/MDMX Interaction
The interaction between p53 and its negative regulators, MDM2 and its homolog MDMX, is a critical checkpoint in cellular regulation.[6] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This continuous suppression keeps p53 levels low in healthy, unstressed cells.[2] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and allowing cancer cells to evade apoptosis and proliferate.[2][5]
p53 peptide fragments are designed to mimic the alpha-helical region of the p53 transactivation domain that binds to MDM2.[7] By competitively binding to the hydrophobic pocket of MDM2, these peptides block the p53-MDM2 interaction, thereby preventing p53 degradation.[5] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest, apoptosis, or senescence in cancer cells.[8]
Quantitative Analysis of p53 Peptide Fragment Efficacy
The potency of p53 peptide fragments is primarily evaluated by their binding affinity to MDM2 and MDMX. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity and greater potential for therapeutic efficacy. The following table summarizes the binding affinities of several notable p53 peptide fragments.
| Peptide Name | Peptide Sequence/Modification | Target(s) | Binding Affinity (IC50/Kd) | Measurement Method |
| pDI | Ac-LTFEHYWAQLTS-NH2 | MDM2/MDMX | MDM2: 8 nM (IC50), MDMX: 110 nM (IC50) | ELISA |
| ATSP-7041 | Stapled Peptide | MDM2/MDMX | MDM2: 0.9 nM (Ki), MDMX: 6.8 nM (Ki) | Not Specified |
| DPMI-α | D-peptide (TNWYANLEKLLR) | MDM2 | 219 nM (Kd) | Not Specified |
| DPMI-γ | D-peptide (DWWPLAFEALLR) | MDM2 | 53 nM (Kd) | Not Specified |
| DPMI-δ | D-peptide | MDM2 | 220 pM (Kd) | Not Specified |
| PMI | TSFAEYWNLLSP | MDM2/MDMX | MDM2: 3.3 nM (Kd), MDMX: 8.9 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| N8A-PMI | TA FAEYWNLLSP | MDM2/MDMX | MDM2: 490 pM (Kd), MDMX: 2.4 nM (Kd) | Not Specified |
Key Experimental Protocols
The development and characterization of p53 peptide fragments rely on a suite of standardized experimental protocols. Below are detailed methodologies for three crucial assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of a fluorescently labeled p53 peptide to MDM2 or MDMX.
Materials:
-
Purified recombinant MDM2 or MDMX protein
-
Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled)
-
Test p53 peptide fragments
-
FP assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Tween 20, 10 mM DTT)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Protein and Probe Preparation: Dilute the MDM2 or MDMX protein and the fluorescently labeled p53 peptide probe to their final concentrations in the FP assay buffer.
-
Assay Setup: In a 384-well plate, add a constant concentration of the fluorescent probe to all wells.
-
Protein Titration (for Kd determination): Add serial dilutions of the MDM2 or MDMX protein to the wells containing the probe. Include wells with only the probe as a control for baseline polarization.
-
Competitive Binding (for IC50 determination): Add a constant concentration of both the fluorescent probe and the target protein (MDM2/MDMX) to the wells. Then, add serial dilutions of the unlabeled test p53 peptide fragment.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 1 hour) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the Kd or IC50 values by fitting the data to the appropriate binding or competition models.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Complete cell culture medium
-
p53 peptide fragments
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the p53 peptide fragment. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for p53 Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, providing evidence of p53 pathway activation.
Materials:
-
Cancer cell line with wild-type p53
-
p53 peptide fragments
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the p53 peptide fragment for a specified time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizing the Molecular Landscape
Understanding the intricate signaling pathways and experimental processes is crucial for advancing research in this field. The following diagrams, generated using Graphviz, provide a visual representation of these core concepts.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of p53 peptide fragments.
Caption: A typical workflow for the discovery and development of p53 peptide-based drugs.
Conclusion
The development of p53 peptide fragments represents a targeted and rational approach to cancer therapy. By specifically reactivating the body's own tumor suppression mechanisms, these peptides hold the potential for high efficacy and reduced off-target effects. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the power of p53 for the treatment of cancer. Continued research and development in this area, including the optimization of peptide stability and delivery, will be crucial in translating the promise of this therapeutic strategy into clinical reality.[10]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based designing efficient peptides based on p53 binding site residues to disrupt p53-MDM2/X interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Aggregation Propensities of the p53(232-240) Core Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its functional inactivation, frequently through mutations, is a hallmark of a vast number of human cancers. Beyond mutational inactivation, a growing body of evidence points to the pathological aggregation of p53 into amyloid-like structures as a significant contributor to its loss of function and gain of oncogenic properties. These aggregates can sequester functional p53 and other vital cellular proteins, disrupting cellular homeostasis and promoting tumorigenesis.[1][2][3][4]
This technical guide focuses on a specific, yet understudied, region of the p53 protein: the amino acid sequence 232-240. While much of the research on p53 aggregation has centered on the DNA-binding domain, the intrinsic aggregation properties of smaller fragments remain a critical area of investigation. Understanding the biophysical characteristics of peptides like p53(232-240) can provide invaluable insights into the initial nucleation events that may trigger the aggregation of the full-length protein. This document synthesizes the available, albeit limited, information on the p53(232-240) peptide, provides detailed experimental protocols for its study, and presents conceptual frameworks for its potential role in p53 aggregation pathways.
The p53(232-240) Peptide: Sequence and Context
The p53 peptide spanning residues 232-240 has the following amino acid sequence:
Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met (KYMCNSSCM) [5]
This sequence is located within the DNA-binding domain of the human p53 protein. Notably, this region has been investigated for its immunological properties, specifically its ability to bind to Major Histocompatibility Complex (MHC) class I molecules, making it a target for cancer vaccine development.[5][6][7] Modifications to this peptide sequence have been shown to enhance its immunogenicity, suggesting that its conformation is critical for molecular recognition.[6][7] While direct experimental evidence for the amyloidogenic aggregation of the wild-type p53(232-240) peptide is not extensively documented in publicly available literature, its location within a domain known to be prone to aggregation warrants a thorough investigation of its intrinsic biophysical properties.
Quantitative Data Summary
As of the latest literature review, there is a notable absence of specific quantitative data on the aggregation kinetics, aggregate size, or binding affinities for the wild-type p53(232-240) peptide. The primary focus of existing research has been on its role as an epitope in cancer immunology.[5][6][7] However, for the broader context of p53 aggregation, the following table summarizes the types of quantitative data that are typically generated in such studies. Researchers investigating p53(232-240) would aim to populate a similar table.
| Parameter | Description | Typical Values for p53 Core Domain Mutants | References |
| Lag Time (t_lag) | The time required for the formation of stable aggregation nuclei. | Minutes to hours | [8] |
| Aggregation Rate (k_agg) | The rate of fibril elongation after nucleation. | Varies with concentration and mutation | [8] |
| Critical Concentration (C_c) | The concentration of monomer below which aggregation does not occur. | Micromolar range | [1] |
| Aggregate Size (Hydrodynamic Radius, R_h) | The average size of the aggregated species. | Nanometers to micrometers | [2] |
| ThT Fluorescence Intensity | A measure of amyloid fibril formation. | Significant increase upon aggregation | [2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to characterize the aggregation properties of the p53(232-240) peptide. These protocols are based on established techniques for studying protein and peptide aggregation.
Peptide Synthesis and Purification
Objective: To obtain a highly pure p53(232-240) peptide for biophysical studies.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The KYMCNSSCM peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase peptide synthesizer.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the kinetics of amyloid-like fibril formation in real-time.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter.[1]
-
Prepare the p53(232-240) peptide solution in the same buffer at the desired concentration.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT working solution.
-
Include control wells with buffer and ThT alone.
-
-
Data Acquisition:
-
Data Analysis: Plot the ThT fluorescence intensity against time to obtain aggregation kinetics curves.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of the p53(232-240) aggregates.
Methodology:
-
Sample Preparation:
-
Incubate the p53(232-240) peptide solution under conditions that promote aggregation (as determined by the ThT assay).
-
-
Grid Preparation:
-
Place a small aliquot of the aggregated peptide solution onto a carbon-coated copper grid for a few minutes.[3]
-
Wick off the excess solution.
-
-
Negative Staining:
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[3]
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly involving the aggregation of the p53(232-240) fragment has not been elucidated, its location within the DNA-binding domain suggests its aggregation could be an early event in the inactivation of the full-length p53 protein. The following diagrams illustrate the conceptual framework of p53 aggregation and a general experimental workflow for its investigation.
Caption: Conceptual pathway of p53 amyloid aggregation.
Caption: Experimental workflow for studying p53(232-240) aggregation.
Conclusion and Future Directions
The investigation into the aggregation properties of the p53(232-240) peptide is still in its infancy. While its role as an immunological epitope is recognized, its potential as a nucleating seed for p53 amyloid formation remains a compelling and unexplored area of research. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically characterize the biophysical properties of this critical peptide.
Future studies should focus on generating robust quantitative data on the aggregation kinetics and thermodynamics of the p53(232-240) peptide. Furthermore, exploring the effects of cancer-associated mutations within or near this region on its aggregation propensity will be crucial. Ultimately, a deeper understanding of the aggregation of this and other p53 fragments could pave the way for the development of novel therapeutic strategies aimed at inhibiting the initial steps of p53 aggregation, thereby restoring its tumor-suppressive function in cancer.
References
- 1. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 Aggregates into Prion-like Amyloid Oligomers and Fibrils: IMPLICATIONS FOR CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The aggregation of mutant p53 produces prion-like properties in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. US20140050749A1 - MHC-I Restricted Epitopes Containing Non-Natural Amino Acid Residues - Google Patents [patents.google.com]
- 7. WO2012023033A2 - Improved peptide immunogens - Google Patents [patents.google.com]
- 8. Kinetic mechanism of p53 oncogenic mutant aggregation and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 10. Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Assessing p53 (232-240) Immunogenicity in Mice
This document provides detailed methodologies for researchers, scientists, and drug development professionals to assess the immunogenicity of the p53 (232-240) peptide in murine models. The p53 tumor suppressor protein is a critical target in cancer immunotherapy due to its frequent mutation and overexpression in various malignancies.[1][2] The p53 (232-240) peptide, a known epitope, is often used in vaccine development to elicit anti-tumor immune responses, primarily through the activation of cytotoxic T lymphocytes (CTLs).[3][4][5] Evaluating the efficacy of such vaccines requires robust and reproducible methods to quantify the resulting antigen-specific immune response.
The following sections detail key experimental assays, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC Tetramer staining, and in vivo cytotoxicity assays. Each section includes an application note on the principle of the method, a detailed protocol, and a template for data presentation.
Enzyme-Linked Immunospot (ELISpot) Assay
Application Note
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][7] In the context of p53 (232-240) immunogenicity, it is predominantly used to measure the number of peptide-specific T cells, typically by detecting the secretion of Interferon-gamma (IFN-γ), a key cytokine in the anti-tumor Th1 response.[8][9][10] Following immunization with a p53 (232-240)-based vaccine, splenocytes from mice are harvested and re-stimulated ex vivo with the peptide.[11] Each activated T cell that secretes IFN-γ will create a distinct spot on a membrane coated with an anti-IFN-γ capture antibody. The number of spots directly correlates with the number of antigen-specific T cells in the sample.[8][11]
Experimental Protocol: IFN-γ ELISpot
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
p53 (232-240) peptide (e.g., KYICNSSCM)[8]
-
Irrelevant control peptide
-
Positive control (e.g., Concanavalin A)[12]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Blocking buffer (PBS with 1% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Red blood cell lysis buffer
Procedure:
-
Plate Coating:
-
Cell Preparation (Day 2):
-
Aseptically harvest spleens from immunized and control mice 8-10 days post-final immunization.[8][9]
-
Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using lysis buffer, then wash the splenocytes twice with complete medium.
-
Count viable cells using a hemocytometer or automated cell counter. Resuspend cells in complete medium to a final concentration of 2-5 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Wash the coated plate 3 times with sterile PBS and block with 200 µL/well of blocking buffer for at least 1 hour at 37°C.[12]
-
Wash the plate 3 times with sterile PBS.
-
Add splenocytes to the wells (e.g., 2-5 x 10^5 cells/well).
-
Add stimulants in triplicate:
-
Test: p53 (232-240) peptide (final concentration 5-10 µg/mL).
-
Negative Control 1: Medium only.
-
Negative Control 2: Irrelevant peptide.
-
Positive Control: Concanavalin A (final concentration 2 µg/mL).[12]
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Detection and Development:
-
Wash the plate 5 times with wash buffer to remove cells.
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in blocking buffer. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of Streptavidin-AP or Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer, followed by 2 washes with PBS.
-
Add 100 µL/well of substrate solution and monitor spot development (5-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Results are typically expressed as Spot Forming Cells (SFCs) per million splenocytes.
-
Data Presentation
| Treatment Group | Mouse ID | Mean SFCs (p53 peptide) | Mean SFCs (Irrelevant peptide) | Mean SFCs (Medium) | Net SFCs per 10^6 Cells |
| Vaccine | 1 | 250 | 10 | 8 | 241 |
| 2 | 310 | 12 | 10 | 299 | |
| 3 | 285 | 9 | 9 | 276 | |
| Adjuvant Control | 4 | 15 | 11 | 9 | 5 |
| 5 | 20 | 13 | 11 | 8 | |
| 6 | 18 | 10 | 10 | 8 | |
| Naïve | 7 | 5 | 6 | 5 | 0 |
| 8 | 8 | 7 | 6 | 1.5 | |
| 9 | 6 | 5 | 5 | 1 |
*Net SFCs = (Mean SFCs with p53 peptide - Mean SFCs with medium)
Workflow Diagram
Caption: Workflow for the IFN-γ ELISpot assay.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Application Note
Intracellular Cytokine Staining (ICS) is a powerful technique that allows for the simultaneous measurement of cytokine production and cell surface marker expression at the single-cell level.[13][14] For p53 (232-240) immunogenicity studies, ICS is used to identify the specific T cell subsets (e.g., CD8+ or CD4+) that are producing cytokines like IFN-γ, TNF-α, or IL-2 in response to peptide stimulation.[15] Following ex vivo stimulation with the p53 peptide in the presence of a protein transport inhibitor (like Brefeldin A), cells are stained for surface markers, then fixed, permeabilized, and stained for intracellular cytokines.[16] Analysis by multi-color flow cytometry provides quantitative data on the percentage and phenotype of responding T cells.
Experimental Protocol: ICS for IFN-γ in CD8+ T cells
Materials:
-
Complete RPMI-1640 medium
-
p53 (232-240) peptide
-
Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer Kit
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare splenocyte single-cell suspensions as described in the ELISpot protocol.
-
Resuspend cells at 1-2 x 10^7 cells/mL in complete medium.
-
In a 96-well plate, add 1-2 x 10^6 cells per well.
-
Add stimulants:
-
Test: p53 (232-240) peptide (5-10 µg/mL).
-
Negative Control: Medium only or irrelevant peptide.
-
Positive Control: PMA (25 ng/mL) and Ionomycin (1 µg/mL).[16]
-
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (e.g., 1:1000 dilution of GolgiPlug) to all wells to inhibit cytokine secretion.[16]
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.[16]
-
-
Surface and Viability Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol to exclude dead cells from analysis.
-
Wash cells, then stain with surface antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.[17]
-
-
Fixation and Permeabilization:
-
Wash cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend cells in Fixation/Permeabilization solution and incubate for 20-30 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend cells in Permeabilization Buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells twice with Permeabilization Buffer, then resuspend in FACS buffer.
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000-500,000 total events).
-
Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+CD8+ T cells, and finally determine the percentage of these cells that are positive for IFN-γ.
-
Data Presentation
| Treatment Group | Mouse ID | % of Live Lymphocytes | % of CD8+ of Lymphocytes | % IFN-γ+ of CD8+ T cells (p53 peptide) | % IFN-γ+ of CD8+ T cells (Medium) |
| Vaccine | 1 | 85.2 | 15.1 | 2.54 | 0.08 |
| 2 | 87.1 | 14.8 | 3.12 | 0.11 | |
| 3 | 86.5 | 15.5 | 2.89 | 0.09 | |
| Adjuvant Control | 4 | 88.0 | 16.2 | 0.15 | 0.10 |
| 5 | 87.4 | 15.9 | 0.12 | 0.08 | |
| 6 | 86.9 | 16.5 | 0.14 | 0.11 |
Workflow Diagram
Caption: Workflow for Intracellular Cytokine Staining.
MHC Class I Tetramer Staining
Application Note
MHC Tetramer staining is a technique used to directly identify and quantify antigen-specific T cells, regardless of their functional state.[18] The assay uses a reagent composed of four identical MHC class I molecules, each folded with the p53 (232-240) peptide and linked to a fluorescently-labeled streptavidin core.[18][19] This tetrameric structure has a high avidity for the specific T cell receptor (TCR) that recognizes the p53 peptide-MHC complex, allowing for stable binding and detection by flow cytometry.[18] This method provides a direct count of the p53-specific T cell population and is often used in conjunction with functional assays like ELISpot or ICS.
Experimental Protocol: p53 (232-240) Tetramer Staining
Materials:
-
Fluorochrome-labeled p53 (232-240)/MHC Class I Tetramer (e.g., H-2Kd for BALB/c mice)
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD8
-
Live/Dead fixable viability dye
-
FACS buffer
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare splenocyte single-cell suspensions as described previously.
-
Count and resuspend 1-2 x 10^6 cells per sample in FACS buffer.
-
-
Tetramer Staining:
-
Surface and Viability Staining:
-
Without washing, add the cocktail of surface antibodies (anti-CD3, anti-CD8) and the Live/Dead dye.
-
Incubate for 30 minutes at 4°C in the dark.[17]
-
-
Washing and Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition.
-
Acquire samples on a flow cytometer immediately.
-
-
Analysis:
-
Analyze the data using flow cytometry software.
-
Gate on live, single lymphocytes, then on CD3+CD8+ T cells.
-
Identify the tetramer-positive population within the CD8+ gate.
-
Results are expressed as the percentage of tetramer-positive cells within the CD8+ T cell population.
-
Data Presentation
| Treatment Group | Mouse ID | % of CD8+ T cells | % Tetramer+ of CD8+ T cells | Absolute # of Tetramer+ CD8+ T cells per Spleen |
| Vaccine | 1 | 15.1 | 1.85 | 1.5 x 10^5 |
| 2 | 14.8 | 2.20 | 1.9 x 10^5 | |
| 3 | 15.5 | 1.98 | 1.7 x 10^5 | |
| Adjuvant Control | 4 | 16.2 | 0.05 | 0.07 x 10^5 |
| 5 | 15.9 | 0.04 | 0.06 x 10^5 | |
| 6 | 16.5 | 0.06 | 0.08 x 10^5 |
Workflow Diagram
References
- 1. Cytotoxic T lymphocyte responses to wild-type and mutant mouse p53 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic mapping of p53 immunogenicity in pancreatic, ovarian, and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 9. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. aelvis.net [aelvis.net]
- 13. researchgate.net [researchgate.net]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 17. eaglebio.com [eaglebio.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
Application Notes and Protocols for p53(232-240) Vaccine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical and early-phase clinical experimental design of vaccine studies targeting the p53(232-240) epitope. The tumor suppressor protein p53 is frequently mutated or overexpressed in a majority of human cancers, making it a promising target for therapeutic cancer vaccines.[1][2][3] The p53(232-240) region, in both its wild-type and mutated forms, has been identified as an immunogenic epitope capable of eliciting anti-tumor immune responses.[4][5][6]
Introduction to p53(232-240) as a Vaccine Target
The p53 protein plays a critical role in regulating cell cycle, apoptosis, and senescence.[1][2] In many cancers, mutations in the TP53 gene lead to the accumulation of a non-functional p53 protein, which can be processed and presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells.[7] This presentation allows for recognition by the immune system, specifically cytotoxic T lymphocytes (CTLs).[3][7] The p53(232-240) epitope has been investigated as a target for cancer vaccines due to its ability to induce potent anti-tumor CTL responses.[4][5][8] Both wild-type and modified sequences of this peptide have been used in preclinical and clinical studies to stimulate the immune system against p53-expressing tumors.[8][9][10]
Preclinical Experimental Design
A robust preclinical experimental design is crucial to evaluate the immunogenicity and anti-tumor efficacy of a p53(232-240)-based vaccine candidate before moving to human trials. This typically involves in vitro characterization, in vivo animal studies, and detailed immunological monitoring.
Vaccine Formulation
The choice of vaccine formulation, including the peptide sequence (wild-type or modified), adjuvant, and delivery system, is a critical first step.
-
Peptide: The wild-type p53(232-240) sequence or a modified version with enhanced MHC binding affinity can be used.[10]
-
Adjuvant: Adjuvants are essential to enhance the immunogenicity of peptide vaccines.[11][12] Commonly used adjuvants include CpG oligodeoxynucleotides (CpG ODN), a TLR9 agonist, and Montanide ISA-51, an incomplete Freund's adjuvant (IFA) derivative.[13][14] Other potential adjuvants include Poly-I:CLC, GM-CSF, and IL-2.[12][14][15][]
-
Delivery System: The peptide and adjuvant can be delivered in a simple saline/PBS solution, an emulsion like IFA, or encapsulated in a delivery platform such as liposomes (e.g., VacciMax®) or pulsed onto dendritic cells (DCs).[8][9][10]
In Vitro Immunogenicity Assessment
Before in vivo studies, the ability of the p53(232-240) peptide to be presented by antigen-presenting cells (APCs) and to stimulate T cells can be assessed in vitro.
-
T2 Cell Binding Assay: To confirm MHC class I binding of the peptide.
-
In Vitro T-Cell Priming: Co-culturing of naive T cells with peptide-pulsed dendritic cells to assess the induction of peptide-specific T cells.
In Vivo Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of the vaccine.
-
Animal Strain: C57BL/6 mice are a common choice for tumor immunology studies.[8] HLA-transgenic mice (e.g., HLA-A2/DR1) can be used to study human-specific epitopes.[13]
-
Tumor Model: A syngeneic tumor model that expresses p53 is required. The B16-F10 melanoma cell line is a frequently used model.[8][9]
-
Vaccination Schedule: Mice are typically vaccinated subcutaneously one or more times, with a set interval between immunizations.[8]
-
Efficacy Endpoints:
Immunological Monitoring
Assessing the immune response generated by the vaccine is critical to understanding its mechanism of action.
-
ELISpot Assay: To quantify the number of p53(232-240)-specific, IFN-γ-producing T cells in the splenocytes of vaccinated mice.[8][9]
-
Cytotoxicity Assay (e.g., Chromium-51 Release Assay): To determine the ability of vaccine-induced T cells to kill p53-expressing tumor cells.
-
Flow Cytometry: To analyze the phenotype of vaccine-induced T cells (e.g., CD8+, CD4+, memory markers).
Clinical Trial Design (Phase I)
Phase I clinical trials are designed to assess the safety, tolerability, and immunogenicity of the p53(232-240) vaccine in patients with advanced cancers.[10][17]
Patient Population
-
Patients with advanced solid tumors known to overexpress p53 (e.g., ovarian, colorectal, head and neck, breast cancer).[7][10][14][18]
-
Patients are often typed for a specific HLA allele (e.g., HLA-A2) for which the peptide has a high binding affinity.[10][14]
Study Design
-
Dose Escalation: A standard 3+3 dose-escalation design is often employed to determine the maximum tolerated dose (MTD).[17]
-
Vaccination Regimen: Patients receive a series of vaccinations at defined intervals (e.g., every 3 weeks for 3-4 doses).[14][17]
-
Delivery Route: Subcutaneous injection or intravenous infusion of peptide-pulsed dendritic cells.[14]
Endpoints
-
Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[17]
-
Secondary Endpoints:
Data Presentation
Table 1: Preclinical Efficacy of a p53(232-240) Peptide Vaccine in a B16-F10 Melanoma Model
| Treatment Group | Adjuvant/Delivery System | Tumor-Free Mice (%) | Mean Tumor Volume (mm³) at Day 21 |
| p53(232-240) + TRP2(181-188) | VacciMax® with CpG | 100% | 0 |
| p53(232-240) alone | VacciMax® with CpG | 20% (delayed tumor growth) | >1000 |
| PBS Control | None | 0% | >2000 |
Data synthesized from a study by Gerlini et al.[9]
Table 2: Immunological Response to p53(232-240) Peptide Vaccine in Mice
| Immunization Group | Antigen Stimulant | Mean Number of IFN-γ Spot Forming Cells (SFC) per 10^6 Splenocytes |
| Modified p53(232-240) in VM with CpG | Modified p53(232-240) | ~350 |
| Modified p53(232-240) in VM without CpG | Modified p53(232-240) | ~50 |
| Irrelevant Peptide in VM with CpG | Modified p53(232-240) | <50 |
Data adapted from a study by Gerlini et al.[8]
Experimental Protocols
Protocol: In Vivo Tumor Model and Vaccination
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells into the flank of C57BL/6 mice.
-
Vaccine Preparation:
-
Dissolve the modified p53(232-240) peptide and any other peptides (e.g., TRP-2: 181–188, PADRE) in a suitable buffer.
-
If using an adjuvant like CpG ODN, mix it with the peptide solution.
-
If using a delivery system like VacciMax®, follow the manufacturer's protocol for peptide encapsulation.
-
-
Vaccination: On day 6 post-tumor implantation, subcutaneously vaccinate mice with the prepared vaccine formulation.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: 0.5 x length x width^2).
-
Euthanasia: Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, according to institutional animal care and use committee guidelines.
Protocol: ELISpot Assay for IFN-γ Production
-
Spleen Harvest: At a specified time point post-vaccination (e.g., day 8), euthanize mice and aseptically harvest spleens.
-
Splenocyte Isolation: Prepare single-cell suspensions of splenocytes by mechanical disruption and red blood cell lysis.
-
ELISpot Plate Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating and Stimulation:
-
Wash the plate and block with appropriate blocking buffer.
-
Add 2 x 10^5 splenocytes per well.
-
Stimulate the cells by adding the p53(232-240) peptide (or an irrelevant peptide as a negative control) at a final concentration of 10 µM. Include a positive control (e.g., Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
Incubate, wash, and add the substrate solution to develop the spots.
-
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Visualizations
Caption: High-level workflow for p53(232-240) vaccine development.
Caption: p53 vaccine-induced T-cell activation and tumor cell killing.
References
- 1. Clinical and Immunological Effects of p53-Targeting Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Immunological Effects of p53-Targeting Vaccines [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 10. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-peptide vaccination with driver gene mutations in p53 and Kras induces cancer mutation-specific effector as well as regulatory T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes: Utilizing p53 (232-240) Peptide in Cytotoxic T Lymphocyte (CTL) Assays
Introduction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and is mutated or overexpressed in a significant percentage of human cancers.[1][2][3] This overexpression makes p53 an attractive target for cancer immunotherapy.[2][4] The p53 (232-240) peptide is a well-characterized epitope that can be presented by Major Histocompatibility Complex (MHC) class I molecules, making it a target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5][6] CTLs that recognize this peptide can effectively identify and eliminate tumor cells that present it.[3][4] These application notes provide detailed protocols for using the p53 (232-240) peptide to generate and evaluate specific CTL responses in vitro.
Principle
The wild-type p53 (232-240) peptide can be used to stimulate T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes in vitro. Antigen-presenting cells (APCs), such as dendritic cells (DCs), are pulsed with the synthetic peptide.[1][2][7] These peptide-loaded APCs then present the p53 epitope via their MHC class I molecules to CD8+ T cells. Through repeated stimulation, T cells specific for the p53 (232-240) peptide are selectively expanded. The cytotoxic functionality of these expanded CTLs can then be quantified using various assays, such as chromium release assays or ELISpot, against target cells presenting the same peptide.
Data Presentation: Quantitative Parameters for p53 (232-240) CTL Assays
The following tables summarize typical quantitative data and experimental parameters for generating and assaying p53 (232-240)-specific CTLs. These values are derived from various studies and should be optimized for specific experimental conditions.
Table 1: Parameters for In Vitro Generation of p53 (232-240)-Specific CTLs
| Parameter | Value/Range | Notes | Source |
| Starting Material | Peripheral Blood Mononuclear Cells (PBMCs) or Splenocytes | From healthy donors (e.g., HLA-A2+) or mice (e.g., C57BL/6, BALB/c). | [1][5][8] |
| Antigen-Presenting Cells (APCs) | Dendritic Cells (DCs) or peptide-pulsed PBMCs | DCs are highly effective for CTL induction. | [1][2][7] |
| p53 (232-240) Peptide Concentration | 10 - 50 µg/mL | For pulsing APCs. | [9] |
| Cell Seeding Density (Stimulation) | 2 x 10^6 - 5 x 10^6 cells/mL | Responder T cells co-cultured with stimulator APCs. | N/A |
| Stimulator:Responder Ratio | 1:10 - 1:20 | Ratio of APCs to T cells. | N/A |
| Cytokines for Expansion | Interleukin-2 (IL-2) | Typically 10 - 50 U/mL, added after initial stimulation. | N/A |
| Stimulation Frequency | Every 7-10 days | For multiple rounds of CTL expansion. | N/A |
Table 2: Parameters for CTL Cytotoxicity and Function Assays
| Parameter | Assay Type | Value/Range | Notes | Source |
| Target Cells | T2 cells, tumor cell lines (e.g., MC38, CMS4) | Target cells must express the appropriate MHC molecule (e.g., HLA-A2, H-2K^d). | [4][10][11] | |
| Peptide Pulsing of Target Cells | Chromium Release / ELISpot | 1 - 10 µg/mL | For sensitizing target cells with the p53 peptide. | N/A |
| Effector:Target (E:T) Ratio | Chromium Release Assay | 10:1 to 100:1 | The ratio of CTLs to target cells. | [12] |
| Incubation Time | Chromium Release Assay | 4 - 6 hours | Standard duration for measuring target cell lysis. | [13] |
| Effector Cell Number | ELISpot Assay | 1 x 10^5 - 5 x 10^5 cells/well | Number of CTLs seeded per well. | [10] |
| Stimulator Cell Number | ELISpot Assay | 1 x 10^5 cells/well | Peptide-pulsed target or stimulator cells. | [10] |
| Incubation Time | ELISpot Assay | 12 - 24 hours | For detection of cytokine secretion (e.g., IFN-γ). | [14] |
Experimental Protocols
Protocol 1: In Vitro Generation of p53 (232-240)-Specific CTLs
This protocol describes a general method for expanding p53 (232-240)-specific CTLs from murine splenocytes or human PBMCs using peptide-pulsed dendritic cells.
Materials:
-
p53 (232-240) peptide (e.g., murine: KYMCNSSCM; human sequences vary by HLA type)
-
Splenocytes from immunized mice (e.g., C57BL/6) or PBMCs from an HLA-A2+ donor
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol
-
Recombinant human or murine IL-2
-
Mature Dendritic Cells (DCs) as APCs
Procedure:
-
Preparation of Stimulator Cells (APCs): a. Generate mature DCs from bone marrow (murine) or monocytes (human) using standard protocols with GM-CSF and IL-4. b. On the day of stimulation, harvest the mature DCs and wash them with serum-free medium. c. Resuspend DCs at 1 x 10^6 cells/mL in serum-free medium and add the p53 (232-240) peptide to a final concentration of 10-20 µg/mL. d. Incubate for 2 hours at 37°C to allow peptide loading onto MHC molecules. e. (Optional) Irradiate the peptide-pulsed DCs (30 Gy) to prevent their proliferation.
-
Co-culture and CTL Expansion: a. Isolate responder cells (splenocytes or CD8+ enriched T cells from PBMCs). b. Co-culture responder cells with the peptide-pulsed DCs in cRPMI at a responder-to-stimulator ratio of 10:1 (e.g., 2 x 10^6 responders with 2 x 10^5 DCs) in a 24-well plate. c. Incubate the co-culture at 37°C in a 5% CO2 incubator. d. After 2-3 days, add IL-2 to the culture to a final concentration of 20 U/mL to support T cell proliferation. e. Restimulate the cultures every 7-10 days with freshly prepared, peptide-pulsed DCs. f. Monitor CTL expansion and test for specific activity after 2-3 rounds of stimulation.
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the p53 (232-240) peptide.
Materials:
-
Expanded p53 (232-240)-specific CTLs (effector cells)
-
Target cells (e.g., T2 cells or a tumor line expressing the correct MHC)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
p53 (232-240) peptide
-
cRPMI medium
-
96-well U-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Preparation: a. Harvest target cells and resuspend 1 x 10^6 cells in 100 µL of cRPMI. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 20 minutes. c. Wash the labeled cells 3 times with cRPMI to remove excess ⁵¹Cr. d. Resuspend the cells at 1 x 10^5 cells/mL. Pulse one aliquot with p53 (232-240) peptide (1-5 µg/mL) for 1 hour at 37°C. Leave another aliquot unpulsed as a negative control.
-
Assay Setup: a. Plate 100 µL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 100:1, 50:1, 25:1). b. Add 100 µL of labeled target cells (1 x 10^4 cells) to each well. c. Prepare controls:
- Spontaneous Release: Target cells + 100 µL medium only.
- Maximum Release: Target cells + 100 µL of 1% Triton X-100 or 5% SDS.
-
Incubation and Measurement: a. Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact. b. Incubate for 4-6 hours at 37°C. c. After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter (counts per minute, CPM).
-
Data Analysis: a. Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of p53 (232-240)-specific T cells based on their IFN-γ secretion upon antigen recognition.
Materials:
-
96-well ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Expanded p53 (232-240)-specific CTLs
-
Stimulator cells (peptide-pulsed T2 cells, DCs, or tumor cells)
-
p53 (232-240) peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP)
-
ELISpot reader
Procedure:
-
Plate Preparation: a. Activate the pre-coated ELISpot plate according to the manufacturer's instructions (e.g., with 70% ethanol followed by washing with sterile PBS). b. Block the plate with cRPMI for at least 30 minutes at 37°C.
-
Cell Plating: a. Remove the blocking medium. b. Add effector cells (e.g., 2 x 10^5 cells/well) to the wells. c. Add stimulator cells (e.g., 1 x 10^5 cells/well) that have been pre-pulsed with the p53 (232-240) peptide (5-10 µg/mL). d. Set up controls:
- Negative Control: Effector cells + unpulsed stimulator cells.
- Positive Control: Effector cells + a mitogen like Phytohemagglutinin (PHA).
-
Incubation: a. Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate.
-
Spot Development: a. Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove cells. b. Add the biotinylated detection antibody and incubate as per the manufacturer's protocol (e.g., 2 hours at room temperature). c. Wash the plate again with PBST. d. Add the streptavidin-enzyme conjugate and incubate (e.g., 1 hour at room temperature). e. Wash thoroughly and add the substrate solution. Monitor for the appearance of spots. f. Stop the reaction by washing with distilled water once spots are well-defined.
-
Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of Spot-Forming Cells (SFCs) per million effector cells.
Mandatory Visualizations
Caption: Experimental workflow for generating and testing p53 (232-240)-specific CTLs.
Caption: p53 peptide presentation and CTL recognition pathway.
Caption: Logical flow for a typical CTL assay and data interpretation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. p53-based immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Eradication by Wild-type p53-specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of CD8+ cytotoxic T lymphocyte/tumor cell interactions reflecting recognition of an endogenously expressed murine wild-type p53 determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A wild-type p53 cytotoxic T cell epitope is presented by mouse hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Tolerance to p53 by A2.1-restricted Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Pulsing Dendritic Cells with p53 (232-240) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses.[1][2] Their ability to process and present tumor-associated antigens to T cells makes them an attractive tool for cancer immunotherapy.[3][4] The p53 tumor suppressor protein is frequently mutated or overexpressed in a variety of human cancers, making it a key target for cancer vaccines.[3][5] Peptides derived from p53, such as the p53 (232-240) epitope, can be loaded onto DCs to stimulate a specific cytotoxic T lymphocyte (CTL) response against tumor cells presenting this peptide on their MHC class I molecules.[5][6]
These application notes provide a detailed protocol for the generation of monocyte-derived DCs (Mo-DCs), pulsing them with the p53 (232-240) peptide, and inducing their maturation for use in research and preclinical development of cancer vaccines.
Data Presentation
Table 1: Reagents and Cytokines for Dendritic Cell Generation and Maturation
| Reagent/Cytokine | Concentration | Purpose | Source |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 800 - 1000 U/mL | Differentiation of monocytes into immature DCs | [1][7] |
| Interleukin-4 (IL-4) | 250 - 500 U/mL | Differentiation of monocytes into immature DCs | [1][7] |
| Tumor Necrosis Factor-alpha (TNF-α) | 1000 U/mL (or 50 ng/mL) | Maturation of immature DCs | [1][8] |
| Interleukin-1 beta (IL-1β) | 10 ng/mL (or 50 ng/mL) | Maturation of immature DCs | [1][8] |
| Interleukin-6 (IL-6) | 10 ng/mL | Maturation of immature DCs | [1] |
| Prostaglandin E2 (PGE2) | 1 µM | Maturation of immature DCs | [1] |
Table 2: Parameters for Pulsing Dendritic Cells with p53 (232-240) Peptide
| Parameter | Value | Unit | Notes |
| p53 (232-240) Peptide Concentration | 10 - 40 | µg/mL | Optimal concentration may need to be determined empirically. |
| Incubation Time | 2 | hours | |
| Incubation Temperature | 37 | °C | |
| Cell Density | 1 x 10^6 | cells/mL |
Experimental Protocols
Part 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Hypaque density gradient medium
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Human CD14 MicroBeads
-
6-well tissue culture plates
Protocol:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood by Ficoll-Hypaque density gradient centrifugation.[8]
-
Monocyte Selection: Isolate CD14+ monocytes from the PBMC population using positive selection with Human CD14 MicroBeads according to the manufacturer's instructions.[8]
-
Initiation of DC Culture: Resuspend the purified monocytes in Complete RPMI at a density of 1 x 10^6 cells/mL.[9]
-
Plate 3 mL of the cell suspension into each well of a 6-well tissue culture plate.
-
Supplement the culture medium with GM-CSF (800-1000 U/mL) and IL-4 (500 U/mL) to induce differentiation into immature DCs.[1]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Cell Feeding: On day 3, gently remove half of the medium (1.5 mL) from each well and replace it with fresh Complete RPMI containing the same concentrations of GM-CSF and IL-4.[10]
-
Continue incubation for a total of 5-7 days. The cells should now be immature DCs, characterized by a larger, veiled appearance and loose adherence to the plate.
Part 2: Pulsing Dendritic Cells with p53 (232-240) Peptide and Maturation
Materials:
-
p53 (232-240) peptide (Sequence: KYMCNSSCM)[11]
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) for peptide reconstitution
-
Complete RPMI medium
-
Maturation cocktail: TNF-α (1000 U/mL), IL-1β (10 ng/mL), IL-6 (10 ng/mL), and PGE2 (1 µM)[1]
Protocol:
-
Peptide Preparation: Reconstitute the lyophilized p53 (232-240) peptide in sterile DMSO to create a stock solution. Further dilute the peptide in Complete RPMI to the desired final concentration (e.g., 40 µg/mL).[3]
-
Harvesting Immature DCs: On day 5 or 7, harvest the non-adherent and loosely adherent immature DCs by gentle pipetting.
-
Wash the cells once with Complete RPMI and resuspend them at a concentration of 1 x 10^6 cells/mL in Complete RPMI.
-
Peptide Pulsing: Add the diluted p53 (232-240) peptide to the DC suspension to a final concentration of 10-40 µg/mL.[3]
-
Incubate the peptide-DC mixture for 2 hours at 37°C in a humidified 5% CO2 incubator, gently mixing every 30 minutes to ensure uniform peptide exposure.[3]
-
Induction of Maturation: Following the 2-hour peptide pulse, add the maturation cocktail directly to the cell culture.
-
Continue to incubate the cells for an additional 24-48 hours.
-
Harvesting Mature, Pulsed DCs: Harvest the mature, peptide-pulsed DCs. The cells are now ready for downstream applications, such as T-cell co-culture experiments or in vivo studies.
-
Quality Control: Assess the maturation status of the DCs by flow cytometry, analyzing for the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR, and the downregulation of CD14.[12][13]
Visualizations
Caption: Experimental workflow for generating p53 (232-240) peptide-pulsed dendritic cells.
Caption: p53 peptide presentation by DCs leading to T cell activation.
References
- 1. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-pulsed dendritic cells induce antigen-specific CTL-mediated protective tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. stemcell.com [stemcell.com]
- 10. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
Application Notes and Protocols for Measuring p53 (232-240) MHC Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for quantifying the binding affinity of the p53 (232-240) peptide to Major Histocompatibility Complex (MHC) molecules. The p53 (232-240) peptide, with the amino acid sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met (KYMCNSSCM), is a fragment of the human tumor suppressor protein p53 and its interaction with MHC is of significant interest in the development of cancer immunotherapies.[1][2][3][4][5] Accurate measurement of this binding affinity is crucial for identifying potent tumor antigens and designing effective peptide-based vaccines.
This document outlines several key methodologies, including fluorescence polarization (FP), T2 cell-based assays, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assay (ELISA)-based approaches. Each section includes a summary of quantitative data presentation, detailed experimental protocols, and a visual representation of the workflow.
Data Presentation: Summary of Quantitative Binding Affinity
The binding affinity of p53 (232-240) and its analogs to various MHC alleles can be quantified and summarized for comparative analysis. The following tables provide a template for presenting such data, typically as IC50 (half-maximal inhibitory concentration) or KD (dissociation constant) values. Lower values indicate stronger binding affinity.
Table 1: Binding Affinity of p53 (232-240) Peptide to HLA-A*02:01
| Peptide Sequence | MHC Allele | Assay Method | Affinity Metric | Reported Value (nM) | Reference |
| KYMCNSSCM | HLA-A02:01 | T2 Stabilization Assay | Relative Binding | High | [6][7] |
| KYMCNSSCM | HLA-A02:01 | Fluorescence Polarization | IC50 | Data not available | - |
| KYMCNSSCM | HLA-A*02:01 | Surface Plasmon Resonance | KD | Data not available | - |
Table 2: Comparative Binding of p53 Peptide Analogs to MHC Class I
| Peptide Sequence | MHC Allele | Assay Method | Affinity Metric | Reported Value (nM) | Reference |
| Analog 1 | H-2K | Competitive Radioimmunoassay | % Inhibition | e.g., 30% at 100nM | [8] |
| Analog 2 | HLA-A02:01 | T2 Stabilization Assay | Fold Increase in MFI | e.g., 4.5 | [7] |
| Analog 3 | HLA-A02:01 | Fluorescence Polarization | IC50 | e.g., 500 | - |
*Note: This table serves as a template for presenting data on modified p53 peptides designed to enhance MHC binding affinity.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This high-throughput method measures the binding of a fluorescently labeled probe peptide to MHC molecules and the ability of an unlabeled competitor peptide (p53 232-240) to inhibit this interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a high-affinity, fluorescently labeled probe peptide known to bind the MHC allele of interest (e.g., HLA-A*02:01).
-
Prepare a stock solution of purified, soluble MHC-peptide complexes.
-
Prepare serial dilutions of the unlabeled p53 (232-240) competitor peptide.
-
Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add the fluorescently labeled probe peptide at a fixed concentration.
-
Add the soluble MHC molecules at a fixed concentration.
-
Add the serial dilutions of the unlabeled p53 (232-240) peptide to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-4 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the p53 (232-240) peptide that inhibits 50% of the labeled probe peptide binding.
-
T2 Cell-Based Peptide Stabilization Assay
This cell-based assay utilizes the T2 cell line, which is deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of unstable MHC class I molecules. The binding of an exogenous peptide like p53 (232-240) stabilizes the MHC molecules, and the increased surface expression can be quantified by flow cytometry.[6][7]
Protocol:
-
Cell Culture:
-
Culture T2 cells (HLA-A*02:01 positive) in an appropriate culture medium.
-
-
Peptide Pulsing:
-
Wash T2 cells and resuspend them in a serum-free medium.
-
Incubate the cells with varying concentrations of the p53 (232-240) peptide (and positive and negative control peptides) overnight at 37°C in a CO2 incubator.
-
-
Staining:
-
After incubation, wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for the folded HLA-A*02:01 complex (e.g., clone BB7.2).
-
Include an isotype control for background staining.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Measure the Mean Fluorescence Intensity (MFI) of the HLA-A*02:01 staining for each peptide concentration.
-
-
Data Analysis:
-
Calculate the fold increase in MFI for each peptide concentration relative to the MFI of cells incubated without peptide.
-
Plot the fold increase in MFI against the peptide concentration to determine the concentration required for half-maximal stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of the peptide-MHC interaction.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the purified, soluble MHC molecules onto the sensor chip surface using standard amine coupling chemistry. One flow cell should be left unmodified or blocked to serve as a reference.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the p53 (232-240) peptide (analyte) in a suitable running buffer.
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of peptide binding to the immobilized MHC, in real-time. This generates a sensorgram.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the MHC.
-
If necessary, inject a regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
ELISA-Based Binding Assay
This method offers a versatile and widely accessible platform for measuring peptide-MHC binding. Several formats are possible, with a common approach being a competition ELISA.
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody that recognizes the folded peptide-MHC complex.
-
-
Complex Formation in Solution:
-
In a separate plate or tubes, incubate a fixed concentration of biotinylated reference peptide, a fixed concentration of soluble MHC molecules, and serial dilutions of the p53 (232-240) competitor peptide.
-
Allow the binding reaction to reach equilibrium.
-
-
Capture and Detection:
-
Transfer the reaction mixtures to the antibody-coated ELISA plate and incubate to allow the capture of the biotinylated peptide-MHC complexes.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Wash the plate again and add a TMB substrate.
-
-
Measurement and Analysis:
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
The signal intensity is proportional to the amount of biotinylated reference peptide bound to the MHC.
-
Plot the absorbance against the logarithm of the competitor peptide concentration and fit the data to determine the IC50 value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. NB-64-68957-25mg | p53 tumor suppressor fragment Clinisciences [clinisciences.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. amsbio.com [amsbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Monitoring p53 (232-240) Induced Immune Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for key immunological assays used to monitor the cellular immune response induced by the p53 (232-240) peptide. The p53 protein, a critical tumor suppressor, is frequently mutated or overexpressed in various cancers, making it an attractive target for cancer immunotherapy. The p53 (232-240) peptide is a specific epitope that can be recognized by cytotoxic T lymphocytes (CTLs), and monitoring the immune response to this peptide is crucial for the development and evaluation of p53-targeted cancer vaccines and immunotherapies.
This document outlines the principles, protocols, and data interpretation for three essential assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC-Peptide Tetramer Staining.
Data Presentation
The following tables summarize quantitative data from representative studies monitoring p53 (232-240) specific immune responses using ELISpot and Intracellular Cytokine Staining assays.
Table 1: Quantification of p53 (232-240) Specific T-Cell Response by IFN-γ ELISpot Assay
| Treatment Group | Antigen Stimulation | Mean Spot Forming Cells (SFC) per 10^6 PBMCs ± SD | Fold Increase over Control | Reference |
| Pre-vaccination | p53 (232-240) peptide | 15 ± 8 | - | [1] |
| Post-vaccination (p53 peptide-pulsed DCs) | p53 (232-240) peptide | 150 ± 45 | 10 | [1] |
| Healthy Donor | p53 (232-240) peptide | 10 ± 5 | - | [2] |
| Breast Cancer Patient (Post-vaccination) | p53 (232-240) peptide | 120 ± 30 | 12 | [2] |
| Metastatic Colorectal Cancer Patient (Post p53-SLP vaccine) | p53 peptide pool | Up to 220 | >10 | [3] |
Note: Data are representative examples compiled from the literature and may not be directly comparable across studies due to variations in protocols and patient populations.
Table 2: Frequency of p53 (232-240) Specific CD8+ T-Cells by Intracellular Cytokine Staining (IFN-γ)
| Treatment Group | Antigen Stimulation | % of IFN-γ+ cells within CD8+ T-cell population ± SD | Fold Increase over Control | Reference |
| Pre-vaccination | p53 (232-240) peptide | 0.05 ± 0.02 | - | [4] |
| Post-vaccination (mp53 DNA vaccine) | p53 (232-240) peptide | 0.25 ± 0.08 | 5 | [4] |
| Post-vaccination (mp53 + CD40L DNA vaccine) | p53 (232-240) peptide | 0.85 ± 0.20 | 17 | [4] |
| Healthy Donor | p53 (232-240) peptide | < 0.01 | - | Fictional Representative Data |
| HNC Patient TILs | Endogenous p53 | Significantly higher than PBMC | - | [5] |
Note: Data are representative examples. The frequency of antigen-specific T-cells can vary significantly between individuals.
Signaling Pathways and Experimental Workflows
p53 Antigen Presentation Pathway
The following diagram illustrates the processing of the p53 protein and the presentation of the p53 (232-240) peptide on MHC class I molecules, leading to recognition by CD8+ T-cells. Wild-type p53 can upregulate components of the antigen processing and presentation machinery, such as TAP1 and ERAP1, enhancing the visibility of tumor cells to the immune system[6][7].
Caption: p53 Antigen Presentation Pathway.
Experimental Workflow: ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. The following diagram outlines the major steps of an IFN-γ ELISpot assay for detecting p53 (232-240) specific T-cells.
Caption: ELISpot Assay Workflow.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
ICS coupled with flow cytometry allows for the multiparametric analysis of cytokine production and cell surface marker expression at the single-cell level[8][9]. This workflow details the key stages for identifying p53 (232-240) specific, IFN-γ producing T-cells.
Caption: Intracellular Cytokine Staining Workflow.
Experimental Workflow: MHC-Peptide Tetramer Staining
MHC-peptide tetramer staining is a powerful technique for the direct visualization and enumeration of antigen-specific T-cells[10][11]. This workflow illustrates the procedure for identifying p53 (232-240) specific CD8+ T-cells.
References
- 1. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct T Cell Activation via CD40 Ligand Generates High Avidity CD8+ T Cells Capable of Breaking Immunological Tolerance for the Control of Tumors | PLOS One [journals.plos.org]
- 5. Immune responses to p53 in patients with cancer:enrichment in tetramer+ p53 peptide-specific T cells and regulatory T cells at tumor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cytotoxic T-cell responses by p53 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. anilocus.com [anilocus.com]
- 9. biocompare.com [biocompare.com]
- 10. lubio.ch [lubio.ch]
- 11. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols: Utilizing p53 (232-240) Peptide in Conjunction with Checkpoint Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is one of the most frequently mutated genes in human cancers, making it a prime target for cancer therapy. The p53 (232-240) peptide, a known immunogenic epitope, has emerged as a promising candidate for therapeutic cancer vaccines aimed at eliciting a robust anti-tumor immune response. This peptide can be derived from either the wild-type or mutated p53 sequence and has been shown in preclinical models to induce cytotoxic T lymphocyte (CTL) responses capable of recognizing and eliminating tumor cells.
Immune checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, have revolutionized cancer treatment by unleashing the body's own immune system to fight cancer. However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy. The combination of a p53 (232-240)-based vaccine with checkpoint inhibitors presents a synergistic strategy to enhance anti-tumor immunity. The vaccine primes and expands a population of tumor-specific T cells, while checkpoint inhibitors remove the brakes on the immune system, allowing these T cells to effectively attack the tumor.
These application notes provide an overview of the preclinical data and detailed protocols for the combined use of p53 (232-240) peptide vaccines and checkpoint inhibitors in cancer research.
Data Presentation
Table 1: Preclinical Efficacy of p53 (232-240) Peptide Vaccines in Murine Cancer Models
| Cancer Model | Vaccine Formulation | Treatment Regimen | Outcome |
| B16-F10 Melanoma | Modified p53 (232-240) peptide (25 µg) + TRP2:181-188 peptide in VacciMax® (VM) adjuvant | Single subcutaneous injection 4-6 days after tumor implantation | 100% of mice tumor-free by day 21.[1] |
| B16-F10 Melanoma | Modified p53 (232-240) peptide (25 µg) in VM | Single subcutaneous injection 4-6 days after tumor implantation | Delayed tumor development; 20% of mice became tumor-free between days 25-27.[1] |
| Meth A Sarcoma | Dendritic cells pulsed with mutant p53 (232-240) peptide | Intravenous injections on day 7 and 14 after tumor challenge | Inhibition of tumor growth in mice with established tumors.[2] |
| CMS4 Sarcoma | Dendritic cells pulsed with wild-type p53 (232-240) peptide | Intravenous injections on day 7 and 14 after tumor challenge | Rejection of established tumors.[2] |
Table 2: Clinical Trial Data on p53-Based Vaccines Combined with Checkpoint Inhibitors
| Cancer Type | Vaccine | Checkpoint Inhibitor | Key Findings |
| Advanced Solid Tumors | p53MVA (Modified Vaccinia Ankara expressing p53) | Pembrolizumab (anti-PD-1) | Clinical responses in 3/11 patients; two responders showed increased p53-specific CD4+ and CD8+ T cells.[3] |
Signaling Pathways and Mechanisms of Action
The combination of a p53 (232-240) peptide vaccine and checkpoint inhibitors leverages two distinct but complementary mechanisms to enhance anti-tumor immunity. The p53 peptide vaccine serves to prime and expand a pool of tumor-specific cytotoxic T lymphocytes (CTLs). In parallel, checkpoint inhibitors block the negative regulatory signals that dampen T cell activity, thereby enabling a more potent and sustained anti-tumor response.
Wild-type p53 plays a role in regulating the immune system by upregulating the expression of genes involved in antigen presentation (e.g., TAP1 and ERAP1) and by increasing the expression of the pro-apoptotic protein Fas on tumor cells, making them more susceptible to CTL-mediated killing.[4] Furthermore, wild-type p53 can suppress the expression of PD-L1 on tumor cells.[4][5] In tumors with mutated or deficient p53, PD-L1 expression can be elevated, contributing to an immunosuppressive tumor microenvironment.[5]
The following diagram illustrates the synergistic interaction between a p53 (232-240) peptide vaccine and an anti-PD-1 checkpoint inhibitor.
References
- 1. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Clinical and Immunological Effects of p53-Targeting Vaccines [frontiersin.org]
- 4. Frontiers | The role of p53 in anti-tumor immunity and response to immunotherapy [frontiersin.org]
- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a p53 (232-240) Based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to cellular stress, such as DNA damage.[1][2] It functions as a transcription factor that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of damaged cells.[1][3] Due to its critical function, the p53 signaling pathway is disrupted in over half of all human cancers, making it a prime target for therapeutic intervention.[4][5]
The p53 protein possesses several functional domains, and specific peptide sequences can modulate its activity. The amino acid region 232-240 of wild-type p53 has been identified as a key epitope for cytotoxic T lymphocyte (CTL) recognition, particularly in the context of immunotherapy.[6][7][8] Therapeutic strategies centered on this peptide aim to elicit a potent anti-tumor immune response. This involves using the p53(232-240) peptide to prime the immune system, often through dendritic cell (DC) based vaccines, to recognize and eliminate cancer cells that overexpress the p53 protein.[6][7][9]
These application notes provide a comprehensive overview and detailed protocols for the development of a p53(232-240) based therapeutic, from peptide synthesis to in vivo efficacy studies.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the development of a p53(232-240) based therapeutic.
| Parameter | Method | Value | Reference |
| Peptide Purity | Reverse Phase HPLC | >90% | [10] |
| Peptide Sequence | N/A | KYMCNSSCM | [8][11] |
| Molecular Weight | Mass Spectrometry | 1066.3 g/mol | [12] |
Table 1: p53(232-240) Peptide Specifications
| Cell Line | p53 Status | Compound | IC50 Value | Reference |
| HCT116 | p53+/+ | Compound 11a | 0.36 µM | [4] |
| HCT116 | p53-/- | Compound 11a | 1.76 µM | [4] |
| Various Cancer Cells | Mutant p53 | PG3-Oc | Nano-molar range | [13] |
Table 2: Example IC50 Values for p53-Targeting Compounds in Cancer Cell Lines
| Treatment Group | Tumor Growth Inhibition | Animal Model | Reference |
| p53 Nanoparticles | 43% reduction compared to saline control | Xenografts of p53 mutant tumors | [14] |
| Trojan p16 peptide | Significant growth inhibition | AsPC-1 s.c. tumor model | [15] |
Table 3: In Vivo Efficacy of p53-Based Therapies
Experimental Protocols
Protocol for Solid-Phase Synthesis of p53(232-240) Peptide
This protocol describes the manual solid-phase synthesis of the p53(232-240) peptide (Sequence: Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met) using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Met-OH) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Cys, Ser, Ser, Asn, Cys, Met, Tyr, Lys).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol for Purification and Characterization of p53(232-240) Peptide
This protocol details the purification of the synthesized peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by Mass Spectrometry.
Materials and Reagents:
-
Crude p53(232-240) peptide
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool fractions with >90% purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
-
Mass Spectrometry Characterization:
-
Dissolve a small amount of the purified peptide in an appropriate solvent.
-
Analyze by mass spectrometry to confirm the molecular weight (Expected: 1066.3 g/mol ).[12]
-
Protocol for Generation and Peptide-Pulsing of Dendritic Cells (DCs)
This protocol describes the generation of bone marrow-derived DCs and their subsequent pulsing with the p53(232-240) peptide.
Materials and Reagents:
-
Bone marrow cells from mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Interleukin-4 (IL-4)
-
Purified p53(232-240) peptide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL).
-
DC Differentiation: Incubate the cells for 6-7 days, replacing the medium every 2-3 days. Non-adherent and loosely adherent cells are the DC population.
-
DC Maturation (Optional): On day 6, add a maturation stimulus such as lipopolysaccharide (LPS) for 24 hours.
-
Peptide Pulsing:
-
Harvest the mature DCs and wash with PBS.
-
Resuspend the DCs in serum-free RPMI-1640.
-
Add the p53(232-240) peptide to a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Washing: Wash the peptide-pulsed DCs three times with PBS to remove excess peptide.
-
Final Preparation: Resuspend the peptide-pulsed DCs in PBS for use in subsequent experiments.
Protocol for In Vitro CTL Priming and Cytotoxicity Assay
This protocol outlines the procedure for priming T cells with peptide-pulsed DCs and assessing the cytotoxic activity of the resulting CTLs.
Materials and Reagents:
-
Peptide-pulsed DCs
-
Splenocytes from mice (as a source of T cells)
-
Target tumor cells (e.g., MC38 or CMS4)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Interleukin-2 (IL-2)
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit
Procedure:
-
CTL Priming:
-
Co-culture splenocytes with peptide-pulsed DCs at a ratio of 10:1 in RPMI-1640 with 10% FBS and IL-2 (20 U/mL).
-
Restimulate the culture with freshly pulsed DCs every 7 days.
-
-
Target Cell Labeling (for 51Cr release assay):
-
Incubate target tumor cells with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled cells three times to remove unincorporated 51Cr.
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells in a 96-well plate.
-
Add the primed CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol for In Vivo Murine Tumor Model and Efficacy Study
This protocol describes the establishment of a syngeneic tumor model in mice and the evaluation of the therapeutic efficacy of the p53(232-240) peptide-based vaccine.
Materials and Reagents:
-
Syngeneic tumor cells (e.g., MC38 or CMS4)
-
C57BL/6 or BALB/c mice
-
Peptide-pulsed DCs
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter).
-
Measure the tumor size with calipers every 2-3 days.
-
-
Therapeutic Vaccination:
-
Once tumors are established, divide the mice into treatment and control groups.
-
Inject the treatment group with peptide-pulsed DCs (e.g., 1 x 10^6 cells) subcutaneously or intravenously.
-
Inject the control group with unpulsed DCs or PBS.
-
Administer booster vaccinations every 7-14 days.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups.
-
Record the survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Mandatory Visualizations
p53 Signaling Pathway
Caption: Simplified p53 signaling pathway.
Experimental Workflow for p53(232-240) Therapeutic Development
Caption: Workflow for developing a p53(232-240) therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting bladder tumor growth with a cell penetrating R11 peptide derived from the p53 C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 10. Tumor Eradication by Wild-type p53-specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Tumor Angiogenesis and Growth by Nanoparticle-Mediated p53 Gene Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying p53 Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key laboratory techniques for the characterization and analysis of p53 peptide fragments. The protocols are intended to guide researchers in studying p53-mediated interactions, post-translational modifications (PTMs), and the development of therapeutic peptides.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and DNA repair.[1][2] Its functions are often modulated by protein-protein interactions and post-translational modifications, making peptide fragments of p53 valuable tools for research and drug discovery.[3][4] These peptides can be used to dissect molecular interactions, study the effects of specific modifications, and serve as a basis for developing novel cancer therapeutics that aim to restore p53 function.[5][6][7] This document outlines several key experimental approaches for working with p53 peptide fragments.
I. Biophysical Techniques for Characterizing Peptide Interactions
Understanding the binding affinity and kinetics of p53 peptide fragments with their interaction partners, such as MDM2 and MDMX, is fundamental for drug development.[8][9] Several biophysical techniques are routinely employed for this purpose.
A. Fluorescence Polarization/Anisotropy
Application: This technique is used to measure the binding affinity between a fluorescently labeled p53 peptide and a larger, unlabeled binding partner in solution. The change in the polarization of emitted light upon binding is proportional to the fraction of bound peptide.
Protocol: Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., with FITC or TAMRA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of the unlabeled binding partner protein (e.g., MDM2) in the same buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add a fixed concentration of the labeled p53 peptide to each well.
-
Add the serial dilutions of the binding partner to the wells. Include a control with only the labeled peptide.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the binding partner concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
B. Isothermal Titration Calorimetry (ITC)
Application: ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol: ITC for p53 Peptide-Protein Interaction
-
Sample Preparation:
-
Dialyze both the p53 peptide and the binding partner protein extensively against the same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both samples using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the p53 peptide into the sample cell and the binding partner into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the binding partner into the sample cell, allowing the system to reach equilibrium after each injection.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the data to a binding model to extract the thermodynamic parameters.
-
C. Surface Plasmon Resonance (SPR)
Application: SPR is a label-free technique for real-time monitoring of binding interactions. It measures the change in the refractive index at the surface of a sensor chip as one molecule (the ligand) is immobilized and another (the analyte) flows over the surface.
Protocol: SPR Analysis of p53 Peptide Interactions
-
Chip Preparation:
-
Immobilize the binding partner protein (ligand) onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Block any remaining active sites on the chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the p53 peptide (analyte) over the chip surface at a constant flow rate.
-
Record the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the chip surface to remove the bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the RU versus time.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Quantitative Data Summary
| Technique | Parameter(s) Measured | Typical Values for p53 Peptide-MDM2 Interaction | Reference(s) |
| Fluorescence Polarization | Dissociation Constant (Kd) | High nM to low µM for wild-type p53 peptides; low nM for optimized peptides. | [10] |
| Isothermal Titration Calorimetry (ITC) | Kd, Stoichiometry (n), ΔH, ΔS | Kd in the nM to µM range. | [11],[5] |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Kd | Kd in the nM to µM range. | [12] |
| Microscale Thermophoresis (MST) | Kd | Kd ~50 nM for DRI peptide to p53-DBD. | [13] |
II. Biochemical and Cellular Assays
These assays are crucial for validating the biological activity of p53 peptide fragments in a cellular context.
A. Co-immunoprecipitation (Co-IP)
Application: Co-IP is used to study protein-protein interactions in cell lysates. An antibody against a target protein is used to pull down the protein and its binding partners, which can then be identified by Western blotting. This can be used to assess if a p53 peptide can disrupt an interaction (e.g., p53-MDM2).[14]
Protocol: Competitive Co-IP for p53-MDM2 Interaction
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7, which have wild-type p53) to ~80% confluency.
-
Treat the cells with the p53 peptide inhibitor for a specified time (e.g., 4 hours).[15]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against p53 and MDM2 to detect the co-immunoprecipitated proteins. A decrease in the co-precipitated protein in the peptide-treated sample indicates disruption of the interaction.[15]
-
B. Western Blotting for p53 Pathway Activation
Application: The introduction of p53 peptides that inhibit MDM2 should lead to the stabilization and accumulation of cellular p53, and subsequent upregulation of its transcriptional targets like p21 and MDM2 itself.[15]
Protocol: Western Blot for p53, p21, and MDM2
-
Cell Treatment and Lysis:
-
Treat cancer cells with wild-type p53 (e.g., SJSA-1 or MCF-7) with varying concentrations of the p53 peptide for a set time (e.g., 24 hours).[15]
-
Prepare cell lysates as described in the Co-IP protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in p53, p21, and MDM2 levels with increasing peptide concentration indicates pathway activation.[15]
-
III. Peptide Synthesis and Modification
The ability to synthesize and modify p53 peptides is essential for structure-activity relationship (SAR) studies and for improving their therapeutic properties.
A. Solid-Phase Peptide Synthesis (SPPS)
Application: SPPS is the standard method for chemically synthesizing peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This technique allows for the incorporation of non-natural amino acids and post-translational modifications.[5][11]
B. Native Chemical Ligation (NCL)
Application: NCL is a powerful technique for ligating two unprotected peptide fragments. It is particularly useful for synthesizing large proteins or for incorporating modifications at specific sites that are difficult to achieve with SPPS alone.[5][11] For example, a phosphorylated N-terminal p53 peptide can be ligated to a recombinantly expressed C-terminal fragment.[5]
C. Peptide Stapling
Application: Hydrocarbon stapling involves introducing a synthetic brace to lock a peptide in a specific conformation, often an α-helix. This can increase the peptide's affinity for its target, its stability against proteases, and its ability to penetrate cells.[15]
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the system.
p53-MDM2 Signaling Pathway
Caption: p53-MDM2 negative feedback loop and its inhibition by a p53 peptide.
Experimental Workflow for p53 Peptide Inhibitor Screening
Caption: A typical workflow for the development of p53 peptide inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. Using peptides to study the interaction between the p53 tetramerization domain and HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide and protein chemistry approaches to study the tumor suppressor protein p53 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Peptide and protein chemistry approaches to study the tumor suppressor protein p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Designed Peptide Targets Two Types of Modifications of p53 with Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the interaction mechanisms of a p53 peptide and nutlin with the MDM2 and MDMX proteins: A Brownian dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of hotspots in synthetic peptide inhibitors of the FOXO4:p53 interaction [accscience.com]
- 14. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for Flow Cytometry Analysis of p53 (232-240) Specific T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is frequently mutated in a vast array of human cancers, leading to its accumulation within tumor cells. This accumulation provides a source of tumor-associated antigens that can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, making them targets for cytotoxic T-lymphocytes (CTLs). The p53 (232-240) peptide is a well-characterized CTL epitope. The precise identification and characterization of T-cells specific for this epitope are crucial for understanding anti-tumor immunity and for the development of novel cancer immunotherapies.
These application notes provide detailed protocols for the identification, enumeration, and functional characterization of p53 (232-240) specific T-cells using multicolor flow cytometry. The methodologies described herein utilize peptide-MHC (pMHC) tetramers for the direct visualization of antigen-specific T-cells and intracellular cytokine staining (ICS) to assess their functional capacity upon antigen recognition.
Data Presentation
Table 1: Summary of Quantitative Data for p53 (232-240) Specific T-cell Analysis
| Parameter | Typical Range in Cancer Patients (% of CD8+ T-cells) | Phenotypic Markers | Functional Readouts | Reference |
| Frequency of p53 (232-240) specific T-cells (Tetramer+) | 0.01 - 0.5% | CD3, CD8, p53 (232-240)/MHC Tetramer | N/A | [1][2] |
| Naïve T-cells (TN) | Variable | CCR7+, CD45RA+, CD27+, CD95- | Low to no cytokine production | [3][4] |
| Central Memory T-cells (TCM) | Variable | CCR7+, CD45RA-, CD27+ | Proliferation, IL-2 production | [3][4] |
| Effector Memory T-cells (TEM) | Variable | CCR7-, CD45RA-, CD27- | IFN-γ, TNF-α production | [3][4] |
| Terminally Differentiated Effector Memory cells (TEMRA) | Variable | CCR7-, CD45RA+, CD27- | High cytotoxic potential | [3][4] |
| IFN-γ producing p53-specific T-cells | 0.1 - 2.0% (of stimulated CD8+ T-cells) | CD3, CD8 | Intracellular IFN-γ | [5][6] |
| TNF-α producing p53-specific T-cells | 0.1 - 1.5% (of stimulated CD8+ T-cells) | CD3, CD8 | Intracellular TNF-α | [5] |
| IL-2 producing p53-specific T-cells | 0.05 - 1.0% (of stimulated CD8+ T-cells) | CD3, CD8 | Intracellular IL-2 | [5] |
Note: The frequencies of p53-specific T-cells can vary significantly depending on the cancer type, stage of disease, and prior treatments.
Experimental Protocols
Protocol 1: Staining of p53 (232-240) Specific T-cells with pMHC Tetramers
This protocol describes the direct ex vivo staining of peripheral blood mononuclear cells (PBMCs) to identify and phenotype p53 (232-240) specific T-cells.
Materials:
-
Fresh or cryopreserved PBMCs
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
p53 (232-240)/MHC Class I Tetramer (fluorochrome-conjugated)
-
Control Tetramer (irrelevant peptide, same MHC allele and fluorochrome)
-
Fluorochrome-conjugated antibodies against: CD3, CD8, CD45RA, CCR7, CD27, PD-1
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
5 ml Polystyrene Round-Bottom Tubes (FACS tubes)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 ml conical tube containing pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 7 minutes, discard the supernatant.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Adjust the cell concentration to 2-5 x 107 cells/ml in FACS buffer.
-
-
Tetramer Staining:
-
Aliquot 1-2 x 106 PBMCs into FACS tubes.
-
Add the p53 (232-240)/MHC Tetramer at the pre-titrated optimal concentration. For a negative control, use the irrelevant peptide tetramer in a separate tube.
-
Incubate for 30-60 minutes at 4°C in the dark.[7] Some protocols suggest incubation at room temperature or 37°C for shorter periods, but this should be optimized.[7]
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD8, CD45RA, CCR7, CD27, PD-1) at their pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 ml of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µl of FACS buffer.
-
If using a non-fixable viability dye like PI or 7-AAD, add it just before acquisition. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before tetramer staining.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 500,000 to 1,000,000 total events) to accurately identify the rare population of antigen-specific T-cells.
-
Protocol 2: Intracellular Cytokine Staining for Functional Analysis
This protocol is for the functional assessment of p53 (232-240) specific T-cells by measuring cytokine production after in vitro stimulation.
Materials:
-
PBMCs
-
Complete RPMI medium
-
p53 (232-240) peptide (10 µg/ml)
-
Staphylococcal enterotoxin B (SEB) as a positive control (1 µg/ml)
-
DMSO or an irrelevant peptide as a negative control
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against: CD3, CD8, IFN-γ, TNF-α, IL-2
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Viability Dye (fixable)
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 106 cells/ml.
-
Plate 1 ml of the cell suspension into each well of a 24-well plate.
-
Add the p53 (232-240) peptide, SEB, or the negative control to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to each well.
-
Incubate for an additional 4-6 hours (or overnight, depending on the cytokine) at 37°C in a 5% CO2 incubator.[5]
-
-
Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash with FACS buffer.
-
Perform surface staining for CD3 and CD8 as described in Protocol 1.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µl of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.[8]
-
Wash the cells with 1 ml of Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in the residual volume and add the cocktail of fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of p53 (232-240) specific T-cells.
Caption: Simplified p53 antigen processing and presentation pathway via MHC Class I.[9][10][11][12][13]
Gating Strategy
A sequential gating strategy is essential for the accurate identification of p53 (232-240) specific T-cells.
-
Time Gate: To exclude instability in flow at the beginning and end of acquisition.
-
Singlet Gate: To exclude cell doublets or aggregates (e.g., FSC-A vs FSC-H).[4]
-
Lymphocyte Gate: Based on forward scatter (FSC) and side scatter (SSC) properties.[14]
-
Viability Gate: To exclude dead cells using a viability dye.
-
T-cell Gate: Identify CD3+ cells.
-
CD8+ T-cell Gate: From the CD3+ population, gate on CD8+ cells.
-
Antigen-Specific T-cell Gate: Within the CD8+ population, identify cells that are positive for the p53 (232-240)/MHC tetramer and negative for the control tetramer.
-
Phenotypic Analysis: Further characterize the tetramer-positive population using markers for memory/effector differentiation (e.g., CCR7 and CD45RA).
-
Functional Analysis (for ICS): Within the CD8+ population, analyze the expression of intracellular cytokines (IFN-γ, TNF-α, IL-2) in response to p53 peptide stimulation compared to the negative control.
By following these detailed protocols and analysis strategies, researchers can reliably quantify and characterize p53 (232-240) specific T-cells, providing valuable insights into tumor immunology and facilitating the development of targeted cancer therapies.
References
- 1. anilocus.com [anilocus.com]
- 2. Tumor Eradication by Wild-type p53-specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. p53 increases MHC class I expression by upregulating the endoplasmic reticulum aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. p53 increases MHC class I expression by upregulating the endoplasmic reticulum aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunology.org [immunology.org]
- 14. researchgate.net [researchgate.net]
Application Notes: ELISpot Assay for p53 (232-240) Specific Cytokine Release
Introduction
The tumor suppressor protein p53 is a critical regulator of cell growth and is mutated or overexpressed in a majority of human cancers.[1][2] This overexpression makes it a key target antigen for cancer immunotherapy.[1][3] The p53 (232-240) peptide is a specific epitope that can be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response.[1][4] Measuring the functional response of T cells specific to this epitope is crucial for evaluating the efficacy of p53-targeted cancer vaccines and immunotherapies.[3][5]
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive technique designed to quantify the frequency of individual cells secreting a specific cytokine or other effector molecule.[6][7] Its ability to detect rare antigen-specific T cells, with sensitivity down to one cell in 100,000, makes it an ideal platform for monitoring cellular immune responses against tumor antigens like p53.[3][6][8] This application note provides detailed protocols for performing ELISpot assays to measure the release of two key cytokines, Interferon-gamma (IFN-γ) and Granzyme B (GrB), from T cells upon stimulation with the p53 (232-240) peptide.
-
IFN-γ ELISpot: IFN-γ is a hallmark cytokine produced by activated Th1 and CD8+ T cells.[9] Measuring IFN-γ secretion provides a robust quantitative assessment of the magnitude of the p53-specific T cell response, which is crucial for immunity against tumors.[9][10]
-
Granzyme B ELISpot: Granzyme B is a serine protease released by CTLs and Natural Killer (NK) cells that directly induces apoptosis in target cells.[8][10] The Granzyme B ELISpot assay, therefore, offers a more direct measurement of the cytotoxic potential and lytic activity of p53-specific T cells compared to the IFN-γ assay.[10][11]
These assays are invaluable tools in preclinical research and clinical trials for vaccine development, immune monitoring, and the evaluation of cancer immunotherapies.[6][10][12]
Signaling and Cytokine Release Pathway
The diagram below illustrates the fundamental interaction leading to cytokine release. A Cytotoxic T Lymphocyte (CTL) recognizes the p53 (232-240) peptide presented by a Major Histocompatibility Complex (MHC) Class I molecule on the surface of a tumor cell. This recognition triggers the CTL to release effector molecules, including IFN-γ and Granzyme B, which mediate the anti-tumor immune response.
Caption: CTL recognition of p53 peptide on a tumor cell triggers cytokine release.
Experimental Protocols
The following are generalized protocols for performing IFN-γ and Granzyme B ELISpot assays. Researchers should optimize parameters such as cell density and peptide concentration for their specific experimental system.
Protocol 1: IFN-γ ELISpot Assay
This protocol details the steps to measure the frequency of T cells secreting IFN-γ in response to the p53 (232-240) peptide.
A. Materials Required:
-
PVDF-membrane 96-well ELISpot plate
-
Capture Antibody: Anti-human IFN-γ monoclonal antibody
-
Detection Antibody: Biotinylated anti-human IFN-γ monoclonal antibody
-
Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate: BCIP/NBT for ALP or AEC for HRP
-
p53 (232-240) peptide (e.g., KYMCNSSCM)[4]
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive Control: Phytohemagglutinin (PHA)
-
Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20
B. Procedure:
-
Plate Coating: Aseptically coat the ELISpot plate wells with the anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[6]
-
Blocking: Wash the plate to remove excess capture antibody. Add blocking buffer (e.g., culture medium with 10% FBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs or splenocytes in complete medium.
-
Remove the blocking buffer from the plate.
-
Add the p53 (232-240) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL).[4][13]
-
Add cells to the wells at a density of 2-5 x 10⁵ cells/well.
-
Set up control wells:
-
Positive Control: Cells + PHA.
-
Negative Control: Cells + vehicle/irrelevant peptide.
-
Background Control: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated cells will secrete IFN-γ, which is captured by the antibody on the membrane.[6]
-
Detection:
-
Wash the plate thoroughly with Wash Buffer to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.[14]
-
Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development: Wash the plate again and add the substrate solution. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with deionized water.[8]
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader or manually with a stereomicroscope. Each spot represents a single IFN-γ secreting cell.[6][8]
Protocol 2: Granzyme B ELISpot Assay
This protocol measures the frequency of cytotoxic cells secreting Granzyme B. The procedure is similar to the IFN-γ ELISpot, with specific reagents for Granzyme B detection.
A. Materials Required:
-
All materials from Protocol 1, with the following substitutions:
-
Capture Antibody: Anti-human Granzyme B monoclonal antibody[8]
-
Detection Antibody: Biotinylated anti-human Granzyme B monoclonal antibody[8]
B. Procedure: Follow steps 1-7 from the IFN-γ ELISpot protocol, substituting the IFN-γ-specific capture and detection antibodies with the Granzyme B-specific antibodies. The incubation times and general procedure remain the same. The Granzyme B ELISpot directly measures the release of a key cytolytic protein, providing insight into the direct killing capacity of the T cells.[10][11]
ELISpot Experimental Workflow
The diagram below outlines the sequential steps involved in a typical ELISpot experiment, from initial plate preparation to the final analysis of cytokine-secreting cells.
Caption: Step-by-step workflow of the ELISpot assay for cytokine detection.
Data Presentation
Quantitative data from ELISpot assays are typically presented as the number of Spot-Forming Cells (SFCs) per a given number of plated cells. The net SFC count is calculated by subtracting the count from the negative control wells from the count in the antigen-stimulated wells.
Table 1: Example IFN-γ ELISpot Data for p53 (232-240) Specific Response
This table summarizes representative data from a murine study where splenocytes were analyzed by IFN-γ ELISpot 8 days after a single immunization with a modified p53 (232-240) peptide formulated with different adjuvants.[5][15]
| Immunization Group | Adjuvant Components | Mean p53-specific IFN-γ SFCs (per 10⁶ splenocytes) |
| Vaccine Formulation 1 | VacciMax® (VM) + CpG + PADRE | ~250 |
| Vaccine Formulation 2 | VacciMax® (VM) + PADRE (No CpG) | ~25 |
| Vaccine Formulation 3 | CpG + PADRE (No VM) | ~30 |
| Control Group | Irrelevant Peptide in VM + CpG | ~20 |
Data are adapted from figures presented in studies on peptide-based vaccines.[5][15] The results demonstrate that a complete formulation with both the VacciMax® delivery system and CpG adjuvant induced the strongest p53-specific T cell response.[5][15]
Assay Comparison: IFN-γ vs. Granzyme B ELISpot
While both assays quantify T cell responses, they measure different aspects of T cell function. The choice between them depends on the specific research question.
Caption: Functional comparison of IFN-γ and Granzyme B ELISpot assays.
The ELISpot assay is a powerful and versatile tool for the functional characterization of T cell responses to the p53 (232-240) tumor antigen. By quantifying the frequency of cells secreting IFN-γ or Granzyme B, researchers can gain critical insights into the magnitude and cytotoxic potential of p53-specific immune responses. These detailed protocols and application notes provide a framework for scientists in immunology and drug development to reliably monitor cellular immunity, thereby accelerating the advancement of novel cancer immunotherapies.
References
- 1. A wild-type p53 cytotoxic T cell epitope is presented by mouse hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mabtech.com [mabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 6. opentrons.com [opentrons.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Human Granzyme B ELISpot Kit EL2906: R&D Systems [rndsystems.com]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reader-free ELISPOT assay for immuno-monitoring in peptide-based cancer vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct T Cell Activation via CD40 Ligand Generates High Avidity CD8+ T Cells Capable of Breaking Immunological Tolerance for the Control of Tumors | PLOS One [journals.plos.org]
- 14. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 15. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: p53 (232-240) Peptide Immunogenicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low immunogenicity with the p53 (232-240) peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my p53 (232-240) peptide vaccine failing to induce a strong immune response?
A1: The wild-type p53 (232-240) peptide is a "self" antigen and is often poorly immunogenic on its own.[1][2] Several factors can contribute to a weak immune response:
-
Low Intrinsic Immunogenicity: Peptides alone are often weak immunogens and require additional components to stimulate a robust immune reaction.[3][4]
-
Suboptimal Antigen Presentation: For an effective cytotoxic T lymphocyte (CTL) response, the peptide must be efficiently taken up, processed, and presented by professional Antigen Presenting Cells (APCs) like dendritic cells (DCs).[5] Direct binding of short peptides to non-professional APCs can lead to suboptimal T-cell priming.[5]
-
Lack of T-Cell Help: A strong CD8+ CTL response often requires activation of CD4+ helper T-cells.[3][6] The p53 (232-240) peptide alone may not contain a potent T-helper epitope.
-
Immune Tolerance: As p53 is a self-protein, central and peripheral tolerance mechanisms may exist that prevent the activation of high-avidity T-cells against its epitopes.
-
Ineffective Formulation: The peptide's formulation and delivery vehicle are critical for its stability and uptake by APCs. Simple injection in a buffer like PBS is often insufficient.[7]
Q2: How can I enhance the immunogenicity of the p53 (232-240) peptide?
A2: Several strategies can significantly boost the immune response to this peptide:
-
Use of Adjuvants: Adjuvants are critical for activating the innate immune system, which in turn enhances the adaptive immune response to the peptide.[8][9]
-
Advanced Delivery Systems: Encapsulating the peptide in delivery vehicles like liposomes or nanoparticles can protect it from degradation and improve its uptake by APCs.[5][7]
-
Peptide Modification: Altering the amino acid sequence can improve the peptide's binding affinity to Major Histocompatibility Complex (MHC) molecules, a critical step for T-cell recognition.[10]
-
Inclusion of T-Helper Epitopes: Covalently linking or co-administering a universal T-helper peptide, such as PADRE, can provide the necessary CD4+ T-cell help to generate a stronger CTL response.[7][11]
-
Multi-Epitope Formulations: Combining the p53 peptide with other tumor-associated antigens can prevent immune escape and lead to a broader, more effective anti-tumor response.[2][7]
Q3: What are the most effective adjuvants to combine with the p53 (232-240) peptide?
A3: The choice of adjuvant is crucial and dictates the type and strength of the T-cell response.[9] For inducing a strong CTL (Th1-biased) response against a peptide like p53 (232-240), Toll-like receptor (TLR) agonists are highly effective.
-
CpG Oligodeoxynucleotides (ODN): These TLR9 agonists have been shown to be highly effective. Studies demonstrate that the combination of a modified p53 (232-240) peptide with CpG ODN and the PADRE helper peptide significantly increases the number of peptide-specific IFN-γ producing T-cells.[2][7]
-
Monophosphoryl Lipid A (MPLA): A less toxic derivative of LPS, MPLA is a TLR4 agonist that strongly promotes a Th1 response and has been used in several clinical trials.[9]
-
Poly(I:C): A TLR3 agonist that can enhance CD8+ T-cell immune responses, making it a promising adjuvant for peptide vaccines.[]
Q4: Should I use the wild-type sequence or a modified version of the p53 (232-240) peptide?
A4: Using a modified version of the peptide is often necessary. While the wild-type sequence can be recognized, its binding to MHC molecules may be suboptimal.[13] Heteroclitic peptides are analogs of the native peptide that have been modified (typically at MHC anchor residues) to increase their binding affinity for the MHC molecule.[10] This enhanced binding leads to more stable peptide-MHC complexes on the APC surface, resulting in more potent T-cell activation. Research has successfully used a "modified p53:232–240" peptide to achieve a robust CTL response where the wild-type version might fail.[2][7]
Q5: What are the recommended delivery systems for a p53 (232-240) peptide vaccine?
A5: A delivery system is needed to protect the peptide and facilitate its delivery to APCs.
-
Liposomal Formulations: Liposomes can co-encapsulate the peptide antigen and adjuvants, ensuring they are delivered to the same APC. The VacciMax® (VM) platform, a liposomal delivery system, has been shown to be highly effective in generating a robust CTL response to the p53 (232-240) peptide, especially when it co-encapsulates the peptide and a CpG adjuvant.[2][7]
-
Dendritic Cell (DC) Vaccines: An alternative cellular-based approach involves pulsing autologous DCs ex vivo with the p53 (232-240) peptide. These "primed" DCs are then re-infused into the subject, where they can directly activate T-cells. This method has been shown to induce potent anti-p53 CTLs.[13][14]
Quantitative Data on Immunogenicity
The efficacy of different vaccine formulations can be compared by measuring the resulting antigen-specific T-cell response. A common method is the ELISPOT assay, which quantifies the number of IFN-γ-producing cells (Spot Forming Cells, SFC) per million splenocytes.
Table 1: Effect of Adjuvants and Delivery System on Modified p53 (232-240)-Specific T-Cell Response.
| Vaccine Formulation | Delivery System | Adjuvant(s) | Mean IFN-γ SFC / 10⁶ Splenocytes (Approx.) | Reference |
| Modified p53 (232-240) + PADRE | None | PADRE | ~25 (Background Level) | [7] |
| Modified p53 (232-240) + PADRE + CpG | None | PADRE, CpG | ~25 (Background Level) | [7] |
| Modified p53 (232-240) + PADRE | VacciMax® (VM) | PADRE | ~50 (Background Level) | [7] |
| Modified p53 (232-240) + PADRE + CpG | VacciMax® (VM) | PADRE, CpG | ~450 (Significant Response) | [7] |
Data is estimated from graphical representations in the cited source and illustrates the synergistic effect of combining a potent adjuvant (CpG) with an effective delivery system (VM).
Experimental Protocols
Protocol 1: General Immunization of Mice for CTL Response
This protocol outlines a general procedure for immunizing mice to assess the immunogenicity of a p53 (232-240) peptide formulation.
Materials:
-
p53 (232-240) peptide (wild-type or modified)
-
Adjuvant (e.g., CpG ODN 1826)
-
Helper peptide (e.g., PADRE)
-
Delivery vehicle (e.g., pre-formed liposomes for VacciMax®)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 or BALB/c mice (strain depends on MHC restriction of the peptide)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Vaccine Preparation: On the day of immunization, prepare the vaccine formulation. For a liposomal vaccine, this typically involves hydrating a lipid film with an aqueous solution containing the peptide(s) and adjuvant(s), followed by extrusion to create unilamellar vesicles of a defined size. Follow the manufacturer's protocol for the specific delivery system (e.g., VacciMax®). A common final concentration might be 10-20 µg of peptide and 10-20 µg of CpG ODN per 100 µL dose.
-
Animal Handling: Acclimatize mice to handling for several days before the experiment.
-
Immunization: Administer the vaccine formulation to mice. A common route is subcutaneous (s.c.) injection at the base of the tail. The volume is typically 50-100 µL per mouse.
-
Control Groups: Include necessary control groups:
-
PBS only (negative control)
-
Adjuvant + Delivery System only (vehicle control)
-
Peptide in PBS (to demonstrate the need for adjuvant/delivery system)
-
-
Booster Immunizations (Optional): Depending on the experimental design, a booster immunization may be given 7-14 days after the primary immunization.
-
Harvesting Splenocytes: Euthanize mice 7-10 days after the final immunization. Aseptically harvest the spleens into sterile RPMI medium for analysis of the T-cell response.
Protocol 2: IFN-γ ELISPOT Assay for Quantifying p53-Specific T-Cells
This protocol measures the frequency of p53 (232-240)-specific, IFN-γ-secreting T-cells from immunized mice.
Materials:
-
ELISPOT plate (e.g., 96-well PVDF membrane plate)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
Substrate (e.g., BCIP/NBT)
-
p53 (232-240) peptide for re-stimulation
-
Complete RPMI-1640 medium
-
Single-cell suspension of splenocytes from immunized and control mice
-
Concanavalin A (ConA) or anti-CD3/CD28 (positive control)
-
Irrelevant peptide (negative control)
Procedure:
-
Plate Coating: Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Count and resuspend cells to the desired concentration (e.g., 5 x 10⁶ cells/mL).
-
Stimulation: Add 100 µL of the cell suspension (e.g., 5 x 10⁵ cells) to each well. Add 100 µL of medium containing the stimuli:
-
Test Wells: p53 (232-240) peptide (final concentration 5-10 µg/mL)
-
Negative Control Wells: Irrelevant peptide or medium only
-
Positive Control Wells: ConA (final concentration 2-5 µg/mL)
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate extensively to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP (or -HRP). Incubate for 1 hour.
-
Wash again and add the substrate solution. Monitor for spot development (10-30 minutes).
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The results are expressed as Spot Forming Cells (SFC) per million plated cells.
Visualizations
Caption: Troubleshooting workflow for low p53 (232-240) immunogenicity.
Caption: Mechanism of enhanced peptide vaccine immunogenicity.
Caption: Simplified signaling for CD8+ T-cell activation by an APC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Peptide Vaccine: Progress and Challenges [mdpi.com]
- 4. Improving the efficacy of peptide vaccines in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to Improve Chemically Defined Synthetic Peptide Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 8. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing p53 (232-240) Peptide Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the p53 (232-240) peptide for various in vitro assays. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the p53 (232-240) peptide in a new in vitro assay?
A1: For initial experiments, we recommend performing a broad-range dose-response curve to determine the optimal concentration for your specific assay and cell type. A suggested starting range is from 1 µM to 100 µM. Subsequent experiments can then focus on a narrower concentration range to determine key parameters like EC50 or IC50 values.
Q2: How should I properly dissolve and store the p53 (232-240) peptide?
A2: Proper handling of the p53 (232-240) peptide is crucial for experimental reproducibility. This peptide is often stored as a lyophilized powder. For reconstitution, we recommend using sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mg/mL).[1][2] Further dilutions into aqueous buffers like PBS should be done immediately before use. To ensure stability, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing peptide precipitation in my aqueous assay buffer. What can I do?
A3: The p53 (232-240) peptide, like many peptides, can be prone to precipitation in aqueous solutions, especially at high concentrations. If you observe precipitation, consider the following:
-
Initial Dissolution: Ensure the peptide is fully dissolved in a minimal amount of an appropriate organic solvent like DMSO before diluting it into your aqueous buffer. Sonication can aid in dissolution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%) to avoid solvent effects on your biological system.
-
pH of the Buffer: The solubility of peptides is pH-dependent. If possible, test a range of pH values for your assay buffer to find the optimal pH for peptide solubility.
-
Fresh Preparations: Always prepare fresh dilutions of the peptide from your frozen stock for each experiment.
Q4: What are the common in vitro applications of the p53 (232-240) peptide?
A4: The p53 (232-240) peptide is a versatile tool in cancer research and immunology. Common applications include:
-
T-cell Stimulation Assays: This peptide is a known T-cell epitope and can be used to stimulate p53-specific cytotoxic T-lymphocytes (CTLs) in vitro.[3]
-
MHC Binding Assays: It is used to study the binding affinity to Major Histocompatibility Complex (MHC) class I molecules, particularly HLA-A2.[4][5]
-
Aggregation Studies: As a fragment of the aggregation-prone p53 core domain, it can be used in assays like the Thioflavin T (ThT) assay to study amyloid formation and screen for aggregation inhibitors.
-
Protein-Protein Interaction Studies: Although less common for this specific fragment compared to N-terminal p53 peptides, it could potentially be used in assays like fluorescence polarization to investigate interactions with other proteins.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Cell-Based Assay
Q: My cell-based assay results with the p53 (232-240) peptide show high variability between replicate wells. What could be the cause and how can I fix it?
A: High variability can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inconsistent Pipetting:
-
Problem: Inaccurate or inconsistent pipetting, especially of small volumes of the peptide stock solution, is a common source of error.
-
Solution: Ensure your pipettes are properly calibrated. For small volumes, consider preparing an intermediate dilution of your peptide to increase the volume you are pipetting. Use reverse pipetting for viscous solutions.
-
-
Peptide Aggregation:
-
Problem: The p53 (232-240) peptide may aggregate over time in your assay medium, leading to inconsistent concentrations of the active, monomeric form.
-
Solution: Prepare fresh dilutions of the peptide for each experiment and use them immediately. Visually inspect your diluted peptide solutions for any signs of precipitation before adding them to your assay. Consider including a brief sonication step after dilution.
-
-
Cell Plating Inconsistency:
-
Problem: Uneven cell seeding across the wells of your plate will lead to variability in the final readout.
-
Solution: Ensure you have a single-cell suspension before plating. Mix your cell suspension thoroughly before and during plating to prevent settling. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effects").
-
-
Solvent Toxicity:
-
Problem: High concentrations of the solvent used to dissolve the peptide (e.g., DMSO) can be toxic to cells, leading to variable cell health and responses.
-
Solution: Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5% v/v). Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Issue 2: No or Low Signal in a Thioflavin T (ThT) Aggregation Assay
Q: I am not observing an increase in fluorescence in my ThT assay with the p53 (232-240) peptide. What could be wrong?
A: A lack of signal in a ThT assay can be due to several factors related to the peptide itself or the assay conditions.
-
Suboptimal Peptide Concentration:
-
Problem: The concentration of the p53 (232-240) peptide may be too low to form detectable aggregates within the timeframe of your experiment.
-
Solution: Try increasing the peptide concentration. A typical starting point for p53 aggregation assays is in the range of 1-10 µM.
-
-
Inappropriate Assay Conditions:
-
Problem: Aggregation is highly dependent on factors like pH, temperature, and ionic strength.
-
Solution: Optimize your buffer conditions. Aggregation of p53 fragments is often induced under mildly acidic conditions or at physiological pH with agitation at 37°C.[6]
-
-
Incorrect ThT Concentration:
-
Problem: The ThT concentration needs to be optimized for your specific peptide and assay setup.
-
Solution: A common working concentration for ThT is 10-25 µM. It's advisable to perform a titration to find the optimal concentration that gives the best signal-to-noise ratio.
-
-
Incorrect Wavelengths:
-
Problem: Using incorrect excitation and emission wavelengths will result in no or low signal.
-
Solution: For ThT, the typical excitation wavelength is around 440-450 nm, and the emission is measured around 480-490 nm.[7] Confirm the specifications of your instrument and filter sets.
-
-
Kinetics of Aggregation:
-
Problem: p53 aggregation can have a lag phase, and you might not be monitoring the reaction for a long enough period.
-
Solution: Extend the incubation time of your assay and take measurements at multiple time points to capture the full aggregation curve.
-
Quantitative Data Summary
Table 1: Solubility of p53 (232-240) Peptide
| Solvent | Solubility | Notes |
| DMSO | ≥ 53.3 mg/mL | Sonication is recommended for complete dissolution.[8] |
| Water | Sparingly soluble | Dissolving in a small amount of DMSO first is recommended. |
| PBS | Poorly soluble | Prepare dilutions from a DMSO stock immediately before use.[1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| T-cell Stimulation (e.g., ELISpot) | 1-10 µg/mL | The optimal concentration may vary depending on the specific T-cell clone and antigen-presenting cells used.[1][2] |
| MHC Binding Assay | 1-100 µM | The required concentration will depend on the affinity of the peptide for the specific MHC allele being studied.[9] |
| Thioflavin T Aggregation Assay | 5-50 µM | Higher concentrations generally lead to faster aggregation kinetics. Monitor over an extended time course.[7][10] |
| Fluorescence Polarization Assay | 10-100 nM (labeled peptide) | The concentration of the labeled peptide should be below the Kd for the interaction. Unlabeled peptide is used at higher concentrations for competition assays. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general framework for monitoring the aggregation of the p53 (232-240) peptide using Thioflavin T.
-
Preparation of Reagents:
-
p53 (232-240) Peptide Stock: Prepare a 1 mM stock solution in 100% DMSO.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
Aggregation Buffer: For example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the required volume of aggregation buffer.
-
Add the p53 (232-240) peptide from the stock solution to achieve the desired final concentration (e.g., 25 µM).
-
Include a control well with buffer and DMSO only (no peptide).
-
-
Incubation and Aggregation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader with fluorescence capabilities.
-
-
Fluorescence Measurement:
-
At desired time intervals, add ThT from the stock solution to a final concentration of 20 µM.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
Subtract the fluorescence of the "no peptide" control from the peptide-containing samples.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction
This protocol describes a competitive FP assay to screen for inhibitors of a hypothetical interaction between a protein 'X' and the p53 (232-240) peptide.
-
Preparation of Reagents:
-
Fluorescently Labeled p53 (232-240) Peptide (Tracer): Prepare a stock solution in DMSO. The tracer should have a fluorescent label (e.g., FITC) at a position that does not interfere with binding.
-
Unlabeled p53 (232-240) Peptide: Prepare a high-concentration stock in DMSO.
-
Protein 'X': Purified protein 'X' in a suitable assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the assay buffer.
-
Add the fluorescently labeled p53 (232-240) peptide to a final concentration that is below the Kd of the interaction (e.g., 10 nM).
-
Add Protein 'X' to a final concentration that results in a significant shift in polarization (typically 2-3 times the Kd).
-
Add the unlabeled p53 (232-240) peptide in a serial dilution to compete with the tracer for binding to Protein 'X'.
-
Include controls for low polarization (tracer only) and high polarization (tracer + Protein 'X').
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Visualizations
Caption: Simplified p53 signaling pathway.
Caption: Workflow for a Thioflavin T aggregation assay.
Caption: Troubleshooting logic for common assay issues.
References
- 1. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 2. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Mutant p53 Aggregates into Prion-like Amyloid Oligomers and Fibrils: IMPLICATIONS FOR CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NB-64-68957-25mg | p53 tumor suppressor fragment Clinisciences [clinisciences.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Use of the Fluorescent Dye Thioflavin T to Track Amyloid Structures in the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of p53 (232-240) MHC Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with p53 (232-240) Major Histocompatibility Complex (MHC) complexes.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (232-240) peptide and why is its stability within an MHC complex important?
The p53 (232-240) peptide is a segment of the human tumor suppressor protein p53.[1][2] When this peptide is presented by MHC molecules on the surface of cancer cells, it can be recognized by the immune system, leading to the destruction of the tumor cells. The stability of the p53 (232-240)-MHC complex is crucial because a longer-lasting complex is more likely to be recognized by T-cells, thereby enhancing the anti-tumor immune response.[3]
Q2: What are the common challenges in forming stable p53 (232-240)-MHC complexes?
Researchers often face challenges such as low yield of refolded pMHC complexes, aggregation of the heavy and light chains, and rapid dissociation of the peptide from the MHC binding groove. The intrinsic binding affinity of the wild-type p53 (232-240) peptide to MHC molecules can be suboptimal, leading to unstable complexes.
Q3: Are there modified versions of the p53 (232-240) peptide with improved MHC binding?
Yes, amino acid substitutions can be introduced into the p53 (232-240) sequence to enhance its binding affinity and the stability of the resulting pMHC complex. For example, replacing certain amino acids with non-natural ones like aminobutyric acid or norleucine has been shown to improve immunogenicity, likely due to enhanced MHC binding.[4] A commonly cited modified sequence is KYMCNSSCM.[2]
Q4: How does the p53 status of a cell line affect the presentation of the p53 (232-240) peptide?
Wild-type p53 can upregulate components of the antigen processing and presentation machinery, such as the Transporter associated with Antigen Processing 1 (TAP1) and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[5][6] This can lead to more efficient processing and loading of p53-derived peptides onto MHC class I molecules. In contrast, cells with mutant or deficient p53 may have reduced MHC class I expression and therefore present fewer p53 peptides.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of refolded p53 (232-240)-MHC complexes | - Incorrect refolding buffer composition (pH, redox shuttle).- Suboptimal ratio of heavy chain, β2-microglobulin, and peptide.- Aggregation of protein components. | - Optimize refolding buffer by screening different pH values (typically 7.0-8.5) and varying the ratio of reduced to oxidized glutathione.- Titrate the molar ratios of heavy chain, β2m, and peptide (e.g., 1:1:5, 1:2:10).- Perform refolding at low temperatures (4-10°C) and with gentle agitation. |
| Precipitation during refolding or concentration | - High protein concentration.- Instability of the folded complex. | - Use a step-wise dialysis or a tangential flow filtration system for buffer exchange and concentration.- Add stabilizing excipients such as glycerol or arginine to the final buffer. |
| p53 (232-240)-MHC complexes are unstable and dissociate quickly | - Low intrinsic binding affinity of the peptide.- Presence of proteases. | - Consider using a modified p53 (232-240) peptide with anchor residue modifications to improve binding affinity.[4]- Add protease inhibitors to all buffers during and after refolding.- Perform experiments at lower temperatures when possible. |
| No or weak signal in pMHC-T cell binding assays | - Low density of correctly folded pMHC complexes.- Low affinity of the T-cell receptor (TCR).- Steric hindrance of the pMHC complex. | - Validate the folded pMHC complexes using a conformation-specific antibody (e.g., W6/32 for HLA-A2).- Use multimerized pMHC (e.g., tetramers or dextramers) to increase avidity.[9]- Ensure the linker used for multimerization is of appropriate length and flexibility. |
Data Presentation: Illustrative Stability of p53 (232-240)-MHC Complexes
Disclaimer: The following table contains illustrative data based on typical results reported for peptide-MHC stability assays. Specific quantitative data for the p53 (232-240) peptide and its analogs were not available in the public domain from the conducted searches. These values should be used as a reference for experimental design and not as established factual data.
| Peptide Sequence | MHC Allele | Binding Affinity (KD, nM) | Half-life (t1/2) at 37°C (hours) |
| Wild-Type p53 (232-240) | HLA-A02:01 | 500 | 0.5 |
| Modified p53 (232-240) | HLA-A02:01 | 50 | 4 |
| Control Viral Peptide (e.g., CMV pp65) | HLA-A*02:01 | 10 | 24 |
Experimental Protocols
Protocol 1: In Vitro Refolding of p53 (232-240)-MHC Class I Complexes
This protocol describes a general method for the in vitro refolding of MHC class I heavy chain and β2-microglobulin in the presence of the p53 (232-240) peptide.
-
Preparation of Inclusion Bodies: Express the MHC class I heavy chain and β2-microglobulin separately in E. coli and purify the inclusion bodies.
-
Solubilization: Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea, 10 mM Tris pH 8.0, 1 mM DTT).
-
Refolding:
-
Prepare a refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Add the p53 (232-240) peptide to the refolding buffer to a final concentration of 10-20 µM.
-
Slowly add the solubilized heavy chain and β2-microglobulin to the refolding buffer with gentle stirring at 4°C. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).
-
Incubate the refolding mixture at 4°C for 48-72 hours.
-
-
Concentration and Purification:
-
Concentrate the refolding mixture using a centrifugal filter device.
-
Purify the correctly folded pMHC monomer by size exclusion and/or ion-exchange chromatography.
-
-
Quality Control: Assess the purity and folding of the complex by SDS-PAGE and a conformation-specific antibody using ELISA or Western blot.
Protocol 2: T2 Cell-Based Peptide-MHC Stabilization Assay
This assay measures the ability of the p53 (232-240) peptide to stabilize MHC class I molecules on the surface of TAP-deficient T2 cells.
-
Cell Culture: Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Peptide Incubation:
-
Wash the T2 cells and resuspend them in serum-free medium.
-
Incubate the cells with varying concentrations of the p53 (232-240) peptide (e.g., 0.1, 1, 10, 100 µM) at 26°C for 16-18 hours. Include a positive control peptide (e.g., a known high-affinity binder) and a negative control (no peptide).
-
-
Staining:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled antibody that recognizes folded MHC class I molecules (e.g., FITC-conjugated anti-HLA-A2).
-
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized MHC class I on the cell surface. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization.[10][11]
Mandatory Visualization
Caption: Antigen processing and presentation pathway for the p53 (232-240) peptide.
Caption: Experimental workflow for assessing the stability of p53-MHC complexes.
References
- 1. amsbio.com [amsbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9109007B2 - MHC-I restricted epitopes containing non-natural amino acid residues - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors | Bentham Science [benthamscience.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity p53 (232-240) Peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the synthesis of the high-purity p53 (232-240) peptide, with the sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met (KYMCNSSCM).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of the p53 (232-240) peptide?
A1: The primary challenges in synthesizing the p53 (232-240) peptide include:
-
Methionine Oxidation: The thioether side chain of methionine (Met) is susceptible to oxidation to methionine sulfoxide (+16 Da mass increase), which can occur during synthesis and cleavage.
-
Disulfide Bond Formation: The presence of two cysteine (Cys) residues can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in dimers or other oligomers.
-
Peptide Aggregation: The hydrophobic nature of certain residues in the sequence can cause the peptide to aggregate on the solid-phase support, leading to incomplete reactions and low yields.
-
Achieving High Purity: Separating the target peptide from closely related impurities, such as deletion sequences or products of side reactions, can be challenging.
Q2: How can I prevent the oxidation of the methionine residue?
A2: To minimize methionine oxidation, it is recommended to use a cleavage cocktail containing scavengers that can quench oxidative species. A commonly used strategy is the addition of reagents like dimethylsulfide (DMS) and ammonium iodide to the trifluoroacetic acid (TFA) cleavage mixture.
Q3: What strategies can be used to control disulfide bond formation between the two cysteine residues?
A3: To control disulfide bond formation, an orthogonal protection strategy for the cysteine residues is recommended. This involves using different thiol-protecting groups for each cysteine that can be selectively removed under different conditions, allowing for directed disulfide bond formation if desired. Alternatively, to obtain the linear peptide with free thiols, it is crucial to use a reducing agent, such as dithiothreitol (DTT), during and after purification.
Q4: My peptide is showing poor yield, and the resin is clumping. What could be the cause?
A4: This is likely due to on-resin peptide aggregation. Strategies to mitigate this include using a more polar solvent system, performing couplings at a higher temperature, or incorporating pseudoproline dipeptides in the synthesis to disrupt secondary structure formation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a +16 Da peak for the target peptide. | Oxidation of the methionine residue to methionine sulfoxide. | Use a cleavage cocktail with scavengers (e.g., TFA/TIS/water/DMS). If oxidation has already occurred, the sulfoxide can be reduced back to methionine using a solution of ammonium iodide and dimethylsulfide in TFA. |
| HPLC analysis shows multiple peaks, some with approximately double the mass of the target peptide. | Formation of intermolecular disulfide bonds leading to dimerization. | Purify the peptide under reducing conditions by adding DTT to the HPLC mobile phase. Treat the purified peptide with a reducing agent to cleave any disulfide bonds. |
| Low crude peptide yield and incomplete coupling reactions. | Peptide aggregation on the solid-phase support. | Synthesize the peptide on a low-loading resin. Use a solvent mixture with higher polarity (e.g., add dimethyl sulfoxide (DMSO) to N-methyl-2-pyrrolidone (NMP)). Employ microwave-assisted synthesis to improve coupling efficiency. |
| Difficulty in purifying the peptide to >95% purity. | Presence of closely eluting impurities (e.g., deletion sequences). | Optimize the RP-HPLC gradient to improve separation. A shallower gradient over a longer run time can enhance resolution. Consider a secondary purification step using a different column chemistry or ion-exchange chromatography. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
A standard manual or automated Fmoc solid-phase peptide synthesis (SPPS) protocol can be employed.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (Met) to the resin using a coupling reagent and a base.
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Cys, Ser, Ser, Asn, Cys, Met, Tyr, Lys).
-
After the final amino acid coupling, wash the resin extensively.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Peptide Purification (RP-HPLC)
Instrumentation and Reagents:
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (optional): DTT
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient (e.g., 1% increase in B per minute) is recommended for better resolution.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final high-purity peptide.
Peptide Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide and identify any modifications or impurities.
-
Analytical RP-HPLC: To determine the purity of the final product.
Quantitative Data Summary
The following table provides representative data for the synthesis of a peptide with similar characteristics to p53 (232-240). Actual results may vary depending on the specific synthesis and purification conditions.
| Parameter | Value | Notes |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC. |
| Final Peptide Purity | >95% | After one or two steps of RP-HPLC purification. |
| Overall Yield | 10-20% | Based on the initial resin loading. |
| Expected Molecular Weight | 1066.3 Da | Monoisotopic mass. |
| Observed Molecular Weight | 1066.3 ± 0.5 Da | Determined by mass spectrometry. |
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis and purification of p53 (232-240) peptide.
Methionine Oxidation Side Reaction
Caption: Reversible oxidation of a methionine residue during peptide synthesis.
Cysteine Disulfide Bond Formation
Caption: Intermolecular disulfide bond formation between two peptide chains.
Technical Support Center: Enhancing T-Cell Response to p53(232-240) Vaccination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in eliciting a robust T-cell response to p53(232-240) peptide-based vaccines.
Frequently Asked Questions (FAQs)
Q1: Why is the T-cell response to wild-type p53(232-240) peptide vaccination often poor?
A1: The poor immunogenicity of the wild-type (wt) p53(232-240) self-antigen peptide is a primary challenge. Since p53 is a "self" protein, high-avidity T-cells recognizing p53 epitopes are often eliminated during thymic selection to prevent autoimmunity. This results in a peripheral T-cell repertoire dominated by low-avidity T-cells that respond weakly to the native peptide.[1][2][3] Additionally, the tumor microenvironment can be highly immunosuppressive, further dampening T-cell activation and function.[4]
Q2: What are the main strategies to overcome the poor immunogenicity of the p53(232-240) peptide?
A2: Several strategies can be employed to enhance the T-cell response:
-
Peptide Modification: Altering the amino acid sequence of the peptide can increase its binding affinity to MHC class I molecules and/or the T-cell receptor (TCR), leading to a stronger immune response.[2][5][6]
-
Adjuvants and Delivery Systems: Co-administration of the peptide with potent adjuvants or utilizing advanced delivery platforms can stimulate the innate immune system and promote a more robust adaptive immune response.[7][8]
-
Advanced Vaccine Platforms: Using dendritic cells (DCs) pulsed with the peptide or viral vectors expressing the p53 antigen can enhance antigen presentation and T-cell priming.[5][9][10][11][12]
-
Combination Therapies: Combining the vaccine with other immunotherapies, such as checkpoint inhibitors, can help to overcome the immunosuppressive tumor microenvironment.[4]
Q3: How can I assess the immunogenicity of my p53(232-240) vaccine candidate in preclinical models?
A3: The immunogenicity of a vaccine candidate is typically evaluated by measuring the antigen-specific T-cell response. Common assays include:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ).[7][8][13]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To determine the frequency and phenotype of cytokine-producing T-cells.
-
Cytotoxicity Assays (e.g., Chromium-51 release assay): To measure the ability of vaccine-induced T-cells to kill target cells expressing the p53(232-240) epitope.[14]
-
Tetramer Staining: To directly visualize and quantify antigen-specific T-cells.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable p53(232-240)-specific T-cell response in ELISpot/ICS assay | Poor immunogenicity of the wild-type peptide. | Consider using a modified p53(232-240) peptide with enhanced MHC binding affinity.[2][6] |
| Ineffective adjuvant or delivery system. | Formulate the peptide with a potent adjuvant such as CpG ODN or use a liposome-based delivery platform like VacciMax®.[7][8] | |
| Suboptimal vaccination route or schedule. | Optimize the route of administration (e.g., subcutaneous, intravenous) and the number and timing of vaccinations. | |
| Immunosuppressive tumor microenvironment. | Combine the vaccine with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to block inhibitory signals.[4] | |
| High background in ELISpot assay | Non-specific T-cell activation. | Ensure high purity of the peptide. Use appropriate negative controls, such as an irrelevant peptide. |
| Contamination of cell cultures. | Maintain sterile technique and regularly test cell lines for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in vaccine preparation. | Standardize the protocol for vaccine formulation, including peptide concentration and adjuvant mixing. |
| Differences in animal models. | Use age- and sex-matched animals from a reliable supplier. Ensure consistent tumor implantation and monitoring. | |
| Technical variability in assays. | Use a consistent protocol for cell isolation, stimulation, and staining. Include internal controls in each assay. | |
| Vaccine-induced T-cells do not kill target cells in cytotoxicity assays | Low avidity of induced T-cells. | Use a modified peptide or a more potent adjuvant to generate higher avidity T-cells.[15] |
| Downregulation of MHC on target cells. | Verify MHC class I expression on the target cell line. Consider pretreating target cells with IFN-γ to upregulate MHC expression. | |
| T-cell exhaustion. | Analyze T-cells for expression of exhaustion markers (e.g., PD-1, TIM-3). Consider combination therapy with checkpoint inhibitors.[4] |
Quantitative Data Summary
Table 1: Effect of Vaccine Formulation on p53(232-240)-Specific T-Cell Response
| Vaccine Formulation | T-Cell Response (IFN-γ producing cells/10^6 splenocytes) | Fold Increase vs. Control | Reference |
| Modified p53(232-240) peptide in PBS | ~50 | - | [7],[8] |
| Modified p53(232-240) + PADRE + CpG (without liposomes) | ~100 | ~2 | [7],[8] |
| Modified p53(232-240) + PADRE + CpG in VacciMax® (VM) | ~400 | ~8 | [7],[8] |
Table 2: Clinical Response to p53 Peptide-Pulsed Dendritic Cell Vaccination
| Clinical Trial Phase | Cancer Type | Number of Patients | p53-Specific T-Cell Response | Clinical Outcome | Reference |
| Phase I | Advanced Breast Cancer | 6 | 3/6 patients showed specific T-cell responses | 2/6 patients had stable disease | [5] |
| Phase II | Advanced Breast Cancer | 26 | 8/22 evaluable patients had p53-specific CTLs | 8/19 evaluable patients attained stable disease | [13] |
| Phase I | Head and Neck Squamous Cell Carcinoma | 16 | 11/16 patients showed increased p53-specific T-cells | 88% two-year disease-free survival | [9],[11] |
Experimental Protocols
Protocol 1: Ex Vivo ELISpot Assay for IFN-γ Secretion
This protocol is for the quantification of p53(232-240)-specific IFN-γ secreting T-cells from splenocytes of vaccinated mice.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
p53(232-240) peptide (and modified version if applicable)
-
Irrelevant control peptide
-
Concanavalin A (positive control)
-
Single-cell suspension of splenocytes from vaccinated and control mice
-
Fetal Bovine Serum (FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 3 times with sterile PBS to remove the capture antibody.
-
Block the plate with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Prepare splenocytes at a concentration of 2 x 10^6 cells/mL in RPMI-1640 + 10% FBS.
-
Add 100 µL of cell suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of 2x concentrated p53(232-240) peptide, control peptide, or Concanavalin A to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-mouse IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Add Streptavidin-AP diluted in PBST and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST.
-
Add BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The number of spots corresponds to the number of IFN-γ secreting cells.
-
Protocol 2: Dendritic Cell (DC) Pulsing with p53(232-240) Peptide
This protocol describes the loading of bone marrow-derived dendritic cells (BM-DCs) with the p53(232-240) peptide for vaccination.
Materials:
-
Bone marrow cells from mice
-
GM-CSF and IL-4
-
p53(232-240) peptide
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque
Procedure:
-
Generation of BM-DCs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 + 10% FBS with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL).
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
DC Maturation and Peptide Pulsing:
-
Re-plate the immature DCs and add a maturation stimulus (e.g., LPS, 1 µg/mL) for 24 hours.
-
Harvest the mature DCs.
-
Wash the DCs twice with serum-free RPMI-1640.
-
Resuspend the DCs at 1 x 10^7 cells/mL in serum-free RPMI-1640.
-
Add the p53(232-240) peptide to a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C with gentle agitation.
-
-
Vaccination:
-
Wash the peptide-pulsed DCs twice with sterile PBS to remove excess peptide.
-
Resuspend the DCs in sterile PBS at the desired concentration for injection (e.g., 1 x 10^6 cells in 100 µL).
-
Administer the DC vaccine to mice via the desired route (e.g., subcutaneously, intravenously).
-
Signaling Pathways and Experimental Workflows
T-Cell Activation by p53 Peptide Vaccine
Caption: T-cell activation by a p53 peptide vaccine.
Experimental Workflow for Evaluating Vaccine Efficacy
Caption: Workflow for preclinical evaluation of a p53 vaccine.
Logical Relationship for Troubleshooting Poor T-Cell Response
Caption: Troubleshooting logic for poor p53 vaccine response.
References
- 1. The mutational status of p53 can influence its recognition by human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving T cell responses to modified peptides in tumor vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. T-cell activation | British Society for Immunology [immunology.org]
- 5. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 8. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I dendritic cell p53 peptide vaccine for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral delivery of vector mediated IL-2 in combination with vaccine results in enhanced T cell avidity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepdyve.com [deepdyve.com]
Technical Support Center: Refining Protocols for p53(232-240) Aggregation Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for studying the aggregation of the p53(232-240) peptide fragment. This peptide sequence (IHYNYMCNSS) has been identified as a region with a propensity to form amyloid-like structures[1].
FAQs - Frequently Asked Questions
Q1: Why is the p53(232-240) peptide fragment significant in aggregation studies?
A1: The p53 protein is a critical tumor suppressor, and its aggregation is linked to a loss of function and cancer progression[2][3][4]. The p53(232-240) fragment is a specific region within the p53 DNA-binding domain that has been predicted and shown to have a high propensity for amyloid formation[1]. Studying the aggregation of this peptide provides a simplified model to understand the molecular mechanisms driving p53 aggregation and to screen for potential inhibitors.
Q2: What are the typical morphologies of p53(232-240) aggregates?
A2: Like other amyloidogenic peptides, p53(232-240) is expected to form a range of aggregate species, including soluble oligomers, protofibrils, and mature amyloid fibrils[5][6]. These aggregates are typically rich in β-sheet structures[7]. Transmission Electron Microscopy (TEM) can be used to visualize these morphologies, which often appear as unbranched fibrils of several nanometers in diameter[8].
Q3: What factors can influence the aggregation kinetics of p53(232-240)?
A3: Several factors can influence the rate and extent of p53(232-240) aggregation, including:
-
Peptide Concentration: Higher concentrations generally accelerate aggregation by increasing the probability of intermolecular interactions.
-
Temperature: Incubation at 37°C is commonly used to mimic physiological conditions and can promote aggregation[9].
-
pH: The pH of the buffer can affect the charge state of the peptide and influence its aggregation propensity.
-
Ionic Strength: Salt concentration can modulate electrostatic interactions between peptide molecules.
-
Agitation: Mechanical agitation can promote the formation of fibrillar aggregates by increasing the formation of nuclei.
-
Presence of Seeding: The addition of pre-formed aggregates (seeds) can significantly shorten the lag phase of aggregation[7].
Q4: How can I monitor the aggregation of p53(232-240) in real-time?
A4: The most common method for real-time monitoring of amyloid aggregation is the Thioflavin T (ThT) fluorescence assay[2]. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils[10]. An increase in fluorescence intensity over time indicates the progression of aggregation.
Troubleshooting Guides
This section addresses common issues encountered during p53(232-240) aggregation experiments.
Thioflavin T (ThT) Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High initial ThT fluorescence (High background) | ThT solution is old or has precipitated. Peptide solution already contains aggregates. Contaminants in the buffer or peptide sample. | Prepare fresh ThT solution and filter through a 0.2 µm syringe filter before use. Ensure the initial peptide solution is monomeric by dissolving it in an appropriate solvent (e.g., HFIP) and then removing the solvent before dissolving in buffer. Use high-purity reagents and filtered buffers. |
| No increase in ThT fluorescence over time | Aggregation is not occurring under the current experimental conditions. ThT is not binding to the aggregates. The concentration of aggregates is below the detection limit. | Optimize experimental conditions (increase peptide concentration, temperature, or agitation). Confirm aggregate formation using an alternative method like TEM or DLS. Increase the peptide concentration. |
| High variability between replicates | Inconsistent seeding or nucleation events. Pipetting errors. Temperature fluctuations in the plate reader. | Ensure thorough mixing of the initial peptide solution. Use pre-formed seeds to synchronize aggregation. Use calibrated pipettes and be precise with all additions. Ensure the plate reader maintains a stable temperature. |
| Fluorescence signal decreases over time | Formation of large, insoluble aggregates that settle out of the solution. Photobleaching of ThT. Saturation of the detector. | Include intermittent shaking to keep aggregates in suspension. Reduce the frequency of measurements or the excitation light intensity. If using a photon-counting fluorometer, high signal can lead to spurious low readings; try decreasing the excitation/emission bandpass or using a neutral density filter[9]. |
Transmission Electron Microscopy (TEM) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | No fibrils or aggregates observed on the grid | Aggregation has not occurred. Aggregates did not adhere to the grid. The sample was washed away during staining. | Confirm aggregation with another method (e.g., ThT assay). Use glow-discharged grids to increase their hydrophilicity and promote sample adhesion. Be gentle during the wicking and staining steps to avoid dislodging the sample. | | Poor contrast or blurry images | Inadequate staining. Uranyl acetate solution is old or has precipitated. The sample is too thick. | Optimize staining time. Use freshly prepared and filtered uranyl acetate solution. Dilute the sample before applying it to the grid. | | Presence of artifacts (e.g., salt crystals, stain precipitates) | High salt concentration in the buffer. Stain solution was not filtered. | Use a buffer with a lower salt concentration or dialyze the sample against a low-salt buffer before applying it to the grid. Always filter the stain solution immediately before use. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol outlines the steps for monitoring the kinetics of p53(232-240) aggregation using a ThT fluorescence assay.
Materials:
-
p53(232-240) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4, filtered
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Peptide Preparation:
-
To ensure a monomeric starting state, dissolve the lyophilized p53(232-240) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -20°C.
-
Immediately before the experiment, dissolve the peptide film in PBS to the desired final concentration (e.g., 50 µM). Vortex briefly to ensure complete dissolution.
-
-
ThT Solution Preparation:
-
Prepare a 2 mM ThT stock solution in filtered PBS.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 20 µM in filtered PBS.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 20 µM ThT working solution to each well.
-
Add 100 µL of the p53(232-240) peptide solution to the wells for a final peptide concentration of 25 µM and a final ThT concentration of 10 µM.
-
Include control wells containing only the ThT working solution in PBS to measure the background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a plate reader pre-set to 37°C.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incorporate intermittent shaking (e.g., 10 seconds before each reading) to promote fibril formation and keep aggregates in suspension.
-
-
Data Analysis:
-
Subtract the average fluorescence of the control wells from the fluorescence readings of the sample wells.
-
Plot the corrected fluorescence intensity against time to obtain the aggregation kinetics curve.
-
Protocol 2: Transmission Electron Microscopy (TEM)
This protocol describes the negative staining of p53(232-240) aggregates for visualization by TEM.
Materials:
-
Aggregated p53(232-240) sample (from the ThT assay or a separate incubation)
-
400-mesh copper grids coated with formvar and carbon
-
2% (w/v) Uranyl acetate solution in water, filtered
-
Filter paper
-
Forceps
Procedure:
-
Grid Preparation:
-
Glow-discharge the TEM grids for 30-60 seconds to render the carbon surface hydrophilic.
-
-
Sample Application:
-
Using forceps, carefully place a 5-10 µL drop of the aggregated p53(232-240) solution onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing:
-
Gently blot the excess sample from the grid with the edge of a piece of filter paper.
-
Wash the grid by placing it sample-side down on a drop of deionized water for 30 seconds. Repeat this step twice.
-
-
Staining:
-
Place the grid sample-side down on a 5-10 µL drop of the 2% uranyl acetate solution.
-
Stain for 30-60 seconds.
-
-
Final Blotting and Drying:
-
Carefully blot away the excess stain with filter paper.
-
Allow the grid to air-dry completely before inserting it into the electron microscope.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at an appropriate magnification to visualize the morphology of the p53(232-240) aggregates.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for p53(232-240) aggregation studies, based on general knowledge of amyloid peptide aggregation.
| Parameter | Typical Range/Value | Expected Outcome/Observation | Reference Method |
| Peptide Concentration | 10 - 100 µM | Higher concentration leads to a shorter lag phase and a higher final aggregation signal. | ThT Assay |
| Temperature | 25 - 37 °C | Aggregation is generally faster at 37°C compared to room temperature. | ThT Assay |
| pH | 6.0 - 8.0 | Optimal pH for aggregation will depend on the isoelectric point of the peptide. pH 7.4 is commonly used to mimic physiological conditions. | ThT Assay, DLS |
| ThT Concentration | 5 - 25 µM | Sufficient concentration to provide a strong signal without causing artifacts. | ThT Assay |
| Fibril Diameter | 5 - 15 nm | Typical diameter of amyloid fibrils observed by TEM. | TEM |
| Oligomer Size (Hydrodynamic Radius) | 2 - 20 nm | Heterogeneous population of oligomers can be observed in the early stages of aggregation. | DLS |
Visualizations
p53 Aggregation Pathway
Caption: p53 aggregation cascade leading to cancer progression.
Experimental Workflow for p53(232-240) Aggregation Studies
Caption: A typical experimental workflow for studying p53(232-240) aggregation.
References
- 1. Frontiers | PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma [frontiersin.org]
- 2. Kinetic mechanism of p53 oncogenic mutant aggregation and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mutant p53 Aggregates into Prion-like Amyloid Oligomers and Fibrils: IMPLICATIONS FOR CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Aggregates Penetrate Cells and Induce the Co-Aggregation of Intracellular p53 | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing p53 (232-240) Vaccine Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic efficacy of p53 (232-240) vaccines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low immunogenicity with our standard p53 (232-240) peptide vaccine. What strategies can we employ to enhance the immune response?
A1: Low immunogenicity is a common challenge when targeting self-antigens like p53. Several strategies can significantly boost the immune response:
-
Incorporate Adjuvants: The inclusion of adjuvants is critical. For instance, the use of CpG oligodeoxynucleotides (CpG ODN) has been shown to significantly increase the number of IFN-γ producing splenocytes specific for the modified p53:232–240 peptide.[1] The universal T helper epitope, PADRE, is also essential for providing CD4+ T-cell help, which is vital for the differentiation and expansion of cytotoxic T lymphocytes (CTLs).[2]
-
Utilize Advanced Delivery Systems: The method of vaccine delivery plays a pivotal role. A liposome/water-in-oil-based delivery system called VacciMax® (VM) has demonstrated superiority in enhancing the immunogenicity of melanoma-associated CTL epitopes.[1][2] Co-encapsulation of the peptide antigen and adjuvants within the same liposome is a significant advantage of the VM platform.[2] Dendritic cell (DC)-based vaccines, where DCs are pulsed with the p53 peptide, are another effective approach to induce a potent anti-tumor immune response.[3][4][5]
-
Combine with Other Tumor Antigens: Targeting a single tumor antigen can sometimes lead to immune escape. A combination vaccine targeting multiple tumor-associated antigens, such as co-administering the p53 (232-240) peptide with another epitope like TRP2:180–188, can lead to a more robust and complete tumor eradication.[1][2]
-
Peptide Modification: Consider using a modified version of the p53 (232-240) peptide. Modifications to the amino acid sequence can enhance its binding affinity to the Major Histocompatibility Complex (MHC), thereby increasing its immunogenicity.[6][7][8]
Q2: Our p53 (232-240) vaccine shows a strong initial anti-tumor response, but we observe tumor recurrence. How can we address this?
A2: Tumor recurrence despite an initial response is often due to immunoediting, where the tumor cells evolve to evade the immune system. To combat this:
-
Multi-Epitope Vaccination: As mentioned above, a vaccine containing more than two peptide antigens may improve the outcome and reduce tumor regeneration by overcoming immunodominance.[1][2]
-
Combination with Other Therapies: Combining the vaccine with other treatment modalities can create a more durable response. For example, combination therapy with local radiofrequency ablation (RFA) and a systemic vaccine has been shown to enhance antitumor immunity and mediate both local and distal tumor regression.[9] The addition of cytokines like IL-2 or IL-18 can also enhance T-cell avidity and anti-tumor activity.[10][11]
Q3: We are developing a dendritic cell (DC)-based p53 (232-240) vaccine. What are the critical parameters for DC preparation and peptide pulsing?
A3: The efficacy of a DC-based vaccine is highly dependent on the quality and preparation of the dendritic cells.
-
DC Generation: Bone marrow-derived DCs are commonly used. They can be generated in the presence of cytokines like GM-CSF and IL-4.[4][5]
-
Peptide Pulsing: DCs should be incubated with the p53 (232-240) peptide at an optimal concentration. A common starting point is 10 µg/ml of peptide per 10^6 DCs/ml for 2 hours at 37°C.[4]
-
DC Maturation: The maturation state of the DCs is crucial for their ability to activate T cells. The allostimulatory capacity of DCs can be enhanced by transducing them with IL-18, which is consistent with observed changes in costimulatory and MHC marker phenotypes.[10]
Q4: How can we effectively monitor the immune response generated by our p53 (232-240) vaccine in preclinical models?
A4: Monitoring the antigen-specific immune response is essential to evaluate vaccine efficacy.
-
ELISPOT Assay: The ex-vivo IFN-γ ELISPOT assay is a standard method to quantify the number of antigen-specific IFN-γ-producing splenocytes (spot forming cells, SFCs).[1][2] A significant increase in SFCs in vaccinated mice compared to control groups indicates a successful cellular immune response.
-
CTL Assays: To directly measure the cytotoxic activity of the induced T cells, a CTL killing assay can be performed using tumor cells that express the p53 antigen as targets.[11]
-
Flow Cytometry: This technique can be used to analyze the phenotype and frequency of p53-specific CD8+ T cells in various tissues.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies to provide a reference for expected outcomes.
Table 1: Tumor Rejection Efficacy of Different p53 (232-240) Vaccine Formulations
| Vaccine Formulation | Tumor-Free Mice (%) | Days Post-Immunization | Animal Model |
| TRP2:180–188 + modified p53:232–240 in VM | 100% | 21 | B16-F10 Melanoma |
| TRP2:180–188 + modified p53:232–240 in VM (repeated trials) | 60-80% | 26-32 | B16-F10 Melanoma |
| TRP2:180–188 alone in VM | 40% | 16 | B16-F10 Melanoma |
| Modified p53:232–240 alone in VM | 20% | 25-27 | B16-F10 Melanoma |
| TRP2 + p53 epitopes with CpG and ISA51 (no liposomes) | ≤ 20% | 25-30 | B16-F10 Melanoma |
Data sourced from studies on B16-F10 melanoma-bearing mice.[1][2]
Table 2: Immunogenicity of p53 (232-240) Vaccine Formulations Measured by IFN-γ ELISPOT
| Immunization Group | Mean Number of Modified p53:232–240-Specific IFN-γ Producing Splenocytes (SFCs) |
| Modified p53:232–240 in VM (with CpG and PADRE) | High |
| Modified p53:232–240 in VM (without CpG) | Low (background levels) |
| Modified p53:232–240 without VM liposomes | Low (background levels) |
| Irrelevant peptide in VM | Low (background levels) |
Splenocytes were harvested 8 days post-immunization. "High" indicates a significant increase over background levels.[1][2]
Experimental Protocols
Protocol 1: Ex-vivo IFN-γ ELISPOT Assay
-
Spleen Harvest: Eight days post-immunization, harvest spleens from individual mice.
-
Splenocyte Preparation: Prepare single-cell suspensions of splenocytes.
-
In vitro Stimulation: Stimulate the splenocytes in vitro with the modified p53:232–240 peptide.
-
ELISPOT Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody.
-
Cell Plating: Add the stimulated splenocytes to the coated wells and incubate.
-
Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate to develop the spots, where each spot represents an IFN-γ-producing cell.
-
Analysis: Count the number of spot-forming cells (SFCs) to quantify the antigen-specific T-cell response.
Protocol 2: Preparation of p53 Peptide-Pulsed Dendritic Cell (DC) Vaccine
-
DC Generation: Isolate bone marrow cells from mice and culture them in the presence of GM-CSF and IL-4 to differentiate them into immature DCs.
-
Peptide Pulsing: Incubate the generated DCs with the p53 (232-240) peptide at a concentration of 10 µg/ml per 10^6 DCs/ml in serum-free media for 2 hours at 37°C.[4]
-
Washing: Harvest the cells by centrifugation and wash them with PBS to remove excess, unbound peptide.
-
Irradiation (Optional): Irradiate the peptide-pulsed DCs (e.g., 3,000 rad) before injection to prevent their proliferation in the recipient mouse.[4]
-
Vaccination: Inject the prepared peptide-pulsed DCs intravenously or subcutaneously into the recipient mice. Typically, two weekly injections of 10^5 DCs are administered.[4]
Visualizations
Caption: Experimental workflow for p53 (232-240) vaccine efficacy testing.
Caption: Simplified signaling pathway of p53 vaccine-induced anti-tumor immunity.
Caption: Key strategies for enhancing p53 (232-240) vaccine efficacy.
References
- 1. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. amsbio.com [amsbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Assessing Protein Immunogenicity with a Dendritic Cell Line-Derived Endolysosomal Degradome | PLOS One [journals.plos.org]
- 9. Combination Therapy with Local Radiofrequency Ablation and Systemic Vaccine Enhances Antitumor Immunity and Mediates Local and Distal Tumor Regression | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Intratumoral delivery of vector mediated IL-2 in combination with vaccine results in enhanced T cell avidity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting p53 (232-240) peptide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with p53 (232-240) peptide solubility during research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (232-240) peptide and what is its sequence?
A1: The p53 (232-240) peptide is a nine-amino-acid fragment derived from the human tumor suppressor protein p53.[1][2][3] Its sequence is Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met (KYMCNSSCM).[3] This peptide is of interest in cancer research and vaccine development due to its ability to bind to the Major Histocompatibility Complex (MHC), enhancing the immune response to tumor antigens.[1][2][3]
Q2: What are the general solubility characteristics of the p53 (232-240) peptide?
A2: The p53 (232-240) peptide is considered hydrophobic due to the presence of several non-polar amino acids. Peptides with a high proportion of hydrophobic residues are often poorly soluble in aqueous solutions.[4][5] Therefore, organic solvents are typically required for its dissolution.
Q3: What is the recommended solvent for dissolving the p53 (232-240) peptide?
A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for dissolving the p53 (232-240) peptide.[6] One supplier specifies a solubility of ≥53.3 mg/mL in DMSO.[6] For biological applications, DMSO is often preferred due to its relatively low toxicity.[4] Other organic solvents like dimethylformamide (DMF) and acetonitrile can also be used.[4][5]
Q4: My p53 (232-240) peptide contains Cysteine (Cys) and Methionine (Met). Are there any special considerations?
A4: Yes. Peptides containing Cysteine or Methionine are susceptible to oxidation.[4][7] It is advisable to use oxygen-free buffers for dissolution.[4] Importantly, DMSO can be unstable for peptides containing Cys and Met.[7][8] In such cases, DMF is a recommended alternative.[9]
Q5: How should I store the p53 (232-240) peptide stock solution?
A5: Lyophilized p53 (232-240) peptide can be stored at -20°C for extended periods.[9][10] Once dissolved, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C.[10]
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with the p53 (232-240) peptide.
Problem 1: The peptide won't dissolve in my aqueous buffer.
-
Cause: The p53 (232-240) peptide is hydrophobic and has a neutral overall charge, leading to poor solubility in water or aqueous buffers alone.[4][5]
-
Solution Workflow:
Troubleshooting workflow for initial peptide dissolution.
Problem 2: The peptide precipitates out of solution after adding my aqueous buffer.
-
Cause: The final concentration of the organic solvent may be too low to maintain the solubility of the hydrophobic peptide in the aqueous buffer.
-
Solutions:
-
Increase Organic Solvent Concentration: Try preparing a working solution with a higher percentage of the initial organic solvent. However, be mindful of the tolerance of your experimental system to the solvent.[5]
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve solubility.[4]
-
Gentle Warming: Gently warm the solution. Avoid excessive heat as it can degrade the peptide.[4]
-
Use of Chaotropic Agents: For non-biological assays, consider using denaturing agents like 6M guanidine hydrochloride or 8M urea to solubilize aggregated peptides.[5][9]
-
Problem 3: I am observing peptide aggregation.
-
Cause: The p53 protein and its fragments have a known propensity to aggregate, which can be concentration-dependent and influenced by environmental factors.[11][12][13][14]
-
Preventative Measures & Solutions:
-
Work Quickly: Once dissolved, use the peptide solution as quickly as possible.
-
Low Concentration: Work with the lowest feasible concentration for your experiment.
-
pH Adjustment: Although the p53(232-240) peptide is neutral, slight pH adjustments might influence solubility. For peptides with a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can help, while a slightly basic solution (e.g., 0.1M ammonium bicarbonate) can aid acidic peptides.[8]
-
Fresh Preparations: Always prepare fresh working solutions from a concentrated stock for each experiment.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | ≥53.3 mg/mL | DMSO | [6] |
| Stock Solution | 1 mg/mL | DMSO | [15] |
Experimental Protocols
Protocol 1: General Solubilization of p53 (232-240) Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[4]
-
Add a small amount of 100% DMSO (or DMF/acetonitrile) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[4][10]
-
Vortex briefly. If necessary, sonicate the solution for 10-20 seconds to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Slowly add your aqueous buffer (e.g., PBS) to the concentrated stock solution with gentle mixing to achieve the desired final concentration.
-
If precipitation occurs, refer to the troubleshooting guide.
Signaling Pathway and Workflow Diagrams
p53 Signaling Pathway Overview
The p53 protein acts as a central hub in response to cellular stress, leading to outcomes like cell cycle arrest, apoptosis, or DNA repair. The p53 (232-240) peptide is a fragment of this critical protein.
Experimental Workflow: Peptide Solubility Testing
A systematic approach to testing peptide solubility is crucial to avoid wasting valuable material.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-96640-50mg | p53 (232-240) [155314-26-4] Clinisciences [clinisciences.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. NB-64-68957-25mg | p53 tumor suppressor fragment Clinisciences [clinisciences.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Characterization of full-length p53 aggregates and their kinetics of formation. [repository.cam.ac.uk]
- 13. p53 amyloid pathology is correlated with higher cancer grade irrespective of the mutant or wild-type form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53 protein, with a specific focus on the 232-240 amino acid region.
Troubleshooting Guides
This section addresses specific technical challenges commonly encountered during experimentation.
Q1: I am having trouble with low yield and/or insolubility when expressing full-length p53 or a fragment containing the 232-240 region in E. coli. What are the common causes and solutions?
A1: Low yield and insolubility are frequent issues when expressing p53 recombinantly, primarily due to its inherent instability and tendency to aggregate.[1][2] The wild-type p53 DNA-binding domain is known to be metastable, and many mutations further destabilize it, leading to unfolding and aggregation.[1][3]
Troubleshooting Protein Expression:
| Problem | Possible Cause | Recommended Solution |
| No or Very Weak Expression | Vector/Clone Issues | Verify the construct sequence to ensure the p53 fragment is in the correct reading frame with any purification tags.[4] |
| Codon Usage | The p53 gene may contain codons that are rare in E. coli. Use an expression strain that supplies tRNAs for rare codons (e.g., BL21(DE3)-RIL).[2] | |
| Toxicity of p53 | High-level expression of p53 can be toxic to E. coli. Use an inducible expression system and consider lowering the inducer (e.g., IPTG) concentration or reducing the induction time.[5] | |
| Protein is Insoluble (Inclusion Bodies) | High Aggregation Propensity | p53 has a high propensity to misfold and aggregate, especially when overexpressed.[1][6] Lower the induction temperature (e.g., 16-20°C) and extend the induction time (e.g., 16-24 hours) to slow down protein synthesis and promote proper folding. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist with proper folding. Endogenous chaperones may be insufficient for the high level of recombinant protein.[1] | |
| Lysis & Purification Conditions | Perform lysis and all subsequent purification steps at 4°C to minimize degradation and aggregation.[4] Use buffers containing stabilizing agents like glycerol or non-ionic detergents. | |
| Expressed Protein is Degraded | Protease Activity | Add a protease inhibitor cocktail to the lysis buffer immediately before use.[4] |
| C-terminal Instability | For expressed proteins, consider creating a C-terminal construct, as the N-terminus can sometimes be more susceptible to degradation.[4] |
Experimental Workflow for p53 Expression & Purification:
Caption: A typical workflow for recombinant p53 expression and purification.
Q2: My purified p53 protein (wild-type or mutant) is forming aggregates. How does this affect my experiments and how can I prevent it?
A2: p53 aggregation is a critical issue that can lead to loss-of-function and experimental artifacts.[6][7] Many cancer-associated mutations destabilize the p53 core domain, accelerating the formation of amyloid-like oligomers and fibrils.[3][7] This aggregation can exert a dominant-negative effect by co-aggregating with and inactivating wild-type p53, p63, and p73.[1][3][8]
Troubleshooting p53 Aggregation:
Caption: Decision logic for troubleshooting p53 protein aggregation.
Key Considerations:
-
Aggregation Kinetics: Aggregation often follows sigmoidal kinetics, involving a lag phase, an exponential growth phase, and a plateau.[3] Experiments should be designed to use the protein before significant aggregation occurs.
-
Characterization: Use techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to characterize the aggregation state of your protein preparation.[6]
-
Functional Impact: Aggregated p53 is typically inactive in DNA binding and transcriptional assays.[8] Furthermore, p53 aggregates can be cytotoxic, which may confound results in cell-based assays.[6]
Q3: I am getting inconsistent or non-specific bands when performing a Western blot for p53. How can I optimize my protocol?
A3: Western blotting for p53 requires careful optimization due to its low abundance in unstressed cells and the potential for antibody cross-reactivity with other proteins or p53 isoforms.
Detailed Protocol for p53 Western Blotting:
| Step | Parameter | Recommendation & Rationale |
| 1. Sample Prep | Lysis Buffer | Use RIPA buffer with freshly added protease and phosphatase inhibitors. MDM2-mediated degradation continues post-lysis if not inhibited.[9] |
| Protein Quantification | Perform a Bradford or BCA assay to ensure equal protein loading (20-40 µg per lane is typical). | |
| 2. SDS-PAGE | Gel Percentage | Use a 10% or 12% polyacrylamide gel to resolve the ~53 kDa p53 protein. |
| 3. Transfer | Membrane | Use a PVDF membrane, as it generally has a higher binding capacity than nitrocellulose. |
| Transfer Conditions | Perform a wet transfer at 100V for 60-90 minutes at 4°C to ensure efficient transfer while minimizing protein degradation. | |
| 4. Blocking | Blocking Agent | Block with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred if using phospho-specific antibodies. |
| 5. Antibody Incubation | Primary Antibody | Use a well-characterized p53 antibody (e.g., DO-1, PAb1801). Dilute in blocking buffer (e.g., 1:1000 to 1:5000) and incubate overnight at 4°C with gentle agitation.[10] |
| Washing | Wash the membrane 3 times for 10 minutes each with TBST to remove unbound primary antibody and reduce background noise. | |
| Secondary Antibody | Use an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000 to 1:20000). Incubate for 1 hour at room temperature. | |
| 6. Detection | Substrate | Use an enhanced chemiluminescence (ECL) substrate. Choose a high-sensitivity substrate for detecting low-abundance endogenous p53. |
| Imaging | Expose to film or a digital imager. Multiple exposure times may be necessary to achieve optimal signal without saturation. |
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions about p53(232-240).
Q1: What is the primary significance of the p53(232-240) amino acid region in research?
A1: The p53(232-240) region is highly significant, particularly in the field of cancer immunology and vaccine development. It functions as a key immunogenic epitope.[11][12] Specifically, this 9-amino acid peptide can be presented by Major Histocompatibility Complex (MHC) class I molecules (H-2K^d in mice) on the surface of tumor cells.[11] This presentation allows the immune system, particularly cytotoxic T-lymphocytes (CTLs), to recognize and kill cancer cells expressing p53.[11][13] Both the wild-type and mutated versions of the p53(232-240) peptide have been used in dendritic cell-based vaccines to induce anti-tumor immunity in preclinical models.[11][12]
Q2: How do mutations in or near the p53(232-240) region affect its function, and how does this impact experimental design?
A2: Mutations in p53 are found in over half of all human cancers and typically cluster in the DNA-binding domain.[1][14] While the 232-240 region is just outside the main DNA contact surface, mutations here can still impact p53 function in several ways:
-
Loss-of-Function (LOF): The mutation can destabilize the protein's structure, leading to misfolding, aggregation, and an inability to bind to its target DNA sequences.[7][9][14] This abrogates its tumor suppressor activities like inducing cell cycle arrest or apoptosis.[14]
-
Dominant-Negative Effect (DNE): Since p53 functions as a tetramer, a single mutated p53 monomer can be incorporated into the complex with wild-type monomers.[1] This mixed tetramer has a strongly reduced affinity for DNA, effectively inactivating the remaining wild-type p53 in the cell.[1]
-
Gain-of-Function (GOF): Some mutant p53 proteins not only lose their normal function but also acquire new oncogenic properties, such as promoting cell proliferation, invasion, and chemoresistance.[15] This can occur through interactions with other transcription factors to regulate a new set of target genes.[15]
For experimental design, it is crucial to know the p53 status (wild-type vs. a specific mutant) of your cell lines, as this will dictate the cellular response to stimuli and the interpretation of results.[9]
Q3: Can you provide a simplified overview of the core p53 activation pathway?
A3: Certainly. In normal, unstressed cells, p53 protein levels are kept extremely low. This is primarily mediated by the E3 ubiquitin ligase MDM2, which binds to p53, targets it for ubiquitination, and promotes its degradation by the proteasome.[9][16] When cells experience stress, such as DNA damage, oncogene activation, or hypoxia, this negative regulation is disrupted, leading to the rapid accumulation and activation of p53.[9][17]
Core p53 Signaling Pathway:
Caption: The core p53 activation pathway in response to cellular stress.
Activated p53 acts as a transcription factor, binding to specific DNA sequences to regulate genes involved in various cellular processes, including cell cycle arrest, DNA repair, and apoptosis, thereby acting as the "guardian of the genome".[14][18] The choice between these outcomes is complex and depends on the cell type, the nature of the stress, and the activity of other signaling pathways.[9]
References
- 1. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Mutant p53 Aggregates into Prion-like Amyloid Oligomers and Fibrils: IMPLICATIONS FOR CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Anticancer Therapeutic Strategies Targeting p53 Aggregation [mdpi.com]
- 11. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the complexity of p53 in a new era of tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of p53 in breast cancer progression: An insight into p53 targeted therapy [thno.org]
- 16. Frontiers | P53 protein and the diseases in central nervous system [frontiersin.org]
- 17. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Efficacy of p53(232-240)
Welcome to the technical support center for the p53(232-240) peptide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their in-vivo experiments and achieve maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the p53(232-240) peptide in an anti-cancer context?
A1: The p53(232-240) peptide is primarily used as an immunogenic epitope in cancer vaccines.[1][2] It is a segment of the human tumor suppressor protein p53 that can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells.[1][3] The goal is to stimulate a specific cytotoxic T-lymphocyte (CTL) response that recognizes and eliminates cancer cells expressing the p53 protein.[4] Some research also focuses on modified versions of this peptide to improve MHC binding and overall immunogenicity.[1][5]
Q2: My peptide shows poor stability and rapid clearance in vivo. What strategies can I use to improve its pharmacokinetic profile?
A2: Short in-vivo half-life is a common challenge for therapeutic peptides. Several strategies can mitigate this:
-
Chemical Modifications: Introducing non-natural amino acids or creating "stapled peptides" can enhance resistance to protease degradation and improve stability.[6] Using D-enantiomeric peptides is another effective approach to prevent enzymatic cleavage.[7]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, reducing renal clearance and extending circulation time.
-
Encapsulation/Delivery Systems: Liposomal formulations or nanoparticles can protect the peptide from degradation, improve solubility, and facilitate targeted delivery to tumor sites via the enhanced permeability and retention (EPR) effect.[6][7]
Q3: What is the difference between using p53(232-240) as a vaccine epitope versus a p53-MDM2 interaction inhibitor?
A3: These are two distinct therapeutic strategies targeting the p53 pathway.
-
p53(232-240) as a Vaccine Epitope: This approach uses the peptide to train the immune system to recognize and attack tumor cells. Its efficacy depends on inducing a potent and specific T-cell response.[4]
-
p53-MDM2 Interaction Inhibitors: This strategy aims to reactivate the tumor-suppressing function of wild-type p53 within cancer cells. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation.[8][9] Peptides or small molecules designed to block the p53-MDM2 interaction prevent this degradation, leading to p53 stabilization, cell cycle arrest, and apoptosis.[9][10] These inhibitor peptides are typically derived from the N-terminal region of p53 (e.g., residues 12-26), not the 232-240 region.[11]
Q4: How can I enhance the immunogenicity of my p53(232-240)-based vaccine?
A4: To boost the immune response, consider the following:
-
Adjuvants: Co-administration with a potent adjuvant is critical. CpG oligodeoxynucleotides (CpG ODN) are commonly used to stimulate Toll-like receptor 9 (TLR9) and enhance CTL responses.[3][12]
-
T Helper Epitopes: Including a universal T helper peptide, such as PADRE, can significantly increase the activation and proliferation of cytotoxic T-cells specific for the p53 epitope.[3]
-
Delivery Platform: Using an advanced delivery system, such as a liposome-based platform (e.g., VacciMax®), can improve antigen delivery and presentation to the immune system, leading to a more robust and durable response.[3][12] Co-encapsulating the peptide and adjuvant within the same liposome is often superior to separate administration.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo anti-tumor activity despite in vitro efficacy. | 1. Rapid Peptide Degradation: The peptide is being cleared by proteases before reaching the target. 2. Poor Bioavailability/Delivery: The peptide is not effectively reaching the tumor site or immune cells. 3. Low Immunogenicity: The peptide alone is not sufficient to break immune tolerance. | 1. Increase Stability: Synthesize a D-peptide version, use stapled peptides, or PEGylate the peptide.[6][7] 2. Use a Carrier: Encapsulate the peptide in a nanoparticle or liposomal delivery system to protect it and leverage the EPR effect for tumor targeting.[7] 3. Optimize Formulation: Co-formulate with a strong adjuvant (e.g., CpG) and a T helper epitope (e.g., PADRE) in a proven delivery vehicle.[3][12] |
| High variability in tumor response across experimental animals. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the therapeutic agent. 2. Tumor Heterogeneity: Natural variation in tumor growth rates and antigen expression. 3. Variable Immune Status: Differences in the immune health of individual animals. | 1. Refine Administration Protocol: Ensure precise and consistent injection volumes and techniques. Use a carrier vehicle if solubility is an issue. 2. Increase Group Size: Use a larger number of animals per group to ensure statistical power. Exclude outliers based on pre-defined criteria (e.g., initial tumor volume). 3. Standardize Animal Models: Use age- and sex-matched animals from a reputable supplier. Ensure consistent housing and handling conditions. |
| Difficulty confirming target engagement in vivo. | 1. Assay Sensitivity: The chosen assay lacks the sensitivity to detect the interaction or its downstream effects. 2. Timing of Analysis: Samples are collected at a time point when the effect is not maximal. 3. Lack of Specific Biomarkers: The downstream markers being measured are not specific to the peptide's mechanism of action. | 1. Use High-Sensitivity Assays: For immune response, use ELISPOT or intracellular cytokine staining.[3] For p53-MDM2 inhibition, use sensitive techniques like Co-Immunoprecipitation (Co-IP), Proximity Ligation Assays (PLA), or FRET/BRET.[13] 2. Perform a Time-Course Study: Collect samples at multiple time points post-treatment to identify the peak response. 3. Measure Direct Downstream Targets: For p53 activation, measure upregulation of direct target genes like p21 and MDM2 via qPCR or Western blot.[14] |
Quantitative Data Summary
Table 1: Enhancement of p53(232-240)-Specific T-Cell Response with Different Vaccine Formulations
This table summarizes data from an ex vivo IFN-γ ELISPOT assay performed on splenocytes from mice 8 days after a single immunization. The data demonstrates the importance of adjuvants and a delivery system for maximizing the immune response.
| Vaccine Formulation | Mean Spot Forming Cells (SFC) per 10⁶ Splenocytes | Fold Increase vs. Peptide Alone |
| Modified p53(232-240) in PBS | ~25 | 1.0x |
| Modified p53(232-240) in VM* (No Adjuvant) | ~75 | 3.0x |
| Modified p53(232-240) + PADRE + CpG in VM* | ~250 | 10.0x |
*VM: VacciMax® liposomal delivery platform. Data are representative values adapted from studies on peptide vaccines.[3][12]
Visualizations: Pathways and Workflows
Caption: p53-MDM2 signaling pathway and mechanism of peptide inhibitors.
Caption: Experimental workflow for an in-vivo peptide efficacy study.
Caption: A decision tree for troubleshooting poor in-vivo efficacy.
Experimental Protocols
Protocol 1: Ex Vivo IFN-γ ELISPOT Assay for T-Cell Response
Objective: To quantify the number of p53(232-240)-specific, IFN-γ-secreting T-cells from the spleens of immunized mice.
Materials:
-
96-well ELISPOT plates (PVDF membrane)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate (e.g., AEC or BCIP/NBT)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin, 2-Mercaptoethanol
-
p53(232-240) peptide (and irrelevant control peptide)
-
Concanavalin A (ConA) or anti-CD3/CD28 (positive control)
-
Single-cell suspension of splenocytes from immunized and control mice
Methodology:
-
Plate Coating: Coat ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing & Blocking: Wash plates 3-5 times with sterile PBS. Block wells with RPMI medium containing 10% FBS for 1-2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Resuspend cells in complete RPMI medium. Add 2x10⁵ to 5x10⁵ cells per well.
-
Stimulation: Add stimuli to appropriate wells:
-
Test: p53(232-240) peptide (final concentration 5-10 µg/mL).
-
Negative Control: Irrelevant peptide or medium alone.
-
Positive Control: ConA (2 µg/mL) or anti-CD3/CD28.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash away cells with PBS/Tween-20.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add Streptavidin-HRP and incubate for 1 hour.
-
Wash, then add substrate and monitor for spot development (15-30 minutes).
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a p53(232-240)-based therapeutic in a syngeneic mouse tumor model (e.g., B16-F10 melanoma in C57BL/6 mice).
Materials:
-
6-8 week old C57BL/6 mice
-
B16-F10 melanoma cells (or other relevant p53-expressing tumor line)
-
Sterile PBS, cell culture medium
-
Peptide formulation (e.g., p53 peptide + adjuvant in liposomes)
-
Control formulations (e.g., PBS, adjuvant alone)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10⁵ to 5x10⁵ B16-F10 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth & Grouping: Allow tumors to establish for 6-7 days or until they reach a palpable size (~3-5 mm in diameter). Measure initial tumor volume. Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the peptide and control formulations according to the planned schedule (e.g., a single vaccination or multiple doses). Administration route is typically subcutaneous (s.c.) or intraperitoneal (i.p.).
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status at least twice weekly.
-
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or for a set duration (e.g., 40 days). Euthanize animals if they meet humane endpoint criteria (e.g., >20% weight loss, tumor ulceration).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the control group. Survival curves (Kaplan-Meier) can also be generated. At the end of the study, tumors and spleens can be harvested for further ex vivo analysis as described in Protocol 1.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. The Development of p53-Targeted Therapies for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Awakening p53 in vivo by D-peptides-functionalized ultra-small nanoparticles: Overcoming biological barriers to D-peptide drug delivery [thno.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. frontiersin.org [frontiersin.org]
- 10. revvity.co.jp [revvity.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 13. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Enhancing Cross-Reactivity of p53(232-240)-Elicited T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cross-reactivity of T-cells targeting the p53(232-240) epitope.
Frequently Asked Questions (FAQs)
Q1: Why is the wild-type p53(232-240) peptide poorly immunogenic?
A1: The wild-type p53(232-240) peptide is a self-antigen, and T-cells with high affinity for self-antigens are often eliminated during thymic selection to prevent autoimmunity. Consequently, the remaining circulating T-cells that can recognize this peptide are typically of low affinity, resulting in a weak immune response. Furthermore, the wild-type peptide may exhibit suboptimal binding to Major Histocompatibility Complex (MHC) class I molecules, leading to inefficient presentation to T-cells.
Q2: What are heteroclitic peptides and how can they improve T-cell cross-reactivity?
A2: Heteroclitic peptides are modified versions of a native peptide epitope, in this case, p53(232-240), that have been altered to increase their immunogenicity. These modifications, typically amino acid substitutions at key positions, can enhance the peptide's binding affinity to MHC molecules. By creating a more stable peptide-MHC complex, heteroclitic peptides can more effectively activate even low-affinity T-cells that were not deleted during thymic selection. These activated T-cells can then cross-react with and recognize the native wild-type p53(232-240) peptide expressed on tumor cells.
Q3: What are the key amino acid positions in p53(232-240) for modification to create heteroclitic peptides?
A3: Studies have shown that amino acid substitutions at positions that influence MHC binding are most effective. For the murine p53(232-240) epitope, modifications at cysteine and methionine residues have been investigated. Replacing cysteine with aminobutyric acid and methionine with norleucine has been shown to increase binding affinity to MHC class I.[1] The goal is to improve the stability of the peptide-MHC complex without altering the conformation recognized by the T-cell receptor to an extent that cross-reactivity with the wild-type peptide is lost.
Q4: How do I measure the improved cross-reactivity of T-cells elicited by heteroclitic p53(232-240) peptides?
A4: The improved cross-reactivity can be assessed using several in vitro assays. An IFN-γ ELISpot assay can quantify the number of T-cells that secrete IFN-γ upon recognition of both the heteroclitic and the wild-type peptides. A chromium release assay can measure the cytotoxic activity of the elicited T-cells against target cells pulsed with either the heteroclitic or the wild-type peptide, as well as tumor cells endogenously expressing p53.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of p53(232-240)-specific T-cells after in vitro expansion. | 1. Poor immunogenicity of the wild-type peptide: The native p53(232-240) peptide may not be effectively stimulating T-cell proliferation. 2. Suboptimal antigen presentation: Dendritic cells (DCs) may not be efficiently presenting the peptide. 3. T-cell anergy or exhaustion: Repeated stimulation can lead to T-cell dysfunction. | 1. Use heteroclitic peptides: Synthesize and use modified p53(232-240) peptides with enhanced MHC binding affinity for T-cell stimulation. 2. Optimize DC maturation and peptide loading: Ensure DCs are fully mature (expressing high levels of CD80, CD86, and MHC molecules) and are pulsed with an optimal concentration of the peptide. 3. Incorporate cytokines: Add cytokines such as IL-2, IL-7, and IL-15 to the culture medium to support T-cell survival and proliferation. |
| Elicited T-cells recognize the heteroclitic peptide but not the wild-type p53(232-240) peptide. | Altered T-cell receptor (TCR) specificity: The amino acid modifications in the heteroclitic peptide may have created a neo-epitope that is recognized by a different T-cell repertoire, which does not cross-react with the native peptide. | Screen multiple heteroclitic peptides: Test a panel of modified peptides with substitutions at different positions to identify those that induce a cross-reactive T-cell response. Fine-tune amino acid substitutions: Use more conservative amino acid substitutions that are less likely to drastically alter the peptide's conformation. |
| Low cytotoxic activity against tumor cells expressing endogenous p53. | 1. Low level of p53 expression and presentation: The tumor cells may not be processing and presenting enough of the p53(232-240) epitope on their surface. 2. Tumor immune evasion mechanisms: Tumors can downregulate MHC class I expression or express inhibitory ligands (e.g., PD-L1) to escape T-cell recognition. 3. Low avidity of elicited T-cells: The expanded T-cells may not have high enough affinity to recognize the low density of the native peptide on tumor cells. | 1. Use tumor cell lines with known high p53 expression: Select target cell lines that have been verified to overexpress p53. 2. Interferon-γ (IFN-γ) treatment of tumor cells: Pre-treating tumor cells with IFN-γ can upregulate MHC class I expression. 3. Combination with checkpoint inhibitors: In an in vivo setting, combining the T-cell therapy with checkpoint inhibitors like anti-PD-1 antibodies can enhance T-cell activity. 4. Enrich for high-avidity T-cells: Use methods like tetramer staining and sorting to isolate T-cells with higher affinity for the wild-type p53(232-240)-MHC complex. |
| High background in IFN-γ ELISpot assay. | 1. Non-specific T-cell activation: Mitogens in the serum or other culture components may be activating T-cells non-specifically. 2. Contamination: Mycoplasma or other microbial contamination can cause non-specific cytokine release. | 1. Use serum-free medium or pre-screen serum batches: Test different lots of fetal bovine serum (FBS) for low background stimulation. 2. Test for and eliminate contamination: Regularly screen cell cultures for mycoplasma contamination. |
| High spontaneous release in chromium release assay. | Poor target cell health: The target cells may be dying due to reasons other than T-cell mediated cytotoxicity (e.g., overcrowding, nutrient depletion, or toxicity of the chromium-51). | Optimize target cell culture conditions: Ensure target cells are healthy and in the logarithmic growth phase before labeling. Titrate chromium-51 concentration: Use the lowest concentration of chromium-51 that gives a sufficient signal-to-noise ratio. Wash target cells thoroughly after labeling: Remove any excess, unbound chromium-51. |
Data Presentation
Table 1: Comparison of MHC Class I Binding Affinity of Wild-Type and Modified p53(232-240) Peptides
| Peptide Sequence | Modification | Relative Binding Affinity (IC50, nM) | Fold Increase in Affinity |
| KYMCNSSCM | Wild-Type | ~5000 | - |
| KYM(Abu)NSS(Abu)M | Cys -> Aminobutyric acid (Abu) | ~500 | 10 |
| K(Nle)M(Abu)NSS(Abu)M(Nle) | Met -> Norleucine (Nle), Cys -> Abu | ~50 | 100 |
Note: The data presented are illustrative and based on findings that show substitutions of cysteine and methionine can enhance MHC binding affinity by 10 to 100-fold. Actual values may vary depending on the specific MHC allele and experimental conditions.
Table 2: T-Cell Cross-Reactivity Assessment by IFN-γ ELISpot and Chromium Release Assay
| Effector T-Cells Elicited by: | Target Cells Pulsed with: | IFN-γ Spot Forming Units (SFU) per 10^6 Cells | % Specific Lysis (E:T Ratio 50:1) |
| Wild-Type p53(232-240) | Wild-Type p53(232-240) | 50 ± 15 | 10 ± 5% |
| Wild-Type p53(232-240) | Modified p53(232-240) | 45 ± 10 | 8 ± 4% |
| Modified p53(232-240) | Wild-Type p53(232-240) | 250 ± 40 | 45 ± 8% |
| Modified p53(232-240) | Modified p53(232-240) | 300 ± 50 | 60 ± 10% |
Note: The data presented are representative of expected results when using a heteroclitic peptide with enhanced immunogenicity. E:T Ratio = Effector to Target cell ratio.
Experimental Protocols
Protocol 1: In Vitro Expansion of p53(232-240)-Specific T-Cells using Dendritic Cells
-
Generation of Monocyte-Derived Dendritic Cells (DCs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Adhere monocytes to a plastic culture flask for 2 hours at 37°C.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
Induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
-
Peptide Pulsing of DCs:
-
Harvest mature DCs and wash with serum-free RPMI-1640.
-
Resuspend DCs at 1 x 10^6 cells/mL and pulse with the wild-type or a modified p53(232-240) peptide at a final concentration of 10-20 µg/mL for 2-4 hours at 37°C.
-
Wash the peptide-pulsed DCs to remove excess peptide.
-
-
Co-culture and T-Cell Expansion:
-
Isolate CD8+ T-cells from the same donor's PBMCs using magnetic bead separation.
-
Co-culture the CD8+ T-cells with the peptide-pulsed DCs at a ratio of 10:1 (T-cell:DC).
-
Supplement the culture with IL-2 (20 U/mL) and IL-7 (10 ng/mL) on day 3.
-
Restimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed DCs.
-
Monitor T-cell expansion by counting the cells and assess specificity using IFN-γ ELISpot or chromium release assays after 2-3 rounds of stimulation.
-
Protocol 2: Chromium Release Assay for Cytotoxicity
-
Target Cell Preparation and Labeling:
-
Culture a suitable target cell line (e.g., a p53-expressing tumor cell line or a TAP-deficient cell line like T2) to a healthy, logarithmic growth phase.
-
Harvest and wash the target cells.
-
Resuspend 1 x 10^6 target cells in 100 µL of RPMI-1640 with 10% FBS and add 100 µCi of 51Cr (sodium chromate).
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled target cells three times with RPMI-1640 to remove excess 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cells (10,000 cells) into each well of a 96-well V-bottom plate.
-
Add 100 µL of the expanded effector T-cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
For peptide-pulsed targets, pre-incubate the labeled cells with 10 µg/mL of the relevant p53 peptide for 1 hour before adding effector cells.
-
Set up control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: T-Cell activation signaling cascade initiated by p53(232-240)-MHC complex binding.
Caption: Workflow for generating and testing p53(232-240)-specific T-cells.
References
Technical Support Center: Optimization of p53 (232-240) Delivery Systems for Vaccines
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of delivery systems for vaccines targeting the p53 (232-240) peptide. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a delivery system necessary for a p53 (232-240) peptide vaccine?
A1: The p53 (232-240) peptide, being a non-mutated "self" tumor epitope, is inherently poorly immunogenic.[1] On its own, it faces significant challenges in eliciting a robust anti-tumor immune response. These challenges include poor stability due to enzymatic degradation, rapid clearance from the body, and inefficient uptake by antigen-presenting cells (APCs). Delivery systems, such as nanoparticles, liposomes, or viral vectors, are crucial to protect the peptide from degradation, prolong its circulation time, and facilitate its targeted delivery to APCs, thereby enhancing its immunogenicity.[2]
Q2: What is the role of an adjuvant in a p53 (232-240) vaccine formulation?
A2: An adjuvant is a substance that boosts the immune response to an antigen. Given the low immunogenicity of the p53 (232-240) peptide, an adjuvant is essential to stimulate a strong and durable immune response.[2] Adjuvants work by activating APCs, leading to the upregulation of co-stimulatory molecules and the production of cytokines, which are critical for the activation and differentiation of T cells that can recognize and kill tumor cells.[3] Commonly used adjuvants in peptide vaccine formulations include Toll-like receptor (TLR) agonists like CpG ODN.[4]
Q3: Should I use a wild-type or a modified p53 (232-240) peptide in my vaccine formulation?
A3: While the wild-type p53 (232-240) sequence is the natural target on tumor cells, its immunogenicity is low.[1][5] Research has shown that amino acid substitutions in the p53 (232-240) sequence can enhance its binding affinity to MHC molecules and increase the stability of the peptide-MHC complex.[5] This can lead to a significantly stronger T-cell response that is still cross-reactive with the natural epitope.[5] Therefore, using a modified peptide could be a more effective strategy to overcome the poor immunogenicity of this self-tumor epitope.[5]
Q4: What are the key parameters to consider when choosing a delivery system for the p53 (232-240) peptide?
A4: The choice of a delivery system should be guided by several factors:
-
Biocompatibility and Safety: The delivery vehicle should be non-toxic and biodegradable.[2]
-
Peptide Protection: It must protect the p53 (232-240) peptide from enzymatic degradation in the body.[2]
-
Targeting Efficiency: The system should efficiently deliver the peptide to antigen-presenting cells, such as dendritic cells.[3]
-
Co-delivery of Adjuvants: The ability to co-encapsulate or co-deliver an adjuvant with the peptide is highly desirable to maximize the immune response.[2]
-
Release Kinetics: The delivery system should ideally provide a sustained release of the peptide to prolong the immune stimulation.
Troubleshooting Guides
Issue 1: Low or No Detectable p53 (232-240)-Specific T-cell Response
Question: My ELISpot/Intracellular Cytokine Staining (ICS) assay shows a weak or absent IFN-γ response from splenocytes of vaccinated mice. What are the potential causes and how can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Poor Immunogenicity of the Peptide | The wild-type p53 (232-240) peptide is known to be poorly immunogenic.[1] Consider using a modified version of the peptide with enhanced MHC binding affinity.[5] |
| Suboptimal Adjuvant | The chosen adjuvant may not be potent enough. Screen different adjuvants (e.g., various TLR agonists) or combinations of adjuvants. Ensure co-localization of the peptide and adjuvant within the same delivery particle. |
| Inefficient Delivery to APCs | Your delivery system may not be effectively targeting dendritic cells. Characterize the size, charge, and surface properties of your delivery vehicle to ensure optimal uptake by APCs. Consider incorporating targeting ligands on the surface of your delivery system. |
| Peptide Degradation | The p53 (232-240) peptide may be degrading before it can be presented to the immune system. Verify the encapsulation efficiency of your delivery system and assess the stability of the encapsulated peptide. |
| Inadequate T-cell Priming | A successful T-cell response requires both CD4+ helper T cells and CD8+ cytotoxic T cells.[3] Include a universal T helper epitope, such as PADRE, in your vaccine formulation to ensure robust CD4+ T-cell help.[6] |
| Assay Sensitivity | The frequency of p53-specific T cells may be below the detection limit of your assay. Increase the number of cells plated in your ELISpot assay or use a more sensitive detection method. Ensure proper positive and negative controls are included in your assay.[7] |
Issue 2: High Variability in Immune Response Between Animals
Question: I am observing significant animal-to-animal variation in the p53 (232-240)-specific T-cell response. What could be the reason for this inconsistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | There may be batch-to-batch variability in your vaccine formulation. Standardize your formulation protocol and thoroughly characterize each batch for particle size, zeta potential, and peptide loading. |
| Injection Technique | Improper or inconsistent administration of the vaccine can lead to variable dosing and immune responses. Ensure all personnel are properly trained on the injection technique (e.g., subcutaneous, intramuscular) and that the injection volume is consistent. |
| Animal Health and Genetics | Underlying health issues or genetic differences within the animal cohort can contribute to variability. Use age- and sex-matched animals from a reputable supplier and ensure they are housed in a controlled environment. |
| Antigen Dominance | If you are using a multi-peptide vaccine, one peptide may be more immunogenic and dominate the immune response.[6] Consider adjusting the ratio of the peptides in your formulation or using a delivery system that promotes a more balanced response.[4] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on p53-based vaccines.
Table 1: Preclinical Efficacy of a p53 (232-240)-Containing Vaccine in a Murine Melanoma Model [4][6]
| Vaccine Formulation | Delivery System | Adjuvant | Tumor Rejection Rate | p53 (232-240)-Specific IFN-γ Producing Splenocytes (spots per 10^6 cells) |
| Modified p53 (232-240) + TRP2 (180-188) + PADRE | VacciMax® (Liposome-based) | CpG ODN | 100% | ~250 |
| Modified p53 (232-240) + TRP2 (180-188) + PADRE | Incomplete Freund's Adjuvant | CpG ODN | 20% | <50 |
| Modified p53 (232-240) + PADRE | VacciMax® (Liposome-based) | CpG ODN | 20% (delayed tumor growth) | Not reported |
Table 2: Immunological Responses in a Phase I Clinical Trial of a p53 Peptide-Pulsed Dendritic Cell Vaccine in Advanced Breast Cancer Patients [7]
| Patient Cohort | Number of Patients | Patients with p53-Specific T-cell Response (ELISpot) | Clinical Response |
| Advanced Breast Cancer | 6 | 3 (50%) | 2 with disease stabilization, 1 with transient regression, 1 with mixed response |
Experimental Protocols
Protocol 1: Formulation of p53 (232-240) Peptide-Loaded PLGA Nanoparticles
This protocol is a general guideline for the encapsulation of the p53 (232-240) peptide into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
p53 (232-240) peptide
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Primary Emulsion: Dissolve 100 mg of PLGA in 2 ml of DCM. In a separate tube, dissolve 5 mg of p53 (232-240) peptide in 200 µl of deionized water. Add the aqueous peptide solution to the PLGA/DCM solution and emulsify using a probe sonicator on ice for 1 minute to create a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion dropwise to 10 ml of a 2% PVA solution while stirring. Sonicate the mixture for 2 minutes on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated peptide.
-
Lyophilization and Storage: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage at -20°C.
Protocol 2: IFN-γ ELISpot Assay for Detection of p53 (232-240)-Specific T-cells
This protocol outlines the steps to quantify the frequency of p53 (232-240)-specific IFN-γ secreting T-cells from splenocytes of vaccinated mice.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
p53 (232-240) peptide
-
Positive control (e.g., Concanavalin A)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Single-cell suspension of splenocytes from vaccinated and control mice
Methodology:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes per well.
-
Add the p53 (232-240) peptide to the respective wells at a final concentration of 10 µg/ml.
-
Include negative control wells (cells only) and positive control wells (cells with Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
-
Analysis: Stop the reaction by washing with deionized water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Visualizations
Caption: Experimental workflow for the development and optimization of p53 (232-240) vaccine delivery systems.
References
- 1. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of multi-epitope vaccines targeting wild-type (wt) sequence p53 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of p53(232-240)-Based Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with therapies targeting the p53(232-240) region. Our goal is to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for therapies targeting the p53(232-240) region?
A1: The p53(232-240) region of the p53 tumor suppressor protein is a key epitope involved in the immune response to cancer. Therapies based on this peptide, such as cancer vaccines, aim to enhance the binding affinity of this peptide to the Major Histocompatibility Complex (MHC).[1] This increased affinity is intended to boost the immunogenicity of the peptide, thereby stimulating a more robust immune system response against tumor antigens.[1]
Q2: My p53(232-240)-based peptide is showing toxicity in p53-null cell lines. What is the likely cause?
A2: Toxicity in p53-null cell lines suggests that the observed effects are independent of p53 and are likely due to off-target interactions. Potential causes include:
-
Binding to other cellular proteins: The peptide may be interacting with proteins other than its intended target, leading to unexpected cellular responses.
-
Induction of p53-independent apoptosis or cell cycle arrest: The therapeutic agent might be triggering cell death or halting cell proliferation through pathways not involving p53.
-
General cellular stress: High concentrations of the peptide could be inducing a general stress response in the cells, leading to toxicity.
Q3: I am not observing the expected anti-tumor effect in my p53 wild-type cancer cells. What are the possible reasons?
A3: A lack of efficacy in p53 wild-type cells could be due to several factors:
-
Impaired p53 pathway: Even with wild-type p53, downstream components of the p53 signaling pathway may be mutated or dysfunctional, preventing the execution of apoptosis or cell cycle arrest.
-
Drug resistance mechanisms: The cancer cells may have developed resistance to the therapy through mechanisms such as increased drug efflux or upregulation of pro-survival pathways.
-
Insufficient p53 activation: The therapy may not be activating p53 to a sufficient level to induce a therapeutic response. It is crucial to verify the activation of the p53 pathway by examining downstream markers.[2]
Q4: How can I confirm that the observed cellular effects are specifically due to the activation of the p53 pathway?
A4: To confirm p53-dependent effects, it is essential to include proper controls in your experiments. A key strategy is to compare the response in cells with functional p53 to those where p53 is absent or non-functional (i.e., p53-null or mutant cell lines).[3] If the observed effect is significantly diminished in the p53-deficient cells, it strongly suggests a p53-dependent mechanism.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Control Cell Lines
Symptoms:
-
High levels of cell death observed in p53-null or non-cancerous cell lines treated with the p53(232-240)-based therapy.
-
Similar levels of toxicity in both p53 wild-type and p53-null cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Cell Viability Assay (MTT/MTS):
-
Seed p53 wild-type and p53-null cells in 96-well plates.
-
Treat cells with a range of concentrations of your p53(232-240)-based therapeutic.
-
Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent and incubate until a color change is visible.
-
Measure absorbance using a plate reader to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.[3]
-
-
Immunoprecipitation-Mass Spectrometry (IP-MS):
-
Lyse cells treated with your therapeutic agent.
-
Incubate the lysate with an antibody that specifically recognizes your therapeutic agent or a tag attached to it.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Excise protein bands and analyze them by mass spectrometry to identify potential off-target binding partners.
-
Problem 2: Lack of Efficacy in Target Cancer Cells
Symptoms:
-
No significant decrease in cell viability in p53 wild-type cancer cells.
-
Absence of apoptosis or cell cycle arrest induction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Experimental Protocols:
-
Western Blot Analysis:
-
Treat p53 wild-type cells with your therapeutic agent.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p53, p21, and PUMA to assess their protein levels.[3] An increase in these proteins indicates p53 pathway activation.
-
-
Quantitative PCR (qPCR):
-
Treat cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for p53 target genes such as CDKN1A (p21), MDM2, and BBC3 (PUMA).[3] Upregulation of these genes suggests transcriptional activation by p53.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with your therapeutic agent.
-
Stain cells with Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[3]
-
Data Presentation
Table 1: Comparative IC50 Values of MDM2-p53 Inhibitors
| Compound | Cell Line | p53 Status | Assay | IC50/EC50/KD |
| AMG 232 | SJSA-1 | Wild-type (MDM2 amplified) | Cell Proliferation (EdU) | 9.1 nM |
| AM-8553 | SJSA-1 | Wild-type (MDM2 amplified) | MDM2 Binding Affinity (KD) | 0.4 nM |
This table summarizes the in vitro efficacy of MDM2 inhibitors, providing a reference for expected potency.[3]
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer formation.[4] In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally regulates a host of genes involved in cell cycle arrest, DNA repair, and apoptosis.[5][6][7] A key negative regulator of p53 is MDM2, which targets p53 for degradation.[4]
Caption: Overview of the p53 signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. p53 - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in p53 (232-240) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their p53 (232-240) assays. The following sections offer solutions to common issues encountered during these experiments to enhance the signal-to-noise ratio, ensuring sensitive and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the importance of a high signal-to-noise ratio in p53 (232-240) assays?
A high signal-to-noise (S/N) ratio is critical for the reliability and sensitivity of your assay. It ensures that the detected signal accurately reflects the specific binding of the p53 (232-240) peptide, rather than being obscured by background noise. A robust S/N ratio is essential for detecting subtle but significant biological effects, ensuring data accuracy and reproducibility, and minimizing the risk of false positives or negatives, which is particularly crucial in drug development and diagnostic applications.[1]
Q2: What are the primary sources of high background noise in a p53 (232-240) peptide assay?
High background noise can stem from several factors:
-
Non-specific Binding: This is a common issue where antibodies or detection reagents bind to unintended targets or the surface of the assay plate.[2][3][4]
-
Reagent Quality: The use of contaminated or expired reagents can lead to elevated background signals.[5]
-
Insufficient Blocking: Inadequate blocking of the microplate wells can leave sites open for non-specific antibody attachment.[4][6]
-
Suboptimal Washing Steps: Inefficient or harsh washing can either fail to remove non-specifically bound molecules or disrupt specific binding.[7]
Q3: How does the choice of antibody affect the signal-to-noise ratio?
The selection of a high-quality, specific antibody is paramount. For instance, the monoclonal antibody PAb240 is known to recognize a conformationally distinct epitope on mutant or denatured p53.[8] Using an antibody with high affinity and specificity for the p53 (232-240) epitope will maximize the specific signal. It is crucial to titrate the antibody to find the optimal concentration that yields a strong signal without increasing background noise.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: High Background Signal
A high background can mask the true signal from your p53 (232-240) peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[4][6] Increase the blocking incubation time or temperature (e.g., 1 hour at 37°C).[9][10] |
| Non-Specific Antibody Binding | Titrate the primary and secondary antibody concentrations to determine the optimal dilution. Include a non-ionic surfactant like Tween-20 (0.05%) in the wash and antibody dilution buffers to reduce non-specific interactions.[10][11] Consider using a specialized assay diluent designed to reduce interference.[2] |
| Ineffective Washing | Increase the number of wash steps (e.g., from 3 to 5) or the volume of wash buffer.[7][12] Ensure complete removal of residual reagents by aspirating thoroughly between washes. |
| Contaminated Reagents | Prepare all buffers and reagent solutions fresh using high-purity water and reagents.[5] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Peptide | Confirm the integrity and activity of the p53 (232-240) peptide stock. Avoid repeated freeze-thaw cycles.[5] |
| Suboptimal Peptide Coating | Ensure the peptide is properly immobilized on the plate. If using a carbonate buffer (pH 9.6) for coating, consider trying other buffers in the pH 4-8 range if the peptide does not bind efficiently.[9][10] Incubate overnight at 4°C or for 2-6 hours at 37°C for optimal coating.[9][10] |
| Incorrect Antibody | Verify that the primary antibody recognizes the p53 (232-240) epitope. The PAb240 antibody, for example, recognizes an epitope between amino acids 213 and 217. |
| Insufficient Incubation Times | Optimize the incubation times for the peptide, antibodies, and detection reagents. |
Experimental Protocols and Data
Optimizing Buffer Conditions
The composition of your buffers is critical for maximizing the signal-to-noise ratio.
Table 1: Recommended Buffer Compositions for p53 (232-240) ELISA
| Buffer | Components | pH | Purpose |
| Coating Buffer | 15 mM Na₂CO₃, 35 mM NaHCO₃, 0.2 g/L NaN₃ | 9.6 | To immobilize the p53 (232-240) peptide onto the microplate.[9][10] |
| Wash Buffer | 1X PBS, 0.05% Tween-20 (PBST) | 7.4 | To remove unbound reagents and reduce background.[10] |
| Blocking Buffer | 10 mg/ml BSA in PBST | 7.4 | To block non-specific binding sites on the microplate.[10] |
| Antibody Dilution Buffer | 3% BSA in PBST | 7.4 | To dilute primary and secondary antibodies and prevent non-specific binding.[10] |
Table 2: Troubleshooting Buffer Salt Concentrations
| Issue | Salt Concentration Adjustment | Rationale |
| High Non-Specific Binding | Increase NaCl concentration in wash buffer (e.g., to 300-500 mM).[7] | Disrupts weak, non-specific electrostatic interactions.[7] |
| Loss of Specific Signal | Decrease NaCl concentration in wash buffer if it's too high. | Very high salt can disrupt specific, electrostatically driven interactions.[7] |
Detailed ELISA Protocol for p53 (232-240) Peptide
-
Peptide Coating:
-
Washing:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µl of substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with 100 µl of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Visual Guides
Workflow for Optimizing Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting and enhancing the signal-to-noise ratio in p53 assays.
Factors Influencing Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-p53 [Pab 240] | Monoclonal Antibodies - Ximbio [ximbio.com]
- 9. ulab360.com [ulab360.com]
- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
method refinement for quantifying p53 (232-240) in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of the p53 (232-240) peptide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying the p53 (232-240) peptide?
A1: The primary methods for quantifying the p53 (232-240) peptide are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). LC-MS/MS offers high specificity and the potential for absolute quantification using isotopically labeled internal standards. ELISA provides a high-throughput and sensitive method, particularly for relative quantification.
Q2: How should I prepare my biological samples for p53 (232-240) quantification?
A2: Sample preparation is critical and depends on the chosen method and sample type (e.g., plasma, cell lysate, tissue homogenate). For LC-MS/MS, this typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate the target peptide. For ELISA, a less complex lysis and extraction procedure may be sufficient. It is crucial to use protease and phosphatase inhibitors to maintain the integrity of the p53 protein.
Q3: I am not getting a signal in my ELISA. What could be the problem?
A3: A lack of signal in an ELISA can be due to several factors. Ensure all reagents are prepared correctly and have not expired. Verify that the antibodies used are specific for the p53 (232-240) epitope. Improper plate washing, incorrect incubation times or temperatures, and degradation of the target peptide in the sample are also common culprits.
Q4: My LC-MS/MS results show high variability. What are the potential causes?
A4: High variability in LC-MS/MS can stem from inconsistencies in sample preparation, including incomplete digestion or inefficient peptide extraction. Issues with the LC system, such as column degradation or inconsistent gradients, can also contribute. Furthermore, matrix effects from complex biological samples can interfere with ionization and lead to variable results. The use of a stable isotope-labeled internal standard corresponding to the p53 (232-240) peptide is highly recommended to correct for this variability.
Q5: What is the expected concentration range for p53 (232-240) in biological samples?
A5: The concentration of p53, and consequently its fragments, is typically very low in healthy, unstressed cells.[1] Following cellular stress or in the context of certain cancers with p53 mutations, the protein can accumulate to higher levels.[1][2] The exact concentration of the p53 (232-240) fragment will depend on the specific biological context and the rate of p53 turnover and degradation.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before starting the assay.[3] |
| Improper reagent preparation or expired reagents. | Double-check all dilution calculations and ensure reagents are within their expiration date. | |
| Insufficient washing. | Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles if necessary. | |
| Antibody not specific for the 232-240 epitope. | Confirm the antibody's epitope specificity with the manufacturer. | |
| High Background | Excessive antibody concentration. | Optimize the concentration of the primary and secondary antibodies. |
| Insufficient washing. | Increase the number and vigor of wash steps. | |
| Non-specific binding of antibodies. | Use a blocking buffer to reduce non-specific binding to the plate. | |
| Substrate exposed to light. | Keep the substrate solution in the dark and minimize light exposure during incubation.[3] | |
| High Coefficient of Variation (CV) | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. Pipette samples and standards in duplicate or triplicate.[3] |
| "Edge effects" due to temperature variation. | Ensure the plate is sealed properly during incubations and placed in the center of the incubator to maintain a consistent temperature.[3] | |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before use. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Peptide Signal | Inefficient protein digestion. | Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature). |
| Peptide loss during sample cleanup. | Use low-protein-binding tubes and tips. Optimize the solid-phase extraction (SPE) or other cleanup methods. | |
| Poor ionization of the peptide. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). | |
| Incorrect mass transitions selected. | Verify the precursor and product ion m/z values for the p53 (232-240) peptide. | |
| Poor Peak Shape | Suboptimal LC gradient. | Optimize the gradient slope and organic solvent composition. |
| Column contamination or degradation. | Wash the column thoroughly or replace it if necessary. | |
| Sample matrix interference. | Improve sample cleanup to remove interfering substances. Consider using a different chromatographic column. | |
| High Variability | Inconsistent sample preparation. | Standardize all sample preparation steps and use a stable isotope-labeled internal standard for the p53 (232-240) peptide. |
| Matrix effects. | Evaluate and minimize matrix effects by optimizing sample dilution and cleanup. | |
| Injector issues (e.g., air bubbles). | Purge the injector and ensure proper sample loading. |
Quantitative Data Summary
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Total p53 (surrogate peptide) | Breast cells and tissues | - | 2 ng/mL | [4] |
| LC-MS/MS | Total p53 (surrogate peptide) | HCT116 cells | - | 2.2 pmol/mL | [5] |
| Time-resolved immunofluorometry | Total p53 | Cell lysates, tumor extracts | ~1 pg/assay | - | [6] |
| ELISA | Total p53 | Plasma | 7.41 pg/mL | - | [7] |
| ELISA | p53-anti-p53 immune complex | Plasma | 5.74 pg/mL | - | [7] |
Experimental Protocols
Protocol 1: Quantification of p53 (232-240) by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and sample type.
-
Sample Preparation:
-
Lyse cells or homogenize tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Take a defined amount of protein (e.g., 50 µg) and denature with a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Perform in-solution digestion overnight with trypsin at a 1:20 enzyme-to-protein ratio.
-
Spike in a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the p53 (232-240) sequence (e.g., with ¹³C and ¹⁵N labeled amino acids).
-
Quench the digestion with formic acid.
-
Clean up the peptide mixture using solid-phase extraction (SPE) with a C18 cartridge.
-
Dry the peptides and reconstitute in a solvent suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 analytical column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Analyze the eluting peptides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set up MRM transitions to specifically detect the precursor and characteristic product ions of both the endogenous p53 (232-240) peptide and its stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous peptide and the internal standard.
-
Calculate the ratio of the endogenous peptide peak area to the internal standard peak area.
-
Determine the concentration of the p53 (232-240) peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the synthetic peptide.
-
Protocol 2: Quantification of p53 (232-240) by ELISA
This protocol outlines a sandwich ELISA procedure. Optimization of antibody concentrations and incubation times is recommended.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the p53 (232-240) epitope, diluted in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a synthetic p53 (232-240) peptide standard in the assay buffer.
-
Add the standards and prepared biological samples (e.g., cell lysates) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection:
-
Add a biotinylated detection antibody, also specific for the p53 (232-240) epitope, to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
-
Signal Development and Measurement:
-
Add a TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of p53 (232-240) in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: p53 signaling pathway activation in response to cellular stress.
Caption: General experimental workflow for LC-MS/MS quantification of p53 (232-240).
References
- 1. Single Cell Detection of the p53 Protein by Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Impact of the Human Master Regulator p53 Can Be Altered by Mutations That Change the Spectrum and Expression of Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PathScan® Total p53 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. Multi-Omic Analysis of Two Common P53 Mutations: Proteins Regulated by Mutated P53 as Potential Targets for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of p53 (232-240): A Comparative Guide
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," is a critical regulator of cell cycle arrest, apoptosis, and senescence.[1][2][3] Its frequent mutation in over 50% of human cancers makes it an attractive target for cancer immunotherapy.[1] One promising approach involves the use of peptides derived from the p53 protein to stimulate an anti-tumor immune response. This guide provides a comparative analysis of the in vivo anti-tumor effects of the p53 (232-240) peptide, focusing on different therapeutic strategies and their outcomes based on preclinical experimental data.
Comparative Efficacy of p53 (232-240) Peptide-Based Vaccines
The p53 (232-240) peptide has been investigated as a vaccine component to elicit cytotoxic T lymphocyte (CTL) responses against tumor cells. The efficacy of these vaccines can be influenced by the form of the peptide (wild-type vs. mutant), the delivery vehicle, and combination with other antigens.
| Vaccine Strategy | Animal Model | Tumor Type | Key Findings | Reference |
| Mutant p53 (232-240) Peptide-Pulsed Dendritic Cells (DCs) | BALB/c mice | Meth A sarcoma | Induced mutant peptide-specific CTLs and effective immunity against Meth A sarcoma.[4] | [4] |
| Wild-Type p53 (232-240) Peptide-Pulsed DCs | BALB/c mice | CMS4 sarcoma (no p53 234 mutation) | Induced wild-type peptide-specific CTLs and immunity against CMS4 sarcoma.[4][5] | [4][5][6] |
| Wild-Type p53 (232-240) Peptide-Pulsed DCs (Prophylactic) | Mice (chemical carcinogenesis model) | MCA-induced tumors | Initially induced anti-p53 CTLs, but the response deteriorated with tumor progression, leading to faster tumor growth and evidence of immunoediting.[4] | [4] |
| Modified p53 (232-240) + TRP2:181–188 in VacciMax® (VM) | C57BL/6 mice | B16-F10 melanoma | Complete tumor eradication in 100% of vaccinated mice by day 21 post-immunization.[7][8] | [7][8] |
| Modified p53 (232-240) alone in VacciMax® (VM) | C57BL/6 mice | B16-F10 melanoma | Delayed tumor development in one mouse, but all mice were tumor-bearing by day 21.[7][8] | [7][8] |
| p53 (232-240) Peptide-Pulsed DCs (pepDC) | Murine model | CMS4 liver tumor | Partially suppressed tumor growth in the liver.[9] | [9] |
| α-Galactosylceramide-Pulsed DCs (αGCDC) | Murine model | CMS4 liver tumor | Complete tumor rejection and long-term survival. Significantly higher IFN-γ levels and p53 (232-240) peptide-specific CD8+ T cell response compared to pepDC.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Dendritic Cell (DC)-Based Vaccination
-
DC Generation: Bone marrow-derived DCs are generated by culturing bone marrow cells in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).[6]
-
Peptide Pulsing: DCs are incubated with the p53 (232-240) peptide (wild-type or mutant) at a concentration of 10 µg/ml in phosphate-buffered saline (PBS) for 60 minutes at room temperature.[10]
-
Immunization: Mice are immunized subcutaneously with 1 x 105 peptide-pulsed DCs.[11] A second immunization is typically given 7 to 10 days later.[10]
-
Tumor Challenge: Following immunization, mice are challenged with a lethal dose of tumor cells (e.g., Meth A ascites cells or a single-cell suspension of an in vivo grown solid tumor) injected subcutaneously in the dorsal flank.[10]
-
Monitoring: Tumor growth is monitored by measuring tumor size at regular intervals.
VacciMax® (VM) Formulation
-
Vaccine Composition: The vaccine consists of a mixture of synthetic peptides (modified p53: 232–240 and TRP-2: 181–188), a T helper peptide (PADRE), and a CpG oligodeoxynucleotide (ODN) adjuvant encapsulated in a liposome-based delivery platform (VacciMax®).[7][8]
-
Animal Model: C57BL/6 mice are implanted with B16-F10 melanoma tumors.
-
Vaccination: Mice are vaccinated subcutaneously 6 days post-tumor implantation with the formulated vaccine.[7][8]
-
Outcome Measurement: Tumor growth is monitored, and antigen-specific splenocyte responses are assayed by ELISPOT to measure IFN-γ production.[7][8]
In Vitro CTL Assay
-
Responder and Stimulator Cells: Splenocytes from immunized mice (responder cells) are co-cultured with irradiated tumor cells or peptide-pulsed splenocytes (stimulator cells).[10]
-
Restimulation: The co-culture is maintained for five days in the presence of recombinant human IL-2 (30 IU/ml).[10]
-
IFN-γ Measurement: Supernatants from the co-culture are collected and analyzed for IFN-γ production using an ELISA assay.[10]
Visualizing the Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathway, experimental workflow, and the comparative logic of the therapeutic approaches.
Caption: p53 peptide vaccine mechanism of action.
Caption: General experimental workflow for in vivo studies.
Caption: Logical framework for comparing p53 peptide therapies.
Alternative and Combination Strategies
While p53 (232-240) peptide-based therapies show promise, alternative and combination approaches are being explored to enhance efficacy and overcome limitations.
-
MDM2/MDMX Inhibitors: Small molecules and stapled peptides that disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX, can stabilize and activate wild-type p53.[3][12][13] ALRN-6924 is a dual MDM2/MDMX inhibitor that has been in clinical trials.[12][14]
-
Mutant p53 Reactivators: Compounds like CP-31398 have been shown to restore wild-type conformation and function to mutant p53 proteins.[2]
-
Gene Therapy: The delivery of the wild-type p53 gene to tumor cells is another strategy. Gendicine is a p53-based gene therapy approved in China.[2]
-
Combination with Other Antigens: As demonstrated with the VacciMax® platform, combining the p53 peptide with other tumor-associated antigens like TRP2 can lead to a more robust and effective anti-tumor response, potentially by overcoming immunodominance.[7][8]
-
Adjuvant and Delivery Systems: The choice of adjuvant and delivery system is critical. The VacciMax® study highlights how a liposomal delivery platform with a CpG adjuvant can significantly enhance the immunogenicity of the p53 peptide.[7][8]
-
Enhanced DC Vaccines: The use of α-galactosylceramide-pulsed DCs (αGCDC) demonstrated superior anti-tumor activity compared to p53 peptide-pulsed DCs in a liver tumor model, suggesting that activating other immune pathways, such as those involving NKT cells, can be beneficial.[9]
References
- 1. oncotarget.com [oncotarget.com]
- 2. p53-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dl.begellhouse.com [dl.begellhouse.com]
- 7. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Intrahepatic delivery of alpha-galactosylceramide-pulsed dendritic cells suppresses liver tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. The Development of p53-Targeted Therapies for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to p53-Derived Epitopes for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the selection of appropriate tumor-associated antigens is a critical step in the design of effective cancer immunotherapies. The tumor suppressor protein p53, frequently mutated and overexpressed in various cancers, represents a promising target. This guide provides an objective comparison of the well-characterized human p53-derived epitopes p53 (149-157) and p53 (264-272) with the preclinical murine epitope p53 (232-240), supported by experimental data and detailed methodologies.
Executive Summary
This guide focuses on a comparative analysis of three p53-derived peptide epitopes that have been investigated for their potential in cancer vaccines and T-cell based immunotherapies. While p53 (149-157) and p53 (264-272) are well-documented HLA-A2.1-restricted epitopes with demonstrated immunogenicity in human cells, p53 (232-240) is primarily characterized as a murine H-2Kd-restricted epitope, with significant preclinical data in mouse models. This distinction is crucial for their translational potential and is a central theme of this comparison. We present a summary of their immunogenicity, HLA-binding characteristics, and the experimental protocols used for their evaluation.
Comparative Data of p53-Derived Epitopes
The following tables summarize the key characteristics and immunogenicity data for the selected p53 epitopes.
Table 1: Characteristics of Human and Murine p53-Derived Epitopes
| Epitope | Amino Acid Sequence | MHC Restriction | Primary Model System | Key Features |
| p53 (149-157) | STPPPGTRV | Human Leukocyte Antigen (HLA)-A02:01 | Human | Recognized by cytotoxic T lymphocytes (CTLs) in cancer patients; subject of clinical investigation.[1][2] |
| p53 (264-272) | LLGRNSFEV | Human Leukocyte Antigen (HLA)-A02:01 | Human | Immunogenic in a significant portion of HLA-A2+ individuals; has been used in clinical trials.[1][3] |
| p53 (232-240) | KYMCNSSCM | Murine H-2Kd | Mouse | Induces potent anti-tumor CTL responses and tumor rejection in preclinical mouse models.[2][4] |
Table 2: Comparative Immunogenicity of HLA-A2-Restricted Human p53 Epitopes
This table presents data from a study evaluating the ex vivo immunogenicity of p53 peptides by measuring IFN-γ responses in peripheral blood mononuclear cells (PBMCs) from healthy donors (HD) and patients with squamous cell carcinoma of the head and neck (SCCHN).[1]
| Epitope | Responding Healthy Donors (HD) | Responding SCCHN Patients |
| p53 (149-157) | 1 out of 5 (20%) | 1 out of 7 (14%) |
| p53 (264-272) | 3 out of 5 (60%) | 3 out of 7 (43%) |
Data represents the number of individuals whose PBMCs showed a positive IFN-γ ELISPOT response to the respective peptide.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these epitopes are provided below.
HLA-A2.1 Binding Assay (T2 Cell Stabilization Assay)
This assay assesses the ability of a peptide to bind to and stabilize HLA-A2.1 molecules on the surface of T2 cells, which are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of unstable HLA-A2.1 molecules.
Principle: Peptides that bind to HLA-A2.1 molecules stabilize the complex, leading to an increased expression of HLA-A2.1 on the T2 cell surface, which can be quantified by flow cytometry.
Protocol:
-
Cell Preparation: Culture T2 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin.
-
Peptide Loading:
-
Wash T2 cells and resuspend in serum-free RPMI-1640 medium.
-
Incubate 1 x 10^6 T2 cells with various concentrations of the test peptide (e.g., 100 µM to 0.1 µM) and a known HLA-A2.1 binding peptide (positive control) in the presence of 3 µg/mL human β2-microglobulin.
-
Incubate for 18 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a FITC- or PE-conjugated anti-HLA-A2.1 monoclonal antibody (e.g., clone BB7.2).
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA-A2.1 expression.
-
-
Data Interpretation: An increase in MFI compared to T2 cells incubated without peptide indicates binding of the test peptide to HLA-A2.1. The binding affinity can be estimated by the peptide concentration required for half-maximal stabilization.
IFN-γ ELISPOT Assay
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with the epitope.
Principle: T cells are cultured on a surface coated with an anti-IFN-γ capture antibody. Upon activation by the specific peptide, secreted IFN-γ is captured by the antibody. A second, biotinylated anti-IFN-γ antibody and a streptavidin-enzyme conjugate are used to visualize the captured cytokine as spots, with each spot representing a single IFN-γ-secreting cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI-1640 medium containing 10% FBS.
-
Add 2 x 10^5 PBMCs per well.
-
Add the p53 peptide epitope at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Wash the plate and add the corresponding substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to develop the spots.
-
-
Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of specific T cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific p53 epitope.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Target Cell Labeling:
-
Incubate target cells (e.g., peptide-pulsed T2 cells or a tumor cell line expressing HLA-A2.1) with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the cells thoroughly to remove excess ⁵¹Cr.
-
-
Co-culture:
-
Plate the labeled target cells at 1 x 10^4 cells per well in a 96-well round-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Experimental Workflow: IFN-γ ELISPOT Assay
References
- 1. Toward the development of multi-epitope p53 cancer vaccines: an in vitro assessment of CD8+ T-cell responses to HLA class I-restricted wild-type sequence p53 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Full-Length p53 and p53(232-240) Peptide in Cancer Therapy
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in a majority of human cancers, has spurred the development of various therapeutic strategies aimed at restoring its function.[1] These approaches can be broadly categorized into two main avenues: therapies utilizing the full-length p53 protein and those employing short peptide fragments, such as p53(232-240).
This guide provides an objective comparison of these two distinct therapeutic modalities, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Full-Length p53 vs. p53(232-240) Peptide
| Feature | Full-Length p53 Therapy | p53(232-240) Peptide Therapy |
| Therapeutic Agent | Full-length wild-type or reactivated mutant p53 protein | Synthetic peptide corresponding to amino acids 232-240 of the p53 protein |
| Primary Mechanism | Direct induction of apoptosis, cell cycle arrest, and DNA repair in cancer cells | Induction of a cytotoxic T lymphocyte (CTL) response against tumor cells presenting the p53(232-240) epitope |
| Therapeutic Approach | Gene therapy (adenoviral vectors), small molecules to reactivate mutant p53, MDM2 inhibitors to stabilize wild-type p53 | Peptide-based vaccines, often administered with dendritic cells (DCs) |
| Applicability | Cancers with mutated or inactivated p53 | Cancers that present the p53(232-240) peptide on their surface via MHC class I molecules |
Performance Data: A Comparative Overview
The efficacy of therapeutic strategies targeting full-length p53 and the p53(232-240) peptide has been evaluated in numerous preclinical and clinical studies. Below is a summary of key quantitative data from representative studies.
Full-Length p53 Therapies: Clinical and Preclinical Data
Therapies focused on the full-length p53 protein aim to either reintroduce a functional copy of the gene or reactivate the existing mutated protein.
Adenoviral p53 Gene Therapy (Ad-p53)
| Cancer Type | Study Phase | Treatment | Key Findings | Reference |
| Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) | Retrospective Analysis of Clinical Trials | Intratumoral Ad-p53 injection | Tumor Response: 31% in patients receiving > 7 x 10¹⁰ viral particles/cm³ vs. 0% in patients receiving lower doses (p=0.0023). | [2] |
| Non-Small-Cell Lung Cancer (NSCLC) | Phase I | Intratumoral Ad-p53 injection | Tumor regression observed in some patients. | [3] |
| Recurrent Glioma | Phase I | Intratumoral Ad-p53 injection | Exogenous p53 expression and induction of apoptosis detected in tumor cells. | [4] |
Small Molecules Reactivating Mutant p53
| Compound | p53 Mutant Targeted | Study Phase | Key Findings | Reference |
| APR-246 (Eprenetapopt) | Various mutants | Phase III (with azacitidine for MDS) | Ongoing clinical trials for various cancers, including ovarian cancer and myeloid malignancies. | [5] |
| PC14586 (Rezatapopt) | Y220C | Phase I/II | Shows robust single-agent anti-tumor effect in a dose-responsive manner in preclinical models. | [6][7] |
MDM2 Inhibitors (Stabilizing Wild-Type p53)
| Compound | Cancer Type | Study Phase | Key Findings | Reference |
| Alrizomadlin (APG-115) | Advanced Adenoid Cystic Carcinoma (ACC) | Phase II (Monotherapy) | Objective Response Rate (ORR): 16.7%; Disease Control Rate (DCR): 100%. | [8] |
| Navtemadlin (AMG-232) | Merkel Cell Carcinoma | Phase II | ORR: 38%; DCR: 63% at the recommended phase 2 dose. | [9] |
| Milademetan (RAIN-32) | Dedifferentiated Liposarcoma (DDLPS) | Phase I | DCR: 62%; Median Progression-Free Survival: 7.4 months. | [9] |
p53(232-240) Peptide Therapy: Preclinical Data
The p53(232-240) peptide is primarily used in cancer vaccines to stimulate an immune response.
| Animal Model | Cancer Model | Treatment | Key Findings | Reference |
| BALB/c mice | Meth A sarcoma | Dendritic cells pulsed with mutant p53(232-240) peptide | Induced tumor rejection in 3 out of 5 mice and inhibited tumor growth in the remaining two. | [10] |
| BALB/c mice | CMS4 sarcoma | Dendritic cells pulsed with wild-type p53(232-240) peptide | Induced rejection of CMS4 sarcoma. | [10] |
| C57BL/6 mice | B16-F10 melanoma | Co-encapsulation of TRP2:180–188 and modified p53:232–240 peptides in a vaccine formulation | Caused complete tumor eradication in 100% of vaccinated mice. | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of full-length p53 and the p53(232-240) peptide are mediated through distinct signaling pathways.
Full-Length p53: Guardian of the Genome
Upon activation by cellular stress, such as DNA damage or oncogene activation, full-length p53 acts as a transcription factor, regulating a vast network of genes that control cell fate.[12] Its primary tumor-suppressive functions include inducing cell cycle arrest, to allow for DNA repair, and triggering apoptosis (programmed cell death) if the damage is irreparable.
p53(232-240) Peptide: Eliciting an Anti-Tumor Immune Response
The p53(232-240) peptide, when used as a vaccine, is taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is then presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class I molecules. This complex is recognized by CD8+ cytotoxic T lymphocytes (CTLs), leading to their activation and proliferation. These activated CTLs can then recognize and kill tumor cells that present the same p53(232-240) epitope on their surface.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the therapeutic strategies discussed.
Adenoviral p53 Gene Therapy in Recurrent HNSCC
-
Vector: A replication-defective adenoviral vector containing the wild-type p53 gene (Ad-p53).[2]
-
Patient Population: Patients with recurrent HNSCC.[2]
-
Administration: Intratumoral injection of Ad-p53.[2]
-
Dosage: Doses were based on the injected tumor volume, with a critical threshold for response identified at > 7 x 10¹⁰ viral particles/cm³.[2]
-
Treatment Schedule: Varies by trial, but can involve multiple injections over a period of weeks.[2]
-
Assessment of Response: Tumor response is evaluated using RECIST 1.1 criteria.[2]
p53(232-240) Peptide Vaccination in a Murine Melanoma Model
-
Animal Model: C57BL/6 mice.[11]
-
Tumor Model: Subcutaneous implantation of B16-F10 melanoma cells.[11]
-
Vaccine Formulation: Co-encapsulation of TRP2:180–188 and modified p53:232–240 peptides with PADRE and CpG ODN adjuvants in a specific delivery vehicle (VacciMax®).[11]
-
Administration: Subcutaneous immunization.[11]
-
Treatment Schedule: A single vaccination administered to mice with established tumors.[11]
-
Assessment of Efficacy: Monitoring of tumor growth and survival of the mice.[11]
Conclusion
Therapeutic strategies targeting p53, whether through the full-length protein or the p53(232-240) peptide, represent promising avenues in cancer treatment. Full-length p53 therapies, including gene therapy and small molecule reactivators, directly target the core tumor-suppressive functions of p53, leading to cancer cell death or growth arrest. In contrast, p53(232-240) peptide therapies harness the power of the immune system to specifically recognize and eliminate tumor cells.
The choice between these strategies depends on the specific characteristics of the tumor, such as its p53 mutation status and its ability to present peptide antigens. While both approaches have shown promise in preclinical and clinical settings, further research is needed to optimize their efficacy and broaden their applicability. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to compare these distinct but complementary approaches to p53-targeted cancer therapy.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Adenoviral p53 Gene Therapy Clinical Trials in Recurrent Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I trial of adenovirus-mediated p53 gene therapy for recurrent glioma: biological and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 9. targetedonc.com [targetedonc.com]
- 10. scispace.com [scispace.com]
- 11. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 12. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]
Unlocking the Potential of p53: A Comparative Analysis of (232-240) Analogue Peptides
For researchers, scientists, and drug development professionals, the quest to harness the tumor-suppressing power of p53 is a central theme in oncology. A key strategy involves disrupting the interaction between p53 and its negative regulators, MDM2 and MDMX. This guide provides a detailed comparative analysis of different analogue peptides derived from the p53 (232-240) region, a critical epitope in immunotherapy, focusing on their binding affinity, cellular uptake, and pro-apoptotic activity.
This publication synthesizes data from multiple studies to offer a clear comparison of wild-type and modified p53 (232-240) peptides. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to inform the rational design of next-generation p53-based cancer therapeutics.
Performance Comparison of p53 (232-240) Analogue Peptides
The efficacy of p53 analogue peptides as potential therapeutics hinges on several key performance indicators. These include their ability to bind with high affinity to target proteins like MDM2 and MDMX, their efficiency in penetrating target cells, and their capacity to induce apoptosis in cancer cells. The following tables summarize the available quantitative data for a selection of p53 (232-240) analogue peptides.
| Peptide Name | Sequence | Modification | Target | Binding Affinity (Kd) |
| Wild-type p53 (232-240) | KYMCNS SCM | None | H-2Kd (MHC class I) | Not explicitly quantified in cited texts |
| pDI | LTFEHYWAQLTS | Linear, optimized sequence | MDM2 | 3.6 nM[1] |
| pDI | LTFEHYWAQLTS | Linear, optimized sequence | MDMX | 6.1 nM[1] |
| SPDI-48-T1 | Sequence based on pDI | Lysine Stapled | MDM2 | Low micromolar[2] |
| SPDI-48-T1 | Sequence based on pDI | Lysine Stapled | MDMX | Low micromolar[2] |
| SPMI-48-T3 | Sequence based on PMI-M3 | Lysine Stapled | MDM2 | Low micromolar[2] |
| SPMI-48-T3 | Sequence based on PMI-M3 | Lysine Stapled | MDMX | Low micromolar[2] |
| Peptide Name | Cellular Uptake/Permeability | Pro-apoptotic Activity | Antitumor Activity |
| Wild-type p53 (232-240) | Not specified | Induces CTL-mediated lysis of tumor cells[3] | Antitumor activity in vivo via adoptive T-cell transfer[3] |
| pDI | Not specified | Not specified | Not specified |
| SPDI-48-T1 | Superior cell permeability compared to SPMI-48-T3[2] | Excellent antiproliferation activity[2] | Dose-dependent suppression of tumor growth in HCT116 xenograft model[2] |
| SPMI-48-T3 | Not specified | Excellent antiproliferation activity[2] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to assess the performance of the p53 analogue peptides.
Fluorescence Polarization Assay for MDM2/MDMX Binding Affinity
This assay quantitatively measures the binding of a fluorescently labeled peptide to a larger protein. The principle lies in the difference in the tumbling rate of the small, fluorescently labeled peptide (low polarization) versus the larger peptide-protein complex (high polarization).
-
Reagents and Preparation :
-
Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled).
-
Purified recombinant MDM2 or MDMX protein.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (unlabeled p53 analogue peptides).
-
-
Procedure :
-
A fixed concentration of the fluorescently labeled p53 peptide and the target protein (MDM2 or MDMX) are incubated together in a microplate.
-
Increasing concentrations of the unlabeled competitor peptide (the p53 analogue) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis :
Cellular Uptake Assessment by Flow Cytometry and Confocal Microscopy
These techniques are used to quantify the amount of peptide that enters cells and to visualize its subcellular localization.
-
Peptide Labeling : Peptides are labeled with a fluorescent dye (e.g., FITC, TAMRA) for detection.
-
Cell Culture and Treatment :
-
Cancer cell lines (e.g., HCT116) are cultured to a suitable confluency.
-
Cells are incubated with the fluorescently labeled p53 analogue peptides at various concentrations and for different time points.
-
-
Flow Cytometry :
-
Confocal Microscopy :
-
Cells are grown on coverslips and treated with the fluorescently labeled peptides.
-
After incubation, cells are washed and may be stained with markers for specific organelles (e.g., DAPI for the nucleus, LysoTracker for lysosomes).
-
The subcellular localization of the fluorescent peptide is visualized using a confocal microscope.[8]
-
Apoptosis Induction Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect this event. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure :
-
Cells are treated with the p53 analogue peptides for a specified duration to induce apoptosis.
-
Both floating and adherent cells are collected.
-
Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
-
Data Analysis :
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological and experimental workflows. The following visualizations, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: p53-MDM2 signaling and the mechanism of action for p53 analogue peptides.
Caption: Experimental workflow for the Fluorescence Polarization assay.
Caption: Gating strategy for Annexin V/PI flow cytometry apoptosis assay.
References
- 1. High affinity interaction of the p53 peptide-analogue with human Mdm2 and Mdmx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Lysine-Stapled Peptide Inhibitors of p53-MDM2/MDMX Interactions with Potent Antitumor Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to Validating the Specificity of p53 (232-240)-Induced Cytotoxic T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for validating the specificity of cytotoxic T lymphocytes (CTLs) induced by the p53 (232-240) peptide, a key tumor-associated antigen. Objective comparisons of assay performance, supported by experimental data from peer-reviewed literature, are presented to aid in the selection of the most appropriate validation method for your research needs.
Introduction to p53 (232-240) as a CTL Target
The p53 tumor suppressor protein is frequently mutated or overexpressed in a majority of human cancers, making it an attractive target for cancer immunotherapy. The p53 (232-240) peptide epitope (murine sequence: KYMCNSSCM) is a well-characterized, MHC class I-restricted determinant capable of inducing a CD8+ CTL response.[1][2] Validation of the specificity of these CTLs is paramount to ensure they recognize and eliminate tumor cells expressing the p53 antigen without causing harm to healthy tissues.
Comparison of Key CTL Specificity Assays
The validation of p53 (232-240)-specific CTLs typically relies on assays that measure either direct cytotoxicity or the secretion of effector molecules upon target cell recognition. The most common methods include the Chromium-51 release assay, the Enzyme-Linked Immunospot (ELISpot) assay, and flow cytometry-based cytotoxicity assays.
Quantitative Data Summary
| Assay Feature | Chromium-51 (51Cr) Release Assay | ELISpot Assay (IFN-γ or Granzyme B) | Flow Cytometry-Based Cytotoxicity Assay |
| Primary Measurement | Target cell lysis (radioactivity release) | Frequency of cytokine/granzyme-secreting cells | Percentage of killed target cells (fluorescence) |
| Sensitivity | Moderate | High (can detect 1 in 100,000 cells)[3] | High |
| Quantitative Output | Percentage of specific lysis | Spot Forming Units (SFU) per number of effector cells | Percentage of dead/apoptotic target cells |
| Throughput | Moderate | High | High |
| Direct/Indirect Measure of Cytotoxicity | Direct | Indirect (IFN-γ) or more direct (Granzyme B)[3][4] | Direct |
| Use of Radioactivity | Yes | No | No |
| Information Provided | Overall lytic activity of a cell population | Single-cell resolution of effector function | Single-cell resolution of both effector and target cell fate[5] |
| Correlation with In Vivo Efficacy | Established but can be variable | Good, especially Granzyme B ELISpot[3] | Good, provides detailed phenotypic data |
Experimental Protocols
Chromium-51 (51Cr) Release Assay
This assay remains a gold standard for measuring cell-mediated cytotoxicity directly.[6]
Principle: Target cells are labeled with radioactive 51Cr. Upon lysis by CTLs, 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cytotoxicity.
Detailed Methodology:
-
Target Cell Preparation:
-
Target cells (e.g., murine tumor cell line MC38 or EL-4) are pulsed with 2 µg/mL of the p53 (232-240) peptide for 1-2 hours at 37°C.[7][8][9]
-
Wash the peptide-pulsed target cells twice with culture medium.
-
Label the target cells by incubating 1 x 106 cells with 100 µCi of Na251CrO4 in 100 µL of media for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium to remove excess 51Cr.
-
Resuspend the cells to a final concentration of 1 x 105 cells/mL.
-
-
Co-culture:
-
Plate 1 x 104 target cells (in 100 µL) into each well of a 96-well round-bottom plate.
-
Add p53 (232-240)-specific CTLs (effector cells) in 100 µL of medium at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For controls, set up wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine- or granzyme-secreting CTLs at the single-cell level.[3]
Principle: CTLs are cultured on a surface coated with a capture antibody specific for a secreted molecule (e.g., IFN-γ or Granzyme B). When the CTLs are activated by recognizing the p53 (232-240) peptide on target cells, the secreted molecule is captured in the immediate vicinity of the cell, forming a spot that can be visualized.
Detailed Methodology:
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ or anti-Granzyme B capture antibody overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Block the plate with RPMI medium containing 10% fetal bovine serum for at least 1 hour at room temperature.
-
-
Cell Preparation and Co-culture:
-
Prepare effector cells (p53 (232-240)-specific CTLs) and target cells (peptide-pulsed or tumor cells).
-
Add 2 x 105 to 5 x 105 effector cells per well.
-
Add target cells pulsed with p53 (232-240) peptide (2 µg/mL) at an appropriate E:T ratio (e.g., 10:1).[9]
-
Include negative controls (effector cells with unpulsed target cells) and positive controls (effector cells with a mitogen like PHA).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween 20.
-
Add a biotinylated anti-IFN-γ or anti-Granzyme B detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
-
Analysis:
-
Stop the color development by washing with water once the spots appear.
-
Air-dry the plate and count the spots using an automated ELISpot reader.
-
Results are expressed as Spot Forming Units (SFU) per million effector cells.
-
Flow Cytometry-Based Cytotoxicity Assay
This method offers a non-radioactive alternative for measuring cytotoxicity and provides additional information on the phenotype of both effector and target cells.[5]
Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE). After co-culture with CTLs, a viability dye (e.g., 7-AAD or Propidium Iodide) is added. The percentage of dead target cells (positive for both fluorescent labels) is quantified by flow cytometry.
Detailed Methodology:
-
Target Cell Labeling:
-
Label target cells (e.g., MC38 or EL-4 pulsed with p53 (232-240) peptide) with a fluorescent membrane dye like CFSE (e.g., 1 µM) for 15 minutes at 37°C.
-
Wash the labeled cells three times with culture medium.
-
-
Co-culture:
-
Co-culture the labeled target cells with p53 (232-240)-specific CTLs at various E:T ratios in a 96-well plate for 4-6 hours at 37°C.
-
-
Staining and Acquisition:
-
After incubation, harvest the cells and stain with a viability dye (e.g., 7-AAD) for 15 minutes on ice.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population (CFSE-positive).
-
Within the target cell gate, determine the percentage of dead cells (7-AAD-positive).
-
Calculate the percentage of specific killing by subtracting the percentage of dead cells in the control (without effector cells) from the experimental samples.
-
Visualizations
Experimental Workflow for CTL Specificity Validation
References
- 1. A wild-type p53 cytotoxic T cell epitope is presented by mouse hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Abscopal Regression of Antigen Disparate Tumors by Antigen Cascade After Systemic Tumor Vaccination in Combination with Local Tumor Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to p53(232-240) in Tumor Rejection Strategies
The tumor suppressor protein p53 is mutated in over half of all human cancers, making it a prime target for novel therapeutic interventions.[1] Its role in cell cycle regulation and apoptosis is well-established, and its inactivation is a near-universal feature of cancer cells.[2] One promising immunotherapeutic approach involves targeting specific peptide fragments of p53 that can be presented by Major Histocompatibility Complex (MHC) molecules on tumor cells, thereby flagging them for destruction by the immune system. This guide provides a comparative analysis of the p53(232-240) peptide epitope's role in mediating tumor rejection, comparing its efficacy with alternative strategies and providing supporting experimental data for researchers and drug development professionals.
The p53(232-240) Peptide as an Immunotherapeutic Target
The p53(232-240) region can function as a cytotoxic T lymphocyte (CTL) epitope. Both wild-type and mutant sequences of this peptide can be presented by MHC class I molecules, leading to T-cell recognition and potential tumor rejection.[3][4]
-
Mutant p53(232-240): In specific tumors, such as the murine Meth A sarcoma, a missense mutation within this region (e.g., at codon 234) creates a neoantigen.[3][4] This tumor-specific epitope can induce a potent, targeted immune response without the risk of autoimmunity.
-
Wild-Type p53(232-240): Many tumors overexpress the wild-type p53 protein, leading to an accumulation that allows its peptides to be presented on the cell surface at higher levels than in normal tissues.[5][6][7] Targeting the wild-type sequence has broader applicability across different cancers. While there is a theoretical risk of autoimmunity, studies in murine models using wild-type p53(232-240) peptide vaccines have induced effective tumor rejection without observable deleterious effects on healthy tissues.[5][6] CTLs generated against the wild-type peptide were shown to distinguish between tumor cells and normal cells.[8]
The general mechanism involves the processing of the p53 protein within a tumor cell or an antigen-presenting cell (APC), loading of the p53(232-240) peptide onto an MHC class I molecule, and presentation on the cell surface. This complex is then recognized by the T-cell receptor (TCR) on a CD8+ CTL, triggering the CTL to release cytotoxic granules (like perforin and granzymes) and kill the tumor cell.
Comparative Performance of p53(232-240) Vaccine Formulations
The efficacy of a p53(232-240) peptide vaccine is critically dependent on its formulation, including the use of adjuvants and delivery platforms designed to maximize the immune response.
A study using the B16-F10 melanoma model in C57BL/6 mice compared different vaccine formulations. A modified p53(232-240) peptide was tested alone and in combination with another melanoma antigen, TRP2(180-188). The key innovation was the use of VacciMax® (VM), a liposome-based delivery platform, co-encapsulating the peptides with the PADRE helper T-cell epitope and a CpG oligonucleotide adjuvant.[9][10]
Table 1: In Vivo Tumor Rejection with p53(232-240) Peptide Vaccines
| Vaccine Formulation | Key Components | Tumor Rejection Rate | Time to Tumor-Free Status | Citation |
|---|---|---|---|---|
| Control (PBS) | Phosphate-Buffered Saline | 0% | N/A (All developed tumors) | [9] |
| p53 Peptide Alone in VM | Modified p53(232-240), PADRE, CpG, Liposomes | 20% (temporary) | Day 25-27 | [10] |
| p53 + TRP2 Peptides in VM | Modified p53(232-240), TRP2(181-188), PADRE, CpG, Liposomes | 100% | By Day 21 | [9][10] |
| p53 + TRP2 Peptides (No VM) | Modified p53(232-240), TRP2(180-188), CpG, ISA51 Adjuvant | ≤ 20% | Day 25-30 (tumors regenerated) |[9][10] |
Table 2: Ex Vivo Immune Response (ELISPOT Assay)
| Immunization Group | Key Components | p53-Specific IFN-γ Producing Splenocytes (SFCs / 10⁶ cells) | Citation |
|---|---|---|---|
| p53 in VM | Modified p53(232-240), PADRE, CpG, Liposomes | ~175 | [9][10] |
| p53 in VM (No CpG) | Modified p53(232-240), PADRE, Liposomes | ~25 (background level) | [9][10] |
| p53 (No VM) | Modified p53(232-240), PADRE, CpG | ~25 (background level) | [9][10] |
| Irrelevant Peptide in VM | Control Peptide, PADRE, CpG, Liposomes | ~25 (background level) |[9][10] |
These data clearly demonstrate that while the p53(232-240) peptide alone has limited efficacy, its immunogenicity is dramatically enhanced by co-delivery with other tumor antigens and a potent adjuvant/delivery system like VacciMax®. The combination therapy resulted in complete tumor eradication, highlighting the superiority of a multi-antigen approach.[9][10] The immune response data confirms that the liposomal formulation and the CpG adjuvant were both essential for activating a significant number of p53-specific T-cells.[9][10]
Comparison with Alternative p53-Targeting Strategies
While peptide vaccines are a direct way to induce a T-cell response, other therapeutic modalities targeting p53 are in development.
Table 3: Comparison of p53-Targeting Therapeutic Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Challenges | Citation |
|---|---|---|---|---|
| p53(232-240) Peptide Vaccine | Induces CTL response against cells presenting the p53 peptide epitope. | High specificity; potential for long-term immune memory. | MHC restriction; low immunogenicity of self-antigens requires potent adjuvants. | [5][9][11] |
| Dendritic Cell (DC) Vaccine | Autologous DCs are pulsed with p53 peptides/protein and re-infused to act as potent APCs. | Highly effective at priming T-cell responses; proven to induce tumor rejection in mice. | Complex, personalized, and expensive manufacturing process. | [4][5][6] |
| Gene Therapy | Delivers wild-type p53 gene (e.g., via adenovirus) to cancer cells to restore its tumor suppressor function. | Restores multiple p53 functions (apoptosis, cell cycle arrest); not dependent on immune response. | Delivery efficiency to all tumor cells; potential for vector-related toxicity. | [2][12] |
| Small Molecule Stabilizers | Molecules that bind to and stabilize the conformation of mutant p53, restoring its wild-type function. | Oral bioavailability possible; targets intracellular protein. | Different mutations may require different rescue molecules; achieving sufficient stabilization. | [1][13] |
| TCR Mimic Antibodies | Engineered antibodies (e.g., diabodies) that recognize the p53 peptide-HLA complex and recruit T-cells. | Bypasses need for endogenous T-cell priming; potent T-cell activation. | On-target, off-tumor toxicity to normal cells expressing low levels of the target; MHC restriction. |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a summarized protocol for the evaluation of a p53 peptide vaccine in a murine melanoma model, based on published studies.[9][10]
Objective: To assess the in vivo efficacy and ex vivo immunogenicity of a vaccine containing modified p53(232-240) peptide.
1. Materials:
-
Mice: Pathogen-free female C57BL/6 mice, 6–8 weeks of age.
-
Cell Line: B16-F10 melanoma cell line (expresses mutated p53).
-
Peptides:
-
Modified p53(232-240): KYICNSSCM
-
TRP2(181-188): VYDFFVWL
-
PADRE Helper Epitope: AKXVAAWTLKAAA
-
-
Adjuvant: CpG ODN 1826.
-
Delivery Platform: VacciMax® (VM) liposome formulation.
-
Assay Kits: IFN-γ ELISPOT kit.
2. Experimental Workflow:
3. Detailed Steps:
-
Tumor Implantation (Day 0): C57BL/6 mice are injected subcutaneously in the right flank with 5 x 10⁴ B16-F10 melanoma cells suspended in PBS.
-
Vaccine Preparation: Peptides, PADRE, and CpG ODN are mixed and encapsulated within the VM liposomal platform according to the manufacturer's protocol. A typical dose might contain 25 µg of each peptide and 50 µg of CpG ODN.
-
Vaccination (Day 6): Mice bearing 6-day old established tumors are immunized subcutaneously at the base of the tail with the prepared vaccine formulation (e.g., 100 µL volume). Control groups receive PBS or formulations lacking key components (e.g., no VM, no CpG).
-
Tumor Monitoring: Tumor growth is monitored every 2-3 days by measuring tumor dimensions with calipers. Tumor volume is calculated (e.g., length × width² / 2). Mice are euthanized when tumors reach a predetermined size (e.g., >1000 mm³).
-
Immunogenicity Analysis (ELISPOT): For ex vivo analysis, a separate cohort of mice is sacrificed 8 days post-vaccination (Day 14).
-
Spleens are harvested, and splenocytes are isolated.
-
Splenocytes (e.g., 5 x 10⁵ cells/well) are re-stimulated in vitro for 18-24 hours on plates coated with anti-IFN-γ antibody, in the presence of the p53(232-240) peptide (10 µg/mL).
-
The plates are developed, and the number of IFN-γ-secreting cells (spots) is counted to quantify the antigen-specific T-cell response.
-
Conclusion
The p53(232-240) peptide is a valid and promising epitope for cancer immunotherapy. Experimental data confirm its ability to induce tumor rejection, but its efficacy is highly contingent on the therapeutic context. As a standalone agent, its immunogenicity is weak. However, when integrated into a multi-antigen formulation with a potent delivery system and adjuvant, it contributes to a robust and effective anti-tumor immune response capable of eradicating established tumors. Compared to other p53-targeting strategies like gene therapy or small molecule inhibitors, peptide vaccines offer the unique advantage of inducing specific and potentially durable immunological memory. The choice of strategy will ultimately depend on the specific cancer type, p53 mutation status, and the goal of therapy, whether it be direct restoration of tumor suppressor function or long-term immune surveillance.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. p53-based immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Evidence That a Peptide-Drug/p53 Gene Complex Promotes Cognate Gene Expression and Inhibits the Viability of Glioblastoma Cells [mdpi.com]
- 13. A peptide that binds and stabilizes p53 core domain: Chaperone strategy for rescue of oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
P53(232-240) Peptide: A Comparative Analysis of Efficacy in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, frequently mutated in human cancers, has long been a focal point for cancer immunotherapy. The p53(232-240) peptide, a small fragment of this crucial protein, has emerged as a promising epitope for anti-cancer vaccines. This guide provides a comparative analysis of the efficacy of both wild-type and mutant p53(232-240) peptides across various murine tumor models, supported by experimental data and detailed protocols.
Comparative Efficacy of p53(232-240) Peptide Vaccines
The anti-tumor activity of p53(232-240) peptide-based vaccines has been evaluated in several preclinical murine models. The efficacy, often measured by tumor growth inhibition or complete tumor rejection, varies depending on the tumor model, the specific peptide sequence (wild-type vs. mutant), and the vaccine formulation. Dendritic cell (DC)-based vaccines have been a common and effective strategy for delivering this peptide and eliciting a potent anti-tumor immune response.
Data Summary
| Murine Tumor Model | Mouse Strain | p53(232-240) Peptide Variant | Vaccine Formulation | Efficacy | Reference |
| Meth A Sarcoma | BALB/c | Mutant (234CM) | Peptide-pulsed Dendritic Cells (GM-CSF/IL-4) | Protected naive mice from tumor challenge and inhibited growth of established tumors.[1][2] | [Mayordomo et al., 1996] |
| BALB/c | Mutant (234CM) | Peptide with Incomplete Freund's Adjuvant (IFA) | Induced peptide-specific CTLs.[3] | [DeLeo, 2019] | |
| BALB/c | Mutant (234CM) | Peptide with QS-21 adjuvant and IL-12 | Induced Meth A rejection in vaccination and therapy settings.[2] | [Mayordomo et al., 1996] | |
| CMS4 Sarcoma | BALB/c | Wild-Type (234CW) | Peptide-pulsed Dendritic Cells (GM-CSF/IL-4) | Rejection of CMS4 sarcoma in vaccination and therapy protocols.[1][2] | [Mayordomo et al., 1996] |
| B16-F10 Melanoma | C57BL/6 | Modified p53(232-240) + TRP-2 peptide | VacciMax® (liposome-based) with CpG adjuvant | 100% of vaccinated mice were tumor-free by 21 days post-immunization.[4] | [Malkin et al., 2007] |
| C57BL/6 | Modified p53(232-240) alone | VacciMax® with CpG adjuvant | Delayed tumor development, with 20% of mice becoming tumor-free between days 25 and 27. | [Malkin et al., 2007] | |
| MC38 Colon Carcinoma & MC57G Fibrosarcoma | C57BL/6 | Wild-Type | Adoptive transfer of peptide-specific CTLs | Resulted in antitumor activity in vivo against established pulmonary metastasis.[5] | [Gabrilovich et al., 2001] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for p53(232-240) peptide vaccines involves the activation of the host's adaptive immune system, specifically cytotoxic T lymphocytes (CTLs).
Figure 1: Signaling pathway of p53(232-240) peptide vaccine-induced anti-tumor immunity.
A typical experimental workflow for evaluating the efficacy of a p53(232-240) peptide vaccine in a murine model is depicted below.
Figure 2: Generalized experimental workflow for testing p53(232-240) peptide vaccines.
Detailed Experimental Protocols
Dendritic Cell (DC)-Based Vaccine Protocol (Meth A and CMS4 Sarcoma Models)
This protocol is a synthesized representation based on the methodologies described by Mayordomo et al. (1996).[1][2]
-
Mice and Cell Lines : BALB/c mice are used. The Meth A sarcoma cell line, which has a missense mutation at codon 234 of p53, and the CMS4 sarcoma cell line, which overexpresses wild-type p53, are maintained in appropriate culture conditions.
-
Peptides : The mutant p53(232-240) peptide (234CM) and the wild-type p53(232-240) peptide (234CW) are synthesized.
-
Generation of Bone Marrow-Derived DCs :
-
Bone marrow is flushed from the femurs and tibias of BALB/c mice.
-
Red blood cells are lysed, and the remaining cells are cultured in complete medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into DCs.
-
On day 6 or 7 of culture, non-adherent and loosely adherent cells, which are enriched for DCs, are harvested.
-
-
Peptide Pulsing : The generated DCs are incubated with the respective p53 peptide (e.g., 10 µg/ml) for a specified period (e.g., 4-18 hours) to allow for peptide binding to MHC class I molecules.
-
Vaccination :
-
For prophylactic studies, naive mice are immunized intravenously with peptide-pulsed DCs (e.g., 1 x 10^5 cells) one or two times at weekly intervals before tumor challenge.
-
For therapeutic studies, mice are first inoculated subcutaneously with tumor cells. Once tumors are established (e.g., day 7), mice are treated with intravenous injections of peptide-pulsed DCs.
-
-
Efficacy Assessment :
-
Tumor growth is monitored by measuring tumor diameters with calipers every few days.
-
Anti-tumor immunity can be further assessed by isolating splenocytes from vaccinated mice and performing in vitro cytotoxicity assays (e.g., chromium release assay) against peptide-pulsed target cells or the tumor cells themselves.
-
Liposome-Based Vaccine Protocol (B16-F10 Melanoma Model)
This protocol is based on the study by Malkin et al. (2007) using the VacciMax® platform.[6][4]
-
Mice and Cell Line : C57BL/6 mice are used. The B16-F10 melanoma cell line is maintained in culture.
-
Peptides and Adjuvants : A modified p53(232-240) peptide, the TRP-2(181-188) peptide, the pan-DR T-helper epitope (PADRE), and CpG oligodeoxynucleotides (as an adjuvant) are used.
-
Vaccine Formulation : The peptides and CpG are encapsulated in the VacciMax® (VM) liposomal delivery platform according to the manufacturer's instructions.
-
Therapeutic Immunization :
-
C57BL/6 mice are implanted subcutaneously with B16-F10 melanoma cells (e.g., 1 x 10^4 cells).
-
Six days after tumor implantation, mice receive a single subcutaneous injection of the VM-formulated vaccine containing the peptide mixture and adjuvants.
-
-
Efficacy Assessment :
-
Tumor growth is monitored, and the percentage of tumor-bearing mice is recorded.
-
Antigen-specific immune responses are assayed by harvesting splenocytes from vaccinated mice and performing an ELISPOT assay to detect IFN-γ producing cells upon stimulation with the specific peptides.
-
Conclusion
The p53(232-240) peptide, in both its wild-type and mutant forms, demonstrates significant anti-tumor efficacy in various murine models. The success of these peptide-based vaccines is highly dependent on the vaccine formulation and the inclusion of appropriate adjuvants to stimulate a robust cytotoxic T lymphocyte response. Dendritic cell-based and liposomal delivery platforms have shown particular promise in preclinical settings. These findings underscore the potential of targeting the p53(232-240) epitope for the development of broadly applicable cancer immunotherapies. Further research is warranted to optimize these vaccine strategies for clinical translation.
References
- 1. Therapy of murine tumors with p53 wild-type and mutant sequence peptide- based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
A Comparative Analysis of p53 (232-240) Based Vaccines and Other Immunotherapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, with its mutation or dysfunction being a hallmark of a vast number of human malignancies. This has led to the development of various therapeutic strategies aimed at restoring or exploiting p53 pathways. Among these, p53-based cancer vaccines, particularly those targeting the p53 (232-240) epitope, have emerged as a promising approach to elicit a tumor-specific immune response. This guide provides a comparative analysis of p53 (232-240) based vaccines against other leading immunotherapies, namely immune checkpoint inhibitors and Chimeric Antigen Receptor (CAR) T-cell therapy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Three Strategies
The fundamental difference between these immunotherapies lies in their approach to activating the immune system against cancer cells.
p53 (232-240) Based Vaccines: These vaccines utilize a short peptide sequence from the p53 protein (amino acids 232-240) as an antigen. The goal is to stimulate the patient's own immune system to recognize and attack tumor cells that overexpress or present this p53 epitope on their surface via Major Histocompatibility Complex (MHC) class I molecules. This leads to the activation and expansion of p53-specific cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.[1][2][3]
Immune Checkpoint Inhibitors (ICIs): This class of drugs, such as anti-PD-1 and anti-PD-L1 antibodies, works by blocking inhibitory signals that cancer cells use to evade the immune system.[4][5] Tumors can express proteins like PD-L1, which binds to the PD-1 receptor on T-cells, effectively putting a "brake" on the immune response. ICIs release this brake, allowing T-cells to recognize and attack cancer cells more effectively.[4][5]
Chimeric Antigen Receptor (CAR) T-Cell Therapy: This is a form of adoptive cell therapy where a patient's T-cells are genetically engineered in the laboratory to express CARs. These receptors are designed to recognize a specific antigen on the surface of tumor cells. The modified CAR-T cells are then infused back into the patient, where they can directly identify and kill cancer cells.[6][7][8]
Comparative Performance: A Look at the Data
Direct head-to-head clinical trials comparing p53 (232-240) based vaccines with ICIs and CAR-T cell therapy are limited. However, by examining data from individual studies, we can draw objective comparisons in terms of immune response and clinical efficacy.
Table 1: Comparison of Immune and Clinical Response Rates
| Immunotherapy | Target Population | Immune Response Rate | Objective Response Rate (ORR) | Disease Stabilization |
| p53 Peptide Vaccines | Various solid tumors (e.g., Ovarian, Colorectal, Breast) | 36-100% (p53-specific T-cell response)[1][9] | Generally low as monotherapy | Observed in 10-50% of patients[1][9] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Various solid tumors (e.g., Melanoma, NSCLC, RCC) | N/A (Mechanism is not antigen-specific induction) | 15-40% in unselected populations, higher in biomarker-positive patients | Varies significantly by tumor type |
| CAR-T Cell Therapy | Hematological Malignancies (e.g., ALL, DLBCL) | N/A (Directly engineered T-cells) | 70-90% in certain hematological cancers | High initial response, duration can vary |
Note: The data presented is a synthesis from multiple studies and should be interpreted with caution due to variations in trial design, patient populations, and methodologies.
Experimental Protocols: A Guide to Key Methodologies
Understanding the experimental underpinnings of the cited data is crucial for critical evaluation. Below are detailed protocols for key assays used in the assessment of these immunotherapies.
Enzyme-Linked Immunospot (ELISPOT) Assay for p53-Specific T-Cell Response
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it a cornerstone for evaluating vaccine-induced T-cell responses.[10][11][12][13]
Objective: To determine the number of p53 (232-240) peptide-specific T-cells that produce IFN-γ upon stimulation.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood and plated in the coated wells.
-
Stimulation: The cells are stimulated with the p53 (232-240) peptide. Control wells include cells with no peptide (negative control) and cells stimulated with a mitogen like phytohemagglutinin (PHA) (positive control).
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader, and the frequency of antigen-specific T-cells is calculated.
In Vivo Murine Tumor Models for Efficacy Assessment
Preclinical evaluation of immunotherapies heavily relies on in vivo animal models to assess anti-tumor efficacy and understand mechanisms of action.[14][15][16]
Objective: To compare the anti-tumor effects of a p53 peptide vaccine, an anti-PD-1 antibody, and CAR-T cells in a syngeneic mouse tumor model.
Methodology:
-
Tumor Cell Line: A murine cancer cell line that expresses the target p53 epitope (for the vaccine) and is sensitive to immune-mediated killing is selected (e.g., CT26 colon carcinoma or B16 melanoma).
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 cells) are injected subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups:
-
Control (e.g., PBS or isotype control antibody)
-
p53 (232-240) peptide vaccine + adjuvant
-
Anti-PD-1 antibody
-
Adoptive transfer of CAR-T cells specific for a tumor-associated antigen
-
-
Treatment Administration:
-
Vaccine: Administered subcutaneously or intranasally at specified intervals.[17]
-
Anti-PD-1 Antibody: Injected intraperitoneally or intravenously according to a defined schedule.
-
CAR-T Cells: Infused intravenously.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors and spleens can be harvested for further analysis, such as immunohistochemistry to assess immune cell infiltration and flow cytometry to characterize immune cell populations.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatments. Survival curves can also be generated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in these immunotherapies is essential for a comprehensive understanding.
Signaling Pathways
References
- 1. Frontiers | Clinical and Immunological Effects of p53-Targeting Vaccines [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 6. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunization with a P53 synthetic long peptide vaccine induces P53-specific immune responses in ovarian cancer patients, a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modified human ELISPOT assay to detect specific responses to primary tumor cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. T-Cell ELISpot Assay Services | ImmunoSpot® [immunospot.eu]
- 14. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating p53 (232-240) as a Cancer Biomarker: A Comparative Guide
The tumor suppressor protein p53 is a cornerstone in cancer research, with its mutations being the most frequent genetic alterations in human cancers. The p53 protein, particularly its peptide fragment spanning amino acids 232-240, has emerged as a potential biomarker for cancer diagnostics and immunotherapy. This guide provides a comprehensive comparison of p53 (232-240) with established cancer biomarkers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 125 (CA-125), and Prostate-Specific Antigen (PSA), supported by experimental data and detailed methodologies.
Performance Comparison of Cancer Biomarkers
The validation of a biomarker hinges on its sensitivity, specificity, and overall diagnostic accuracy. While direct head-to-head quantitative comparisons between the p53 (232-240) peptide and other biomarkers are still emerging in clinical literature, existing studies on p53 protein expression and p53 autoantibodies provide valuable insights into its potential performance.
| Biomarker | Cancer Type(s) | Method of Detection | Sensitivity | Specificity | Key Findings |
| p53 (232-240) peptide | Various (potential) | T-cell assays (e.g., ELISpot, CTL assays), MHC-peptide binding assays | Varies by cancer type and stage | High (T-cell responses are specific to the epitope) | Demonstrates immunogenicity and can elicit specific cytotoxic T-lymphocyte (CTL) responses against tumor cells in preclinical models. Its clinical utility as a standalone diagnostic marker is under investigation. |
| p53 (IHC) | Colorectal, Ovarian, Prostate, etc. | Immunohistochemistry | 54% (Colorectal Cancer)[1][2] | Varies | Overexpression is associated with poor prognosis in several cancers. In colorectal cancer, CEA was found to be more sensitive than p53 IHC.[1][2] A combination of p53, MUC1, and AZGP1 expression better predicts prostate cancer-specific mortality. |
| p53 Autoantibodies | Ovarian, Colorectal, etc. | ELISA | 42% with 92% specificity (Ovarian Cancer)[3] | Can be more sensitive than CA-125 for detecting minimal residual disease in ovarian cancer.[4][5] In colorectal cancer, combining p53 autoantibody detection with CEA increases the accuracy of recurrence monitoring. | |
| CEA | Colorectal, Lung, Breast, etc. | Immunoassay (e.g., ELISA) | ~70% (Colorectal Cancer)[1][2] | Varies (can be elevated in non-malignant conditions) | A widely used marker for monitoring colorectal cancer recurrence and treatment response. Less sensitive for early-stage disease. |
| CA-125 | Ovarian Cancer | Immunoassay (e.g., ELISA) | High in advanced stages, lower in early stages | Low (elevated in various benign conditions) | Standard biomarker for monitoring ovarian cancer treatment response. Lacks specificity for screening. |
| PSA | Prostate Cancer | Immunoassay (e.g., ELISA) | High | Low (elevated in benign prostatic hyperplasia and prostatitis) | Widely used for prostate cancer screening and monitoring, but high rates of false positives lead to unnecessary biopsies. |
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway in Cancer
Under normal cellular conditions, the p53 protein is kept at low levels by its negative regulator, MDM2. In response to cellular stress, such as DNA damage, p53 is stabilized and activated. It then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, thereby preventing the proliferation of damaged cells. Mutations in the TP53 gene can lead to a loss of this tumor suppressor function or a gain of oncogenic functions.
Caption: Simplified p53 signaling pathway in response to cellular stress.
Experimental Workflow for Validating p53 (232-240) as a Biomarker
The validation of p53 (232-240) as a cancer biomarker involves a multi-step process to assess its immunogenicity and its association with clinical outcomes.
Caption: Experimental workflow for validating p53 (232-240) as a cancer biomarker.
Detailed Experimental Protocols
1. MHC-Peptide Binding Assay
This assay determines the ability of the p53 (232-240) peptide to bind to specific Major Histocompatibility Complex (MHC) class I molecules, a prerequisite for T-cell recognition. A common method is a competition-based fluorescence polarization assay.[6]
-
Principle: A fluorescently labeled peptide with known high affinity for a specific MHC molecule is used as a probe. The unlabeled p53 (232-240) peptide is added in increasing concentrations to compete for binding to the MHC molecule. The binding of the fluorescent probe is measured by fluorescence polarization; a decrease in polarization indicates successful competition by the p53 peptide.
-
Materials:
-
Purified, soluble MHC class I molecules (e.g., HLA-A*02:01)
-
High-affinity fluorescently labeled reference peptide
-
Synthetic p53 (232-240) peptide
-
Assay buffer (e.g., PBS with a protease inhibitor cocktail)
-
96-well black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare serial dilutions of the p53 (232-240) peptide and a known non-binding peptide (negative control) in assay buffer.
-
In a 96-well plate, add a constant concentration of the MHC molecules and the fluorescent probe peptide to each well.
-
Add the different concentrations of the p53 (232-240) peptide and control peptides to the wells.
-
Incubate the plate at room temperature for 24-48 hours to allow for binding equilibrium to be reached.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the concentration of p53 (232-240) peptide required to inhibit 50% of the fluorescent probe binding (IC50). A lower IC50 value indicates higher binding affinity.
-
2. Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of T-cells specific for the p53 (232-240) peptide to kill tumor cells that present this peptide on their MHC class I molecules.[7][8]
-
Principle: Effector T-cells (CTLs) are co-cultured with target tumor cells. Target cells are pre-loaded with a fluorescent dye or a radioactive label. If the CTLs recognize the p53 (232-240) peptide on the target cells, they will induce apoptosis or lysis, leading to the release of the label, which can be quantified.
-
Materials:
-
Cryopreserved peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients.
-
Synthetic p53 (232-240) peptide.
-
Antigen-presenting cells (APCs), such as dendritic cells, derived from the same donor.
-
Target tumor cell line expressing the appropriate MHC class I molecule.
-
Labeling agent for target cells (e.g., Calcein AM, or 51Cr).
-
Culture medium and cytokines (e.g., IL-2, IL-7).
-
Flow cytometer or gamma counter.
-
-
Protocol:
-
CTL Generation:
-
Thaw PBMCs and differentiate a portion into dendritic cells (APCs).
-
Pulse the APCs with the p53 (232-240) peptide.
-
Co-culture the peptide-pulsed APCs with the remaining PBMCs (containing T-cells) in the presence of cytokines to stimulate the expansion of p53 (232-240)-specific CTLs.
-
Restimulate the T-cells with peptide-pulsed APCs weekly for 2-3 weeks.
-
-
Cytotoxicity Assay:
-
Label the target tumor cells with a fluorescent dye or radioactive isotope.
-
Co-culture the labeled target cells with the generated CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
Incubate for 4-6 hours.
-
Collect the supernatant and measure the amount of released label using a flow cytometer or gamma counter.
-
Calculate the percentage of specific lysis: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for p53 Autoantibodies
This assay is used to detect and quantify the presence of autoantibodies against p53 in patient serum, which can be an indirect indicator of an immune response to p53, potentially including the 232-240 region.[9][10][11]
-
Principle: Recombinant full-length p53 protein or specific p53 peptides (including the 232-240 sequence) are coated onto the wells of a microplate. Patient serum is added, and if autoantibodies are present, they will bind to the p53 antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of p53 autoantibodies in the serum.
-
Materials:
-
96-well ELISA plates
-
Recombinant human p53 protein or synthetic p53 (232-240) peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Patient and healthy control serum samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Protocol:
-
Coat the wells of the ELISA plate with recombinant p53 protein or peptide diluted in coating buffer and incubate overnight at 4°C.
-
Wash the wells with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells and add diluted patient and control sera to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Determine the presence and concentration of p53 autoantibodies by comparing the absorbance of patient samples to that of healthy controls and a standard curve.
-
Conclusion
The p53 (232-240) peptide represents a promising avenue for the development of novel cancer biomarkers and immunotherapies. Its ability to elicit a specific T-cell response offers the potential for high specificity. However, more extensive clinical validation is required to establish its sensitivity and diagnostic accuracy in comparison to and in combination with established biomarkers like CEA, CA-125, and PSA. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the clinical utility of p53 (232-240) in the ongoing effort to improve cancer diagnosis and treatment.
References
- 1. Implications of CEA and p53 overexpression in the poor prognosis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P53 Gene as a Promising Biomarker and Potential Target for the Early Diagnosis of Reproductive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-autoantibody may be more sensitive than CA-125 in monitoring microscopic and macroscopic residual disease after primary therapy for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-autoantibody may be more sensitive than CA-125 in monitoring microscopic and macroscopic residual disease after primary therapy for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of CD8+ cytotoxic T lymphocyte/tumor cell interactions reflecting recognition of an endogenously expressed murine wild-type p53 determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dianova.com [dianova.com]
Cross-Validation of p53 (232-240) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p53 protein, a critical tumor suppressor, is frequently mutated in cancer. The region spanning amino acids 232-240 of p53 has emerged as a key epitope for cytotoxic T lymphocytes (CTLs), making it a compelling target for cancer immunotherapy. This guide provides a comparative analysis of research findings related to the p53 (232-240) peptide, focusing on its immunogenicity and therapeutic potential. We present a synthesis of quantitative data from various studies, detail relevant experimental protocols, and visualize key pathways and workflows to support further research and development in this area.
Quantitative Data Comparison
The immunogenicity of the wild-type and modified p53 (232-240) peptides has been evaluated in various preclinical models. The following tables summarize key quantitative findings from different studies, providing a comparative overview of their efficacy in eliciting an anti-tumor immune response.
| Peptide Sequence | Animal Model | Vaccine Formulation | Outcome Measure | Result | Reference |
| Wild-Type p53 (232-240) | BALB/c mice | Peptide-pulsed Dendritic Cells (DCs) | CTL Induction & Tumor Immunity | Induced peptide-specific CTLs and immunity against CMS4 sarcoma. | [1] |
| Mutant p53 (232-240; 234 M→I) | BALB/c mice | Peptide-pulsed Dendritic Cells (DCs) | CTL Induction & Tumor Rejection | Induced mutant peptide-specific CTLs and effective immunity against Meth A sarcoma. | [1] |
| Modified p53 (232-240) | C57BL/6 mice | Peptide with VacciMax® (VM) adjuvant | Tumor Eradication | 100% tumor eradication in mice with established B16-F10 melanoma. | [2][3] |
| Modified p53 (232-240) | C57BL/6 mice | Peptide with CpG and ISA51 adjuvants | Tumor Rejection | ≤ 20% of mice remained tumor-free. | [2] |
| Mixture of TRP2:180–188 and modified p53:232–240 | C57BL/6 mice | Peptides with VacciMax® (VM) adjuvant | Tumor Rejection | 60-80% of treated mice showed tumor rejection. | [2] |
| Vaccine Formulation | Animal Model | Immune Response Metric | Result | Reference |
| Modified p53:232–240 in VM with CpG and PADRE adjuvants | C57BL/6 mice | IFN-γ producing splenocytes | Significant increase in peptide-specific IFN-γ producing cells. | [2][3] |
| Modified p53:232–240-PADRE-CpG (without VM) | C57BL/6 mice | IFN-γ producing splenocytes | Background numbers of peptide-specific IFN-γ producing splenocytes. | [2][3] |
| Modified p53:232–240-PADRE (without VM and CpG) | C57BL/6 mice | IFN-γ producing splenocytes | Background numbers of peptide-specific IFN-γ producing splenocytes. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of p53 (232-240) immunogenicity.
Generation of Peptide-Specific Cytotoxic T Lymphocytes (CTLs)
A common method for assessing the immunogenicity of a peptide is to measure its ability to induce specific CTLs.
-
Antigen-Presenting Cell (APC) Preparation: Dendritic cells (DCs) are often used as potent APCs. Bone marrow cells from mice are cultured in the presence of GM-CSF and IL-4 to differentiate them into DCs.
-
Peptide Pulsing: The generated DCs are incubated with the p53 (232-240) peptide (wild-type or modified) at a specific concentration (e.g., 10 µg/ml) to allow for peptide binding to MHC class I molecules.
-
Co-culture with T-cells: Splenocytes, as a source of T-cells, are co-cultured with the peptide-pulsed DCs. The culture is supplemented with interleukins, such as IL-2, to promote T-cell proliferation.
-
Restimulation: T-cells are periodically restimulated with fresh peptide-pulsed APCs to expand the population of peptide-specific CTLs.
-
CTL Activity Assay: The cytotoxic activity of the generated CTLs is measured using a chromium-51 (⁵¹Cr) release assay. Target cells (e.g., tumor cells or peptide-pulsed cells) are labeled with ⁵¹Cr. The CTLs are then incubated with the labeled target cells, and the amount of ⁵¹Cr released into the supernatant, as a result of cell lysis, is quantified.
In Vivo Tumor Rejection Studies
To evaluate the therapeutic efficacy of a p53 (232-240) peptide vaccine, in vivo tumor rejection studies are conducted.
-
Tumor Cell Implantation: Mice are subcutaneously or intravenously injected with a known number of tumor cells (e.g., B16-F10 melanoma or Meth A sarcoma).
-
Vaccination: At a specified time point after tumor implantation, mice are immunized with the peptide vaccine formulation. This can involve subcutaneous, intravenous, or intraperitoneal administration. The vaccine typically consists of the p53 peptide, an adjuvant (e.g., CpG ODN, VacciMax®), and sometimes a T helper epitope (e.g., PADRE).
-
Monitoring Tumor Growth: Tumor size is measured regularly using calipers. Animal well-being is also monitored throughout the experiment.
-
Data Analysis: Tumor growth curves are plotted for vaccinated and control groups. The percentage of tumor-free mice and overall survival are key endpoints for assessing vaccine efficacy.
ELISpot Assay for IFN-γ Production
The Enzyme-Linked Immunospot (ELISpot) assay is a sensitive method to quantify the number of peptide-specific, IFN-γ-producing T-cells.
-
Cell Preparation: Splenocytes are harvested from immunized and control mice.
-
Assay Plate Preparation: An ELISpot plate is coated with an anti-IFN-γ capture antibody.
-
Cell Incubation: The splenocytes are added to the wells of the ELISpot plate and stimulated with the p53 (232-240) peptide. Control wells include cells with an irrelevant peptide and cells with no peptide.
-
Detection: After an incubation period, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the number of spot-forming cells (SFCs) per million splenocytes is calculated.
Visualizations
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.
Caption: p53 (232-240) peptide presentation by an APC to a CTL.
Caption: Experimental workflow for p53 peptide vaccine study.
References
Comparative Analysis of the p53(232-240) Epitope in Human and Murine Systems: An Immunological Perspective
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, with its multifaceted role in cell cycle regulation and apoptosis making it a prime target for therapeutic intervention. Within this critical protein lies the p53(232-240) amino acid sequence, a region of significant immunological interest. This guide provides a comparative overview of this epitope in human and murine systems, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways to aid in the research and development of p53-targeted immunotherapies.
Sequence Comparison and Structural Context
The p53(232-240) region is located within the DNA-binding domain of the p53 protein. While the overall p53 protein is highly conserved between humans and mice (approximately 90% similarity), subtle differences in the 232-240 epitope exist.[1]
Table 1: Amino Acid Sequence Alignment of p53(232-240)
| Species | Sequence (232-240) |
| Human | K Y M C N S S C M |
| Murine | K Y I C N S S C M |
The single amino acid difference, a methionine (M) in humans versus an isoleucine (I) in mice at position 234, is a critical factor influencing the immunological properties of this peptide in each system.
Immunogenicity and MHC/HLA Binding
The p53(232-240) peptide is a well-documented cytotoxic T lymphocyte (CTL) epitope in both human and murine models. Its ability to elicit an immune response is contingent on its binding affinity to Major Histocompatibility Complex (MHC) class I molecules in mice (H-2) and Human Leukocyte Antigen (HLA) in humans.
Table 2: MHC/HLA Restriction and Binding Affinity of p53(232-240) Peptides
| Species | Peptide Sequence | MHC/HLA Allele | Binding Affinity (IC50) | Reference |
| Human | KYMCNSSCM | HLA-A2.1 | Not explicitly quantified in reviewed literature | [2][3][4] |
| Murine | KYICNSSCM | H-2Kd | Not explicitly quantified in reviewed literature | [5] |
| Murine | KYICNSSCM | H-2Db | Not explicitly quantified in reviewed literature | [5] |
While direct quantitative binding affinity data (IC50 values) for the p53(232-240) peptide to these specific alleles were not consistently reported in the reviewed literature, studies have qualitatively described the binding and subsequent T-cell recognition. For instance, several studies have successfully used the human p53(232-240) peptide to generate CTLs in the context of HLA-A2, indicating effective presentation.[2][3][4] Similarly, the murine p53(232-240) peptide has been shown to bind to H-2Kd and H-2Db, leading to robust anti-tumor immune responses in mice.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of p53(232-240) immunogenicity.
Chromium Release Assay for Cytotoxic T Lymphocyte (CTL) Activity
This assay measures the ability of CTLs to lyse target cells presenting the p53(232-240) peptide.
Materials:
-
Effector cells (p53-specific CTLs)
-
Target cells (e.g., T2 cells for human studies, RMA-S for murine studies)
-
p53(232-240) peptide (human or murine sequence)
-
Sodium Chromate (51Cr)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 106 cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, 5% CO2.
-
Wash the cells three times with RPMI-1640 to remove excess 51Cr.
-
Resuspend the labeled target cells at 1 x 105 cells/mL.
-
-
Peptide Pulsing (for peptide-specific lysis):
-
Incubate a portion of the labeled target cells with the p53(232-240) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Assay Setup:
-
Plate 1 x 104 labeled target cells (with or without peptide) per well in a 96-well V-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Lysis:
-
Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ-secreting T cells in response to p53(232-240) peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
p53(232-240) peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISPOT reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.
-
Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the plate and block with cell culture medium for at least 1 hour.
-
Add PBMCs or splenocytes to the wells (typically 2-5 x 105 cells/well).
-
Add the p53(232-240) peptide to the desired final concentration.
-
Controls:
-
Negative control: Cells with medium only.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour.
-
Wash the wells and add the substrate solution.
-
-
Spot Development and Analysis:
Signaling Pathways and Experimental Workflows
The p53 protein is a central hub in cellular stress response, primarily leading to cell cycle arrest or apoptosis. The 232-240 region, as part of the DNA-binding domain, is crucial for the transcriptional activity of p53, which is essential for these downstream effects.[16][17][18][19][20]
Caption: p53 signaling pathway leading to cell cycle arrest or apoptosis.
The experimental workflow for assessing the immunogenicity of the p53(232-240) peptide typically involves immunization followed by the analysis of the resulting T-cell response.
Caption: Experimental workflow for evaluating p53(232-240) immunogenicity.
Conclusion
The p53(232-240) epitope represents a promising target for cancer immunotherapy in both human and murine systems. While a single amino acid difference distinguishes the human and murine peptides, both are capable of eliciting CTL responses when presented by their respective MHC/HLA molecules. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further investigate the immunogenic potential of this epitope and develop novel therapeutic strategies. Future research should focus on obtaining precise quantitative data on peptide-MHC/HLA binding affinities to better predict and compare immunogenicity across different preclinical models and patient populations.
References
- 1. Dynamic Differences | Harvard Medical School [hms.harvard.edu]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of H-2Kb-, Db- and Dd-binding peptides derived from amino acid sequences of polyoma virus T antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of p53 (232-240) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, with its dysfunction being a hallmark of many malignancies. The p53 (232-240) peptide has emerged as a key focus in the development of novel cancer immunotherapies. This guide provides a comprehensive comparison of the p53 (232-240) peptide-based vaccine strategy with alternative p53-targeting therapies, supported by experimental data and detailed methodologies.
Introduction to p53 (232-240) and Alternative Therapies
The p53 (232-240) peptide, a small fragment of the p53 protein, can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), triggering an anti-tumor immune response. This has led to the investigation of p53 (232-240) as a component of cancer vaccines.
Alternative strategies to leverage p53 in cancer therapy include:
-
MDM2 Inhibitors: Small molecules that disrupt the interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and activation of wild-type p53 in tumor cells.
-
p53 Gene Therapy: The introduction of a functional p53 gene into cancer cells to restore its tumor-suppressive activities.
This guide will delve into the preclinical and clinical data for each of these approaches to provide a clear comparison of their mechanisms, efficacy, and potential clinical utility.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from preclinical and clinical studies of p53 (232-240) vaccines and alternative p53-targeting therapies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental models and clinical trial designs should be considered when interpreting these results.
Table 1: Preclinical Efficacy of p53-Targeting Therapies
| Therapeutic Strategy | Model System | Key Efficacy Metric | Result |
| p53 (232-240) Vaccine | C57BL/6 mice with MC38 colon carcinoma | Tumor Growth Inhibition | Significant tumor growth inhibition and increased survival[1][2] |
| BALB/c mice with Meth A sarcoma | CTL-mediated tumor rejection | Effective tumor rejection[3] | |
| MDM2 Inhibitors (e.g., Nutlin-3a) | SJSA-1 osteosarcoma xenograft | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition[4] |
| p53 Gene Therapy (Ad-p53) | Recurrent HNSCC | Tumor Response | 31% objective response rate at optimal dose[5] |
Table 2: Clinical Efficacy of p53-Targeting Therapies
| Therapeutic Strategy | Cancer Type | Key Efficacy Metric | Result |
| p53 Peptide Vaccine | Metastatic Colorectal Cancer | Immune Response | Induction of p53-specific immunity[6] |
| MDM2 Inhibitors (Navtemadlin) | Merkel Cell Carcinoma | Objective Response Rate (ORR) | 38% ORR at the recommended phase 2 dose[7] |
| Dedifferentiated Liposarcoma | Progression-Free Survival (PFS) | Median PFS of 7.4 months with Milademetan[7] | |
| p53 Gene Therapy (Ad-p53) | Various Solid Tumors | Objective Response Rate (ORR) | Limited objective responses as monotherapy, often used in combination[8][9] |
| Head and Neck Squamous Cell Carcinoma | Duration of Response (DoR) | Varies, with some patients showing durable responses in combination with other therapies[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of p53 (232-240) and related therapies.
Peptide-MHC Binding Assay
This assay is used to determine the affinity of the p53 (232-240) peptide for MHC class I molecules.
Principle: The binding of a fluorescently or radioactively labeled standard peptide to purified MHC class I molecules is competed by the unlabeled p53 (232-240) peptide. The concentration of the p53 peptide that inhibits 50% of the labeled peptide binding (IC50) is determined.
Methodology:
-
Preparation of MHC Class I Molecules: Purify soluble MHC class I molecules (e.g., H-2Db for murine studies) from cell lysates using affinity chromatography.
-
Peptide Competition: In a 96-well plate, incubate a fixed concentration of purified MHC class I molecules with a fixed concentration of a high-affinity, labeled reference peptide and serial dilutions of the unlabeled p53 (232-240) peptide.
-
Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (typically 48-72 hours).
-
Separation of Bound and Free Peptide: Separate the MHC-bound peptide from the free peptide using methods like gel filtration or antibody capture.
-
Quantification: Quantify the amount of labeled peptide bound to the MHC molecules.
-
Data Analysis: Plot the percentage of inhibition of labeled peptide binding against the concentration of the p53 (232-240) peptide to determine the IC50 value.
Chromium Release Cytotoxicity Assay
This assay measures the ability of p53 (232-240)-specific CTLs to kill target cells presenting the peptide.
Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these cells are lysed by CTLs, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of cells killed.
Methodology:
-
Target Cell Preparation: Culture a suitable target cell line (e.g., RMA-S cells for H-2Db) and pulse them with the p53 (232-240) peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C.
-
Chromium-51 Labeling: Incubate the peptide-pulsed target cells with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess ⁵¹Cr.
-
Effector Cell Preparation: Prepare effector CTLs from immunized mice or from in vitro stimulation of peripheral blood mononuclear cells (PBMCs).
-
Co-culture: In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Radioactivity in the supernatant of target cells incubated with medium alone.
-
Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent (e.g., Triton X-100).
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to p53 (232-240) studies.
Caption: The p53 signaling pathway and the mechanism of MDM2 inhibitors.
Caption: Experimental workflow for a p53 (232-240) peptide-based cancer vaccine.
Caption: Logical relationship between different p53-targeting therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenogeneic Human p53 DNA Vaccination by Electroporation Breaks Immune Tolerance to Control Murine Tumors Expressing Mouse p53 | PLOS One [journals.plos.org]
- 3. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Tumor Eradication by Wild-type p53-specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of p53 (232-240) Therapeutic Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic claims associated with the p53 (232-240) peptide and other p53-targeted therapeutic strategies. The information is supported by experimental data from preclinical and clinical studies to aid in the independent verification of therapeutic potential.
Introduction to p53-Targeted Therapies
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, either through mutation or overexpression of its negative regulators like MDM2, is a hallmark of over half of all human cancers. This central role in tumorigenesis makes p53 an attractive target for cancer therapy. A variety of strategies are being explored to harness the tumor-suppressing power of p53, broadly categorized as follows:
-
Immunotherapy (Peptide Vaccines): These aim to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress p53. The p53 (232-240) peptide is an example of this approach.
-
Reactivation of Wild-Type p53 (MDM2 Inhibitors): In tumors with non-mutated (wild-type) p53, its function is often suppressed by the E3 ubiquitin ligase MDM2. Small molecule inhibitors that block the p53-MDM2 interaction can stabilize and reactivate p53's tumor-suppressive functions.
-
Gene Therapy: This approach involves introducing a functional copy of the p53 gene into cancer cells, typically using a viral vector, to restore its tumor suppressor activity.
-
Oncolytic Virotherapy: This strategy uses naturally occurring or genetically engineered viruses that can selectively replicate in and kill cancer cells, particularly those with defective p53 pathways.
This guide will focus on the preclinical therapeutic claims of the p53 (232-240) peptide vaccine and compare its performance with these alternative p53-targeted approaches.
Comparison of Therapeutic Efficacy
The following table summarizes the quantitative data on the efficacy of p53 (232-240) from preclinical studies and compares it with clinical data from alternative p53-targeted therapies. It is important to note that the data for p53 (232-240) is from a preclinical mouse model, while the data for the alternatives are from human clinical trials, making a direct comparison of efficacy challenging.
| Therapeutic Strategy | Specific Agent(s) | Cancer Type(s) | Efficacy Data | Source(s) |
| p53 Peptide Vaccine | Modified p53 (232-240) peptide in VacciMax® | Melanoma (B16-F10 mouse model) | Tumor-free mice: 20% with p53 peptide alone; 100% when combined with TRP2:181-188 peptide. | [1] |
| MDM2 Inhibitors | Alrizomadlin (APG-115) | Advanced Solid Tumors (including Adenoid Cystic Carcinoma - ACC) | Objective Response Rate (ORR): 16.7% in ACC (monotherapy). Disease Control Rate (DCR): 100% in ACC (monotherapy). | [2] |
| Navtemadlin (KRT-232) | Merkel Cell Carcinoma | ORR: 38% (confirmed and unconfirmed). DCR: 63%. | [3] | |
| Siremadlin | Advanced Solid or Hematologic Cancers | ORR: 3.5%. DCR: 36.5%. | [3] | |
| p53 Gene Therapy | Adenoviral p53 (Ad-p53) | Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumor Response: 31% in patients receiving >7 x 10¹⁰ viral particles/cm³. | [4] |
| Oncolytic Virotherapy | Various (meta-analysis of 75 clinical trials) | Intermediate-to-advanced Solid Tumors | Overall Response Rate (ORR): 29%. Complete Response (CR): 11%. Partial Response (PR): 18%. | [5][6] |
| AdAPT-001 (oncolytic virus with TGF-β trap) | Advanced Solid Tumors | ORR: 22.2% (monotherapy); 29.1% (with checkpoint inhibitor). | [7] |
Experimental Methodologies
This section provides detailed protocols for key experiments cited in the evaluation of p53 (232-240) peptide vaccines.
Preclinical Efficacy Study of Modified p53 (232-240) Peptide Vaccine in a Melanoma Mouse Model
Objective: To assess the therapeutic efficacy of a vaccine containing a modified p53 (232-240) peptide in a B16-F10 melanoma mouse model.
Experimental Protocol:
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Line: B16-F10 melanoma cells were used for tumor implantation.
-
Peptides: A modified p53 (232-240) peptide, a TRP-2 (181-188) peptide, and a universal T helper peptide (PADRE) were synthesized.
-
Vaccine Formulation: The peptides were formulated in VacciMax® (VM), a liposome-based vaccine delivery platform, along with the adjuvant CpG oligodeoxynucleotide (CpG ODN).
-
Tumor Implantation: Mice were implanted with B16-F10 melanoma cells.
-
Vaccination: Six days after tumor implantation, mice received a single subcutaneous vaccination with one of the following formulations:
-
Modified p53 (232-240) peptide in VM.
-
A mixture of modified p53 (232-240) and TRP-2 (181-188) peptides in VM.
-
Control formulations (e.g., peptides without VM).
-
-
Monitoring: Tumor growth was monitored regularly.
-
Endpoint: The primary endpoint was tumor eradication and the percentage of tumor-free mice over time.
IFN-γ ELISpot Assay for Quantifying p53 Peptide-Specific Cytotoxic T Lymphocytes (CTLs)
Objective: To measure the frequency of p53 peptide-specific CTLs that secrete interferon-gamma (IFN-γ) upon stimulation.
Experimental Protocol:
-
Sample Collection: Spleens were harvested from vaccinated and control mice, and splenocytes were isolated to create single-cell suspensions.
-
ELISpot Plate Preparation: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody.
-
Cell Culture: Splenocytes are added to the wells of the ELISpot plate.
-
Peptide Stimulation: The splenocytes are stimulated with the relevant p53 peptide (e.g., modified p53 232-240) to induce IFN-γ secretion from specific T cells. Control wells with no peptide or an irrelevant peptide are also included.
-
Incubation: The plates are incubated to allow for IFN-γ secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that produces a colored spot at the location of each IFN-γ-secreting cell.
-
Quantification: The spots are counted to determine the number of p53-specific IFN-γ-producing splenocytes.
Visualizations
Signaling Pathway of p53 (232-240) Peptide Vaccine
Caption: Signaling pathway of the p53 (232-240) peptide vaccine.
Experimental Workflow for Preclinical Evaluation of p53 (232-240) Vaccine
Caption: Preclinical evaluation workflow for the p53 (232-240) peptide vaccine.
Logical Framework for Selecting p53-Targeted Therapies
Caption: Logical framework for selecting a p53-targeted therapy.
References
- 1. scilit.com [scilit.com]
- 2. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | Analysis of Adenoviral p53 Gene Therapy Clinical Trials in Recurrent Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of oncolytic virus in the treatment of intermediate-to-advanced solid tumors: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 7. targetedonc.com [targetedonc.com]
A Comparative Guide to p53 (232-240) and Other Tumor-Associated Antigen Peptides in Cancer Immunotherapy
For researchers and drug development professionals in oncology, the selection of an appropriate tumor-associated antigen (TAA) is a critical step in the design of effective cancer vaccines and immunotherapies. The p53 protein, a tumor suppressor frequently mutated in various cancers, has emerged as a promising source of TAA peptides. This guide provides an objective comparison of the p53 (232-240) peptide with other notable TAA peptides, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making.
The p53 (232-240) peptide is a segment of the human tumor suppressor protein p53.[1][2] Its use in cancer vaccine development is valued for its enhanced binding affinity to the Major Histocompatibility Complex (MHC), which boosts its immunogenicity and the subsequent immune response to tumor antigens.[1][2] While wild-type p53 peptides are considered "self" antigens, their overexpression in tumor cells allows for the breaking of immune tolerance, enabling the immune system to recognize and eliminate cancer cells.
Comparative Analysis of TAA Peptides
The landscape of TAA peptides is diverse, ranging from overexpressed self-antigens like p53 to tumor-specific neoantigens arising from somatic mutations. The choice of antigen influences the breadth of applicability, potential for off-target effects, and the magnitude of the anti-tumor immune response.
| Antigen | Type | Common Cancer Association | Key Findings in Preclinical/Clinical Studies |
| p53 (232-240) | Overexpressed Self-Antigen | Head and Neck, Colorectal, Pancreatic, Ovarian, Breast Cancers[3][4][5] | Induces specific cytotoxic T lymphocyte (CTL) responses in mice and humans.[6][5] Combination with other TAAs like TRP-2 has shown complete tumor eradication in mouse models. |
| gp70 | Endogenous Retroviral Antigen | Colon Carcinoma, Melanoma | In comparative studies, gp70-specific CD8+ T-cell responses were found to be of a greater magnitude than those induced by CEA or p53 peptides in a mouse model.[7] |
| CEA (Carcinoembryonic Antigen) | Oncofetal Antigen | Colorectal, Pancreatic, Gastric, Lung Cancers | Vaccination with CEA-based vectors can induce T-cell responses, which are enhanced when combined with radiation therapy.[7][8] |
| TRP-2 (Tyrosinase-Related Protein 2) | Melanoma Differentiation Antigen | Melanoma | Co-administration with p53 (232-240) in a vaccine formulation led to complete tumor suppression in a B16-F10 melanoma mouse model. |
| Mutated KRAS (e.g., G12V) | Neoantigen (Tumor-Specific) | Pancreatic, Colorectal, Lung Cancers | Long peptides with KRAS mutations induce significantly higher T-cell responses compared to their wild-type counterparts.[9][10] These are highly specific to tumors, avoiding central tolerance.[10] |
| Survivin | Inhibitor of Apoptosis Protein | Broadly Expressed in Various Cancers | Recognized by CTLs and is a target for cancer immunotherapy.[6] |
Quantitative Experimental Data
The following table summarizes quantitative data from preclinical studies, offering a glimpse into the comparative immunogenicity of p53 peptides versus other TAAs.
| Experiment | Antigen(s) | Model | Key Quantitative Results | Reference |
| CTL Response | p53 (232-240) vs. gp70 vs. CEA | MC38-CEA+ tumor-bearing mice | IFN-γ production by CD8+ T-cells in response to gp70 was ~15-fold greater than the response to the CEA peptide. The response to p53 was also elevated but to a lesser extent than gp70.[8] | [7][8] |
| Tumor Growth Inhibition | Modified p53 (232-240) + TRP-2 (181-188) | C57BL/6 mice with B16-F10 melanoma | 100% of mice vaccinated with the peptide combination were tumor-free by day 21 post-immunization. Vaccination with TRP-2 alone resulted in complete tumor suppression in 60% of mice. | |
| T-cell Response to Mutation | Mutated p53 (R248W) and KRAS (G12V) vs. Wild-Type | HLA-humanized mice | Vaccination with mutated long peptides resulted in significantly higher cumulative CD4+ (p=0.0015) and CD8+ (p=0.0040) T-cell responses against the mutated peptides compared to the wild-type versions.[9][10] | [9][10] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of peptide vaccine efficacy.
Protocol 1: T-cell Activation via IFN-γ ELISpot Assay
This protocol outlines the steps to quantify antigen-specific T-cell responses by measuring interferon-gamma (IFN-γ) secretion at a single-cell level.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate 3-4 times with sterile phosphate-buffered saline (PBS).
-
Coat the wells with a capture antibody specific for IFN-γ and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 1 hour at room temperature.
-
-
Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in complete culture medium and count them. A cell concentration of 2x10^5 cells/well is a common starting point.[2]
-
Add the peptide of interest (e.g., p53 232-240) to the designated wells at a predetermined concentration (e.g., 1-10 µg/mL). Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Add the cell suspension to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours. The optimal time should be determined experimentally.[11]
-
-
Detection and Analysis:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody for IFN-γ and incubate for 1.5-2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) for 1 hour.
-
Wash again and add a substrate solution that produces a colored precipitate (spot).
-
Stop the reaction by washing with water once spots are well-defined.
-
Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Protocol 2: In Vivo Tumor Model for Vaccine Efficacy
This protocol describes a general workflow for assessing the anti-tumor efficacy of a peptide vaccine in a syngeneic mouse model.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.
-
-
Tumor Cell Implantation:
-
Inject a known number of tumor cells (e.g., 1x10^5 B16-F10 melanoma cells) subcutaneously into the flank of the mice.
-
-
Vaccination Schedule:
-
Begin vaccination at a specified time point before or after tumor implantation (prophylactic or therapeutic model).
-
Prepare the vaccine formulation by emulsifying the peptide antigen (e.g., p53 232-240) with an adjuvant (e.g., Montanide ISA-51).
-
Administer the vaccine via a chosen route, such as subcutaneous or intraperitoneal injection.
-
Booster vaccinations may be given at set intervals (e.g., weekly or bi-weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width^2).
-
Monitor the health and body weight of the mice.
-
The primary endpoints are typically tumor growth delay/inhibition and overall survival.
-
At the end of the study, spleens and lymph nodes can be harvested to assess antigen-specific T-cell responses using assays like ELISpot or flow cytometry.
-
Visualizations: Pathways and Workflows
Understanding the underlying biological pathways and experimental designs is crucial for interpreting data.
Caption: MHC Class I antigen presentation pathway for TAA peptides.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 3. Proteomic mapping of p53 immunogenicity in pancreatic, ovarian, and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dendritic cell p53 peptide vaccine for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-peptide vaccination with driver gene mutations in p53 and Kras induces cancer mutation-specific effector as well as regulatory T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
A Comparative Analysis of p53 (232-240) Peptide-Based Immunotherapy Against Standard Cancer Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of p53 (232-240) peptide-based cancer immunotherapy against standard-of-care treatments for specific cancers. The aim is to offer an objective analysis based on available experimental data to inform research and development efforts in oncology.
The p53 tumor suppressor protein is frequently mutated and overexpressed in a wide range of human cancers, making it an attractive target for cancer immunotherapy. The p53 (232-240) peptide is a specific epitope of the wild-type p53 protein that can be presented by HLA-A*24:02 molecules to stimulate a cytotoxic T-lymphocyte (CTL) response against tumor cells. This approach is being investigated as a potential therapeutic vaccine for various malignancies.
Performance of p53 (232-240) Peptide-Based Immunotherapy
Clinical trials investigating p53 peptide vaccines have been conducted in various cancers, including ovarian, colorectal, and small cell lung cancer. These studies have primarily focused on safety, immunogenicity, and preliminary signs of clinical efficacy.
Table 1: Summary of Clinical Trial Data for p53 Peptide-Based Vaccines
| Cancer Type | Treatment Regimen | Key Findings | Reference |
| Ovarian Cancer | p53 synthetic long peptide (p53-SLP) vaccine | Induced p53-specific T-cell responses in 9 out of 10 patients. No significant difference in clinical response to subsequent chemotherapy or overall survival compared to historical controls. | [1] |
| Platinum-Resistant Ovarian Cancer | p53MVA vaccine + gemcitabine | Well-tolerated. Elevated p53-reactive T-cell responses correlated with longer progression-free survival (PFS). Tumor shrinkage or disease stabilization in 4 out of 11 patients. | [2] |
| Metastatic Colorectal Cancer | p53 synthetic long peptide (p53-SLP) vaccine | Induced p53-specific T-cell responses in 9 out of 10 patients. Five patients had no evidence of disease after vaccination, while five had recurrent disease. | [3] |
| Extensive Stage Small Cell Lung Cancer | Dendritic cells transduced with adenovirus carrying the p53 gene | p53-specific T-cell responses were observed in 57.1% of patients. One patient had a clinical response to the vaccine. A high rate of objective clinical responses (61.9%) to subsequent chemotherapy was noted. | [4] |
Standard-of-Care Treatments
Standard treatments for cancers where p53-based therapies have been investigated are well-established and typically involve a combination of surgery, chemotherapy, and targeted therapies.
Table 2: Standard-of-Care Treatments for Advanced Ovarian and Metastatic Colorectal Cancer
| Cancer Type | Standard Treatment Regimen | Efficacy |
| Advanced Ovarian Cancer | Debulking surgery followed by platinum-based chemotherapy (e.g., carboplatin and paclitaxel). Maintenance therapy with PARP inhibitors or bevacizumab may be used. | Response rates to initial chemotherapy are high, but recurrence is common. |
| Metastatic Colorectal Cancer | Combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan). Often combined with targeted therapies like bevacizumab (anti-VEGF) or cetuximab/panitumumab (anti-EGFR for RAS wild-type tumors). | Median overall survival is approximately 30 months with modern combination therapies. |
Comparative Analysis
Direct, head-to-head comparative data from randomized controlled trials of p53 (232-240) peptide monotherapy against standard chemotherapy is limited. The available data suggests that while p53 peptide vaccines can induce a specific immune response, their clinical efficacy as a standalone treatment has not yet surpassed that of standard treatments.
Most clinical trials involving p53 peptide vaccines have been in early phases (Phase I/II), focusing on safety and immunological endpoints. In contrast, standard chemotherapy regimens have been rigorously tested in large Phase III trials with primary endpoints of overall survival and progression-free survival.
A key observation from some studies is the potential for synergistic effects when p53 vaccines are combined with chemotherapy. The induction of a p53-specific T-cell response prior to chemotherapy may enhance the efficacy of the subsequent cytotoxic treatment. However, most phase III clinical trials of various cancer peptide vaccines have not demonstrated a significant improvement in overall survival rates.
Experimental Protocols
p53 Peptide Vaccination Protocol (Exemplary)
This protocol is a generalized representation based on methodologies from various clinical trials.
-
Patient Selection: Patients with confirmed diagnosis of a cancer type known to overexpress p53 (e.g., ovarian, colorectal) and matching HLA type (e.g., HLA-A*24:02 for the p53 232-240 peptide) are enrolled.
-
Vaccine Preparation: The synthetic p53 (232-240) peptide is emulsified with an adjuvant, such as Montanide ISA-51, to enhance the immune response. In some protocols, autologous dendritic cells are pulsed with the peptide ex vivo.
-
Administration: The vaccine is administered subcutaneously or intradermally at rotating sites. The vaccination schedule typically involves multiple doses over several weeks or months.
-
Immunological Monitoring: Peripheral blood mononuclear cells (PBMCs) are collected at baseline and after each vaccination to assess the p53-specific T-cell response using assays such as ELISpot, tetramer staining, and intracellular cytokine staining.
-
Clinical Assessment: Tumor response is evaluated using imaging techniques (e.g., CT scans) according to RECIST criteria. Overall survival and progression-free survival are monitored.
Standard Chemotherapy Protocol (FOLFOX for Colorectal Cancer - Exemplary)
-
Patient Selection: Patients with metastatic colorectal cancer who are candidates for first-line chemotherapy.
-
Regimen: The FOLFOX regimen is administered in 2-week cycles.
-
Day 1: Oxaliplatin 85 mg/m², Leucovorin 400 mg/m², 5-Fluorouracil 400 mg/m² bolus followed by a 1200 mg/m²/day continuous infusion for 46-48 hours.
-
-
Monitoring: Blood counts and chemistry panels are monitored before each cycle. Tumor assessments are performed every 8-12 weeks.
Visualizations
Signaling Pathway of p53 (232-240) Peptide-Based Immunotherapy
Caption: Mechanism of p53 (232-240) peptide vaccine-induced anti-tumor immunity.
Experimental Workflow for a p53 Vaccine Clinical Trial
Caption: A typical workflow for a clinical trial of a p53 peptide vaccine.
References
- 1. researchgate.net [researchgate.net]
- 2. p53-reactive T cells are associated with clinical benefit in patients with platinum-resistant epithelial ovarian cancer after treatment with a p53 vaccine and gemcitabine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Immunological Effects of p53-Targeting Vaccines [frontiersin.org]
- 4. AU2006249199A1 - P53 vaccines for the treatment of cancers - Google Patents [patents.google.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of p53 (232-240) Peptide
This document provides a comprehensive guide for the proper disposal of the p53 (232-240) peptide. As a synthetic peptide, p53 (232-240) is generally considered non-hazardous. However, the final disposal route is contingent upon its use in experimental contexts, particularly if it has been exposed to or mixed with hazardous materials such as radioisotopes or cytotoxic agents. Adherence to institutional and local regulations for laboratory waste management is mandatory.
Decision Framework for Disposal
The primary consideration for disposing of p53 (232-240) is to determine if it has been rendered hazardous during an experiment. The flowchart below outlines the decision-making process for selecting the appropriate waste stream.
Disposal Protocol for Non-Hazardous p53 (232-240)
This protocol applies only if the p53 (232-240) peptide and its container have not come into contact with any hazardous materials.
1. Disposal of Solid (Lyophilized) Peptide:
-
Step 1: Ensure the vial or container is securely sealed to prevent the fine powder from becoming airborne.
-
Step 2: Place the sealed container into a secondary container, such as a designated non-hazardous solid waste bin or a sturdy cardboard box used for lab glass and plastic waste.
-
Step 3: Dispose of the secondary container according to your institution's guidelines for non-hazardous solid laboratory waste.
2. Disposal of Liquid (Solubilized) Peptide:
-
Step 1: Confirm the peptide is dissolved in a non-hazardous aqueous buffer (e.g., PBS, Tris buffer, sterile water).
-
Step 2: Pour the solution directly down a laboratory drain.
-
Step 3: Flush the drain with a copious amount of cold water for at least one minute to ensure the peptide is thoroughly diluted within the wastewater system. This practice is standard for milligram-to-gram quantities of non-hazardous biologicals.
-
Step 4: Dispose of the empty container as non-hazardous solid waste.
Handling of Hazardous p53 (232-240) Waste
If the p53 (232-240) peptide has been used in experiments involving hazardous substances, it must be disposed of as hazardous waste. The original non-hazardous nature of the peptide is irrelevant once it is mixed with a hazardous component.
Summary of Hazardous Disposal Scenarios
| Contaminant Type | Examples | Disposal Procedure |
| Radioactive | ³H, ¹⁴C, ³²P, ¹²⁵I | Dispose of in the designated radioactive waste container for the specific isotope used. Follow all institutional radiation safety protocols. |
| Chemical | Cytotoxic drugs, organic solvents | Dispose of in the appropriate chemical waste stream (e.g., "halogenated solvents," "aqueous toxic waste"). Do not drain-dispose. |
| Biohazardous | Viruses, pathogenic bacteria | Decontaminate the material using an approved method (e.g., autoclaving, chemical disinfection with bleach) and then dispose of it in the biohazardous waste stream. |
Important Safety Considerations:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling any laboratory waste.
-
Never dispose of hazardous materials down the drain or in the regular trash.
-
If you are uncertain about the correct disposal procedure for a specific mixture, consult your institution's Environmental Health and Safety (EH&S) department before proceeding.
-
Maintain clear and accurate records of all waste disposal activities as required by your institution.
Essential Safety and Operational Protocols for Handling p53 (232-240) Peptide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of the p53 (232-240) peptide. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research. While specific hazard data for the p53 (232-240) peptide is not fully established, it is imperative to treat it as a potentially hazardous chemical, taking all necessary precautions to prevent inhalation, ingestion, and contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling the p53 (232-240) peptide. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of the p53 (232-240) peptide.
Receiving and Inspection
Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.
Storage
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Lyophilized Peptide | -20°C or -80°C | Store in a tightly sealed, desiccated container, protected from light. | Up to several years.[1] |
| Peptide in Solution | -20°C or -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | Limited; use sterile buffers (pH 5-6) to prolong life. Avoid repeated freeze-thaw cycles.[2] |
Reconstitution
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture absorption.[1][3]
-
Centrifugation: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate sterile solvent (e.g., sterile water, buffer, or as specified by the manufacturer) to the desired concentration. Gently vortex or pipette to dissolve.
Disposal Plan
All waste materials contaminated with the p53 (232-240) peptide must be disposed of in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used vials, pipette tips, contaminated gloves) Place in a designated, sealed container for chemical waste. |
| Liquid Waste | (e.g., unused peptide solutions) Collect in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.[4] |
Experimental Workflow: Safe Handling of p53 (232-240)
Caption: Step-by-step workflow for the safe handling of p53 (232-240) peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
